molecular formula C12H15NO2 B1297042 2-(4-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole CAS No. 53416-46-9

2-(4-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

Cat. No.: B1297042
CAS No.: 53416-46-9
M. Wt: 205.25 g/mol
InChI Key: HQVCWVGSZXODRW-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 620123. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-methoxyphenyl)-4,4-dimethyl-5H-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-12(2)8-15-11(13-12)9-4-6-10(14-3)7-5-9/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVCWVGSZXODRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=N1)C2=CC=C(C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30201583
Record name Oxazole, 4,5-dihydro-4,4-dimethyl-2-(4-methoxyphenyl)-
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Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53416-46-9
Record name 4,5-Dihydro-2-(4-methoxyphenyl)-4,4-dimethyloxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53416-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxazole, 4,5-dihydro-4,4-dimethyl-2-(4-methoxyphenyl)-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053416469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxazole, 4,5-dihydro-4,4-dimethyl-2-(4-methoxyphenyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on 2-(4-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-(4-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole. This heterocyclic compound, belonging to the oxazoline class, is of interest in medicinal chemistry and organic synthesis. This document consolidates available data on its physicochemical properties, spectral characteristics, and outlines a probable synthetic route based on established methodologies for analogous structures. While specific biological activity data for this compound is limited, the broader therapeutic potential of the oxazoline scaffold is discussed, highlighting its relevance in drug discovery and development. All quantitative data is presented in structured tables, and a detailed experimental protocol for its synthesis is provided.

Introduction

This compound, also known as 2-(4-methoxyphenyl)-4,4-dimethyl-2-oxazoline, is a substituted heterocyclic compound. The oxazoline ring system is a prevalent structural motif in numerous natural products and pharmacologically active molecules, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the 4-methoxyphenyl group and the gem-dimethyl substitution on the oxazoline ring are expected to influence its steric and electronic properties, and consequently its reactivity and biological profile. This guide aims to provide a detailed technical resource for researchers working with or interested in this specific molecule.

Chemical Structure and Identifiers

The chemical structure of this compound is characterized by a central 4,5-dihydro-1,3-oxazole (oxazoline) ring. A 4-methoxyphenyl group is attached at the 2-position, and two methyl groups are substituted at the 4-position.

Systematic IUPAC Name: this compound

IdentifierValue
CAS Number 53416-46-9[1]
Molecular Formula C₁₂H₁₅NO₂[1]
Molecular Weight 205.25 g/mol [1]
InChI InChI=1S/C12H15NO2/c1-12(2)8-15-11(13-12)9-4-6-10(14-3)7-5-9/h4-7H,8H2,1-3H3[1]
InChIKey HQVCWVGSZXODRW-UHFFFAOYSA-N[1]
SMILES CC1(C)OC(N1)=C2C=C(OC)C=C2[1]
Synonyms 4,5-Dihydro-2-(4-methoxyphenyl)-4,4-dimethyloxazole, 2-(4-Methoxyphenyl)-4,4-dimethyl-2-oxazoline[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and behavior in biological systems. The data presented below is a combination of predicted and available experimental values.

PropertyValueSource
Density 1.08 g/cm³ (Predicted)[2]
Boiling Point 302.9 °C at 760 mmHg (Predicted)[2]
Flash Point 112.6 °C (Predicted)[2]
Refractive Index 1.531 (Predicted)[2]
Topological Polar Surface Area 30.8 ŲPubChem
XLogP3-AA 2.6PubChem
Melting Point 71-74 °C (for the ortho isomer)[3]Sigma-Aldrich[3]

Note: The melting point is for the isomeric compound 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline and is provided as an estimate.

Synthesis

While a specific experimental protocol for the synthesis of this compound is not explicitly detailed in the readily available literature, a reliable synthetic route can be inferred from the reported synthesis of its positional isomer, 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole[4]. The most common and effective method for the synthesis of 2-aryl-2-oxazolines is the cyclization of an N-(2-hydroxyalkyl)benzamide, which can be formed from the corresponding benzoyl chloride and an amino alcohol.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 4-methoxybenzoyl chloride and 2-amino-2-methyl-1-propanol. The initial reaction forms the intermediate N-(2-hydroxy-1,1-dimethylethyl)-4-methoxybenzamide, which then undergoes cyclodehydration to yield the target oxazoline.

Synthesis_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product R1 4-Methoxybenzoyl chloride I1 N-(2-hydroxy-1,1-dimethylethyl) -4-methoxybenzamide R1->I1 Reaction with a base (e.g., NEt3) R2 2-Amino-2-methyl-1-propanol R2->I1 P1 2-(4-Methoxyphenyl)-4,4-dimethyl -4,5-dihydro-1,3-oxazole I1->P1 Cyclodehydration (e.g., SOCl2 or TfOH)

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Adapted)

This protocol is adapted from the synthesis of the ortho-isomer and is expected to yield the desired para-isomer with high efficiency[4].

Step 1: Synthesis of N-(2-hydroxy-1,1-dimethylethyl)-4-methoxybenzamide

  • To a stirred solution of 2-amino-2-methyl-1-propanol (1.1 equivalents) and triethylamine (1.2 equivalents) in dichloromethane (DCM) at 0 °C, add a solution of 4-methoxybenzoyl chloride (1.0 equivalent) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide intermediate.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Cyclodehydration to this compound

  • To a solution of the N-(2-hydroxy-1,1-dimethylethyl)-4-methoxybenzamide intermediate (1.0 equivalent) in DCM at 0 °C, add thionyl chloride (1.2 equivalents) dropwise.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the final compound by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Spectral Properties

Detailed experimental spectral data for the target compound is scarce. The following sections provide available and expected spectral characteristics.

Mass Spectrometry

A GC-MS spectrum for 2-(4-Methoxyphenyl)-4,4-dimethyl-2-oxazoline is available and provides key structural confirmation[5].

Ion (m/z)Relative IntensityAssignment
205High[M]⁺ (Molecular Ion)
190Moderate[M - CH₃]⁺
135High[4-MeOC₆H₄C≡O]⁺
107Moderate[4-MeOC₆H₄]⁺
77Low[C₆H₅]⁺
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Based on the structure and data from similar compounds, the following proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts are predicted in CDCl₃.

¹H NMR:

  • δ 7.9-8.0 ppm (d, 2H): Aromatic protons ortho to the oxazoline ring.

  • δ 6.9-7.0 ppm (d, 2H): Aromatic protons meta to the oxazoline ring.

  • δ 4.1 ppm (s, 2H): Methylene protons (-CH₂-) of the oxazoline ring.

  • δ 3.8 ppm (s, 3H): Methoxyphenyl protons (-OCH₃).

  • δ 1.4 ppm (s, 6H): Gem-dimethyl protons (-C(CH₃)₂).

¹³C NMR:

  • δ 164 ppm: Imine carbon (C=N) of the oxazoline ring.

  • δ 162 ppm: Aromatic carbon attached to the methoxy group.

  • δ 130 ppm: Aromatic carbons ortho to the oxazoline ring.

  • δ 125 ppm: Quaternary aromatic carbon attached to the oxazoline ring.

  • δ 114 ppm: Aromatic carbons meta to the oxazoline ring.

  • δ 79 ppm: Methylene carbon (-CH₂-) of the oxazoline ring.

  • δ 67 ppm: Quaternary carbon (-C(CH₃)₂) of the oxazoline ring.

  • δ 55 ppm: Methoxy carbon (-OCH₃).

  • δ 28 ppm: Gem-dimethyl carbons (-C(CH₃)₂).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2970StrongAliphatic C-H stretch
~1650StrongC=N stretch (oxazoline ring)
~1610, 1510StrongAromatic C=C stretch
~1250StrongAryl-O-CH₃ stretch (asymmetric)
~1170StrongC-O-C stretch (oxazoline ring)
~1030StrongAryl-O-CH₃ stretch (symmetric)

Biological Activity and Applications

While specific studies on the biological activity of this compound are not prominent in the literature, the broader class of oxazoline-containing compounds has garnered significant attention in medicinal chemistry.

Oxazoline derivatives have been reported to possess a wide array of pharmacological activities, including:

  • Anticancer: Some oxazole and oxazoline derivatives have shown potent antiproliferative activity against various cancer cell lines.

  • Anti-inflammatory: The oxazoline scaffold is present in some non-steroidal anti-inflammatory drugs (NSAIDs).

  • Antimicrobial: Certain substituted oxazolines have demonstrated antibacterial and antifungal properties.

The subject molecule, with its specific substitution pattern, represents a lead compound for further investigation into these therapeutic areas. The 4-methoxyphenyl moiety is a common feature in many biologically active compounds, and its combination with the 4,4-dimethyl-2-oxazoline core could lead to novel pharmacological profiles.

In organic synthesis, 2-aryl-oxazolines are valuable intermediates. The oxazoline group can act as a directing group for ortho-metalation, allowing for further functionalization of the aromatic ring. It can also serve as a protecting group for carboxylic acids.

Experimental and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of the title compound.

Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization S1 Amide Formation: 4-Methoxybenzoyl chloride + 2-Amino-2-methyl-1-propanol S2 Cyclodehydration S1->S2 P1 Column Chromatography S2->P1 C1 Mass Spectrometry (GC-MS) P1->C1 C2 NMR Spectroscopy (1H, 13C) P1->C2 C3 Infrared Spectroscopy (FT-IR) P1->C3 C4 Purity Analysis (e.g., HPLC) P1->C4

Caption: General workflow for synthesis and characterization.

Conclusion

This compound is a readily accessible heterocyclic compound with potential for applications in both medicinal chemistry and organic synthesis. This technical guide has provided a consolidated source of information on its structure, properties, and a detailed, albeit adapted, synthetic protocol. While direct experimental data for this specific molecule is limited, the information compiled from its isomers and related compounds provides a strong foundation for future research. Further investigation into its biological activities is warranted to explore its full therapeutic potential. The provided experimental workflows and predictive spectral data serve as a valuable resource for scientists and researchers in the field of drug development and chemical synthesis.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(4-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of the heterocyclic compound 2-(4-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole. Due to a scarcity of publicly available data for this specific molecule, this guide leverages information on closely related analogs and general principles of organic chemistry to present a predictive and comparative analysis. The document includes tabulated summaries of key physical and spectral data, detailed experimental protocols for synthesis and characterization, and visualizations of relevant chemical and experimental workflows. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this and similar oxazoline compounds in medicinal chemistry and materials science.

Introduction

The oxazoline ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The substituent at the 2-position of the oxazoline ring plays a crucial role in defining the molecule's steric and electronic properties, and consequently its biological activity. The 4,4-dimethyl substitution provides steric bulk and locks the conformation of the dihydro-oxazole ring. The 4-methoxyphenyl group at the 2-position is a common feature in many pharmacologically active molecules, known to participate in various receptor-ligand interactions. This guide focuses on the specific compound this compound, providing a detailed examination of its chemical and physical characteristics.

Physicochemical Properties

While specific experimental data for this compound is limited, the following table summarizes its known and predicted properties. Data for the isomeric 2-(2-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is included for comparison where available.

PropertyValueSource/Comment
IUPAC Name This compoundPubChem
CAS Number 53416-46-9PubChem
Molecular Formula C₁₂H₁₅NO₂PubChem[1]
Molecular Weight 205.25 g/mol PubChem[1]
Melting Point Not available. (Isomer: 136.85 °C)Data for 2-(2-methoxyphenyl) isomer[2]
Boiling Point Not available-
Solubility Not availableExpected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.
Topological Polar Surface Area 30.8 ŲPubChem (Computed)[1]

Spectral Data

¹H NMR Spectroscopy (Predicted)
ProtonsChemical Shift (δ, ppm)Multiplicity
Aromatic (ortho to OMe)~6.9Doublet
Aromatic (meta to OMe)~7.9Doublet
Methoxy (-OCH₃)~3.8Singlet
Methylene (-CH₂-)~4.1Singlet
Methyl (-CH₃)~1.3Singlet
¹³C NMR Spectroscopy (Predicted)
CarbonChemical Shift (δ, ppm)
Quaternary (C=N)~160-165
Aromatic (C-OMe)~160
Aromatic (CH)~114-130
Aromatic (C-C=N)~125
Quaternary (C(CH₃)₂)~67
Methylene (-CH₂-)~79
Methoxy (-OCH₃)~55
Methyl (-CH₃)~28
Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)Assignment
~3000-2850C-H stretching (aliphatic and aromatic)
~1650C=N stretching of the oxazoline ring
~1610, 1510C=C stretching of the aromatic ring
~1250C-O-C stretching (asymmetric, aryl ether)
~1030C-O-C stretching (symmetric, aryl ether)
Mass Spectrometry (MS)

The fragmentation pattern in mass spectrometry would likely involve the cleavage of the oxazoline ring and the loss of small neutral molecules. The molecular ion peak [M]⁺ would be expected at m/z = 205.

Experimental Protocols

The following protocols are generalized procedures that can be adapted for the synthesis and characterization of this compound.

Synthesis Protocol

This protocol is adapted from the synthesis of the isomeric 2-(2-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole.[2]

Reaction:

G cluster_reactants Reactants cluster_conditions Conditions reactant1 4-Methoxybenzonitrile catalyst ZnCl₂ (cat.) reactant2 2-Amino-2-methyl-1-propanol product This compound catalyst->product solvent Toluene, Reflux

Caption: General synthesis of 2-aryl-4,4-dimethyl-4,5-dihydro-1,3-oxazoles.

Procedure:

  • To a solution of 4-methoxybenzonitrile (1 equivalent) in toluene, add 2-amino-2-methyl-1-propanol (1.1 equivalents).

  • Add a catalytic amount of zinc chloride (ZnCl₂, ~5 mol%).

  • Heat the reaction mixture to reflux for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization Protocols

Melting Point Determination:

  • Place a small amount of the purified, dry crystalline solid into a capillary tube.[3][4]

  • Compact the sample by gently tapping the sealed end of the tube on a hard surface.[5]

  • Place the capillary tube in a melting point apparatus.[3]

  • Heat the sample at a rate of approximately 2 °C per minute near the expected melting point.

  • Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.[3]

Solubility Determination:

  • To a series of test tubes, add approximately 10 mg of the compound.[6]

  • To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, acetone, dichloromethane, hexane).[7][8]

  • Agitate the mixtures and observe for complete dissolution.[6]

  • Qualitatively describe the solubility as soluble, partially soluble, or insoluble for each solvent.

Potential Applications and Logical Workflows

While specific biological activities for this compound are not documented, oxazoline derivatives are known to exhibit a range of pharmacological effects. A logical workflow for the initial screening of this compound is proposed below.

G A Synthesis and Purification of 2-(4-methoxyphenyl)-4,4-dimethyl- 4,5-dihydro-1,3-oxazole B Physicochemical Characterization (MP, Solubility) A->B C Structural Elucidation (NMR, IR, MS) A->C D In vitro Biological Screening (e.g., Anticancer, Antimicrobial assays) C->D E Hit Identification D->E F Lead Optimization (SAR studies) E->F G In vivo Efficacy and Toxicity Studies F->G H Preclinical Development G->H

Caption: A generalized workflow for the evaluation of a novel oxazoline compound.

Conclusion

This compound represents a molecule of interest within the broader class of bioactive oxazolines. This technical guide has compiled the available and predicted physicochemical and spectral data to serve as a valuable resource for researchers. The provided experimental protocols offer a starting point for the synthesis and characterization of this compound. Further investigation into its biological activities is warranted to explore its full potential in drug discovery and development.

References

An In-depth Technical Guide to 2-(4-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 53416-46-9

This technical guide provides a comprehensive overview of 2-(4-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole, a heterocyclic compound of significant interest in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed information on its properties, synthesis, and applications.

Chemical Properties and Data

This compound, also known as 2-(4-methoxyphenyl)-4,4-dimethyl-2-oxazoline, is a stable organic compound. Its key physicochemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₂H₁₅NO₂
Molecular Weight 205.25 g/mol
IUPAC Name 2-(4-methoxyphenyl)-4,4-dimethyl-5H-1,3-oxazole
Appearance White amorphous solid (recrystallized)
Boiling Point 302.9 °C at 760 mmHg
Density 1.08 g/cm³
Flash Point 112.6 °C
Refractive Index 1.531
LogP 1.68620

Spectroscopic Data Summary

Spectroscopic DataDescription
¹H NMR Expected signals for the aromatic protons of the methoxyphenyl group (typically two doublets in the range of δ 6.8-8.0 ppm), a singlet for the methoxy group protons (around δ 3.8 ppm), a singlet for the methylene protons of the oxazoline ring, and a singlet for the two methyl groups.
¹³C NMR Expected signals for the aromatic carbons, the methoxy carbon, the quaternary carbon of the oxazoline ring, the methylene carbon of the oxazoline ring, and the methyl carbons.
FTIR (cm⁻¹) Characteristic peaks for C=N stretching of the oxazoline ring, C-O-C stretching of the ether and the oxazoline ring, and aromatic C-H stretching.
Mass Spectrometry The molecular ion peak (M⁺) is expected at m/z 205, corresponding to the molecular weight of the compound.

Experimental Protocols: Synthesis of this compound

The synthesis of 2-aryl-4,4-dimethyl-4,5-dihydro-1,3-oxazoles can be achieved through several established methods. A common and effective approach is the reaction of a substituted benzonitrile with 2-amino-2-methyl-1-propanol. An alternative route involves the reaction of a substituted benzyl chloride with the same amino alcohol[1]. The following protocol is an adaptation of a known procedure for a similar isomer[1].

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product reactant1 4-Methoxybenzonitrile catalyst Catalyst/Solvent reactant1->catalyst reactant2 2-Amino-2-methyl-1-propanol reactant2->catalyst product 2-(4-Methoxyphenyl)-4,4-dimethyl- 4,5-dihydro-1,3-oxazole catalyst->product Reaction

General reaction scheme for the synthesis.

Materials:

  • 4-Methoxybenzonitrile

  • 2-Amino-2-methyl-1-propanol

  • Anhydrous solvent (e.g., Dichloromethane or Toluene)

  • Lewis acid catalyst (e.g., ZnCl₂) or a dehydrating agent

  • Ethyl acetate (for recrystallization)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: To a solution of 4-methoxybenzonitrile (1 equivalent) in anhydrous dichloromethane, add 2-amino-2-methyl-1-propanol (1.1 equivalents).

  • Catalysis: If using a catalyst like ZnCl₂, add it to the reaction mixture. Alternatively, if the reaction is a direct condensation, a dehydrating agent might be employed.

  • Reaction Conditions: Stir the mixture at room temperature or under reflux, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and wash it with a saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexane, to yield the pure this compound.

Applications in Drug Development and Asymmetric Synthesis

Oxazoline derivatives, such as the title compound, are pivotal in modern organic synthesis, particularly as chiral auxiliaries. In drug development, achieving high stereochemical purity is often crucial for therapeutic efficacy and safety. Chiral auxiliaries are employed to control the stereochemical outcome of a reaction, leading to the desired enantiomer of a target molecule.

The general workflow for using a 2-aryl-oxazoline as a chiral auxiliary in an asymmetric alkylation reaction is depicted below. This process is fundamental in creating stereocenters with high fidelity, a common requirement in the synthesis of complex pharmaceutical agents.

G start_material Achiral Starting Material attachment Attachment of Chiral Auxiliary start_material->attachment chiral_aux Chiral Oxazoline (e.g., from a chiral amino alcohol) chiral_aux->attachment diastereomer Diastereomeric Intermediate attachment->diastereomer alkylation Diastereoselective Alkylation diastereomer->alkylation alkylated_product Alkylated Diastereomer alkylation->alkylated_product cleavage Cleavage of Chiral Auxiliary alkylated_product->cleavage final_product Enantiomerically Enriched Product cleavage->final_product recovered_aux Recovered Chiral Auxiliary cleavage->recovered_aux

Workflow for asymmetric alkylation using a chiral oxazoline auxiliary.

The methoxyphenyl group in this compound can influence the electronic properties of the oxazoline ring and may play a role in directing the stereochemical outcome of reactions where it is used as a ligand or chiral auxiliary.

Conclusion

This compound is a valuable compound in synthetic organic chemistry. Its synthesis is achievable through established methods, and its structure lends itself to applications in asymmetric synthesis, a cornerstone of modern drug discovery and development. This guide provides essential technical information to aid researchers and scientists in utilizing this compound in their work. Further research into the specific applications and biological activities of this and related oxazolines is a promising area of investigation.

References

An In-Depth Technical Guide to the Synthesis of 2-(4-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-(4-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details established experimental protocols, presents quantitative data in a structured format, and includes workflow diagrams for clarity.

Introduction

This compound, belonging to the 2-aryl-2-oxazoline class of compounds, is a valuable synthetic intermediate. The oxazoline ring serves as a versatile functional group, acting as a chiral auxiliary in asymmetric synthesis, a protecting group for carboxylic acids, and a key structural motif in various biologically active molecules. The presence of the 4-methoxyphenyl substituent offers opportunities for further functionalization and modulation of the molecule's physicochemical properties. This guide outlines the most common and effective methods for the preparation of this target molecule.

Core Synthesis Pathways

The synthesis of this compound is primarily achieved through two well-established routes:

  • Direct Condensation of a Nitrile with an Amino Alcohol: This is a highly efficient one-pot method involving the reaction of 4-methoxybenzonitrile with 2-amino-2-methyl-1-propanol. The reaction is typically catalyzed by a Lewis acid, such as zinc chloride, which activates the nitrile group towards nucleophilic attack by the amino alcohol.

  • Cyclodehydration of an N-Acylamino Alcohol: This two-step pathway first involves the formation of an amide intermediate, N-(1-hydroxy-2-methylpropan-2-yl)-4-methoxybenzamide, by reacting 4-methoxybenzoyl chloride with 2-amino-2-methyl-1-propanol. The subsequent intramolecular cyclization and dehydration of this intermediate, often promoted by reagents like thionyl chloride or triflic acid, yields the desired oxazoline.

The following sections provide detailed experimental protocols and quantitative data for these synthetic routes.

Experimental Protocols

Pathway 1: From 4-Methoxybenzonitrile and 2-Amino-2-methyl-1-propanol

This protocol is adapted from the general procedure for the synthesis of 2-oxazolines from nitriles and amino alcohols.

Experimental Workflow:

Synthesis_Pathway_1 A 4-Methoxybenzonitrile C Reaction Mixture A->C Chlorobenzene, ZnCl2 (cat.) B 2-Amino-2-methyl-1-propanol B->C D 2-(4-Methoxyphenyl)-4,4-dimethyl- 4,5-dihydro-1,3-oxazole C->D Heat (Reflux), Workup & Purification

Caption: Synthesis of the target oxazoline via nitrile condensation.

Procedure:

  • To a stirred solution of 4-methoxybenzonitrile (1.0 eq) and 2-amino-2-methyl-1-propanol (1.1 eq) in chlorobenzene, a catalytic amount of anhydrous zinc chloride (0.1 eq) is added.

  • The reaction mixture is heated to reflux and stirred for 24-48 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and washed sequentially with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure this compound.

Pathway 2: From 4-Methoxybenzoyl Chloride and 2-Amino-2-methyl-1-propanol

This protocol outlines the two-step synthesis involving the formation and subsequent cyclization of an amide intermediate.

Experimental Workflow:

Synthesis_Pathway_2 cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclodehydration A 4-Methoxybenzoyl chloride C N-(1-hydroxy-2-methylpropan-2-yl)- 4-methoxybenzamide A->C DCM, Et3N, 0 °C to RT B 2-Amino-2-methyl-1-propanol B->C D N-(1-hydroxy-2-methylpropan-2-yl)- 4-methoxybenzamide E 2-(4-Methoxyphenyl)-4,4-dimethyl- 4,5-dihydro-1,3-oxazole D->E SOCl2, DCM, 0 °C to RT

An In-depth Technical Guide to 2-(4-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 2-(4-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for the compound's identification, characterization, and handling in a laboratory setting.

PropertyValueSource
Molecular Weight 205.25 g/mol PubChem
Molecular Formula C12H15NO2PubChem
IUPAC Name This compoundPubChem
CAS Number 53416-46-9PubChem
Canonical SMILES CC1(COC(=N1)C2=CC=C(C=C2)OC)CPubChem
Melting Point Not available in searched literature.-
Boiling Point Not available in searched literature.-
1H NMR Shifts Not available in searched literature.-
13C NMR Shifts Not available in searched literature.-

Synthesis and Purification

Proposed Synthetic Protocol

This protocol is adapted from a known procedure for a similar compound and is expected to yield the desired product.[1]

Reaction Scheme:

4-Methoxybenzoyl chloride + 2-Amino-2-methyl-1-propanol → this compound

Materials and Reagents:

  • 4-Methoxybenzoyl chloride

  • 2-Amino-2-methyl-1-propanol

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or other suitable base

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Ethyl acetate for recrystallization or silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-2-methyl-1-propanol (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 4-methoxybenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by one of the following methods:

  • Recrystallization: Recrystallize the crude solid from a suitable solvent system, such as ethyl acetate/hexanes, to yield the pure compound.[1]

  • Column Chromatography: If the product is an oil or if recrystallization is ineffective, purify the crude material using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Potential Biological Activities and Signaling Pathways

Oxazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities.[2][3] Numerous studies have highlighted their potential as anti-inflammatory, anticancer, antimicrobial, and antifungal agents.[2][3]

Anti-inflammatory and Anticancer Potential

The anti-inflammatory and anticancer properties of many heterocyclic compounds, including oxazole derivatives, are often attributed to their interaction with key signaling pathways involved in cellular inflammation and proliferation. Two of the most prominent pathways are the Cyclooxygenase (COX) and the Nuclear Factor-kappa B (NF-κB) signaling pathways.

  • Cyclooxygenase (COX) Inhibition: Some oxazole derivatives have been identified as potent and selective inhibitors of COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins.[4] Inhibition of COX-2 is a key mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs).

  • NF-κB Signaling Modulation: The NF-κB signaling pathway plays a critical role in regulating the expression of genes involved in inflammation, cell survival, and proliferation.[5][6] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Several small molecules containing heterocyclic scaffolds have been shown to inhibit the activation of NF-κB.[7]

Given the structural features of this compound, it is plausible that this compound may exhibit inhibitory activity against key components of the NF-κB signaling pathway.

Visualizations

Experimental Workflow for Synthesis and Purification

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification s1 Dissolve 2-amino-2-methyl-1-propanol and TEA in DCM s2 Cool to 0°C s1->s2 s3 Add 4-methoxybenzoyl chloride in DCM s2->s3 s4 Stir at room temperature (12-24h) s3->s4 w1 Quench with water s4->w1 w2 Wash with NaHCO3 (aq) w1->w2 w3 Wash with brine w2->w3 w4 Dry over MgSO4 w3->w4 w5 Concentrate in vacuo w4->w5 p1 Crude Product w5->p1 p2 Recrystallization (Ethyl Acetate/Hexanes) p1->p2 p3 Column Chromatography (Silica Gel) p1->p3 p4 Pure Product p2->p4 p3->p4

Caption: A generalized workflow for the synthesis and purification of the target compound.

Hypothetical Inhibition of the NF-κB Signaling Pathway

NFkB_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli TNF-α, IL-1, etc. receptor Receptor stimuli->receptor IKK IKK Complex receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB:e->NFkB:w IkB:e->NFkB:w NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates inhibitor 2-(4-Methoxyphenyl)-4,4-dimethyl- 4,5-dihydro-1,3-oxazole inhibitor->IKK inhibits DNA DNA NFkB_nuc->DNA binds gene_exp Pro-inflammatory Gene Expression DNA->gene_exp promotes

Caption: A diagram illustrating the potential inhibitory action on the NF-κB pathway.

References

Spectroscopic and Synthetic Insights into 2-(4-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

Author: BenchChem Technical Support Team. Date: December 2025

Nuclear Magnetic Resonance (NMR) Data

Precise, experimentally validated ¹H and ¹³C NMR data for 2-(4-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole (CAS 53416-46-9) is not available in the public domain literature. However, to facilitate spectroscopic analysis and comparison, data for the structurally similar ortho-isomer, 2-(2-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole, is presented below. It is crucial to note that the substitution pattern on the phenyl ring will influence the chemical shifts of the aromatic protons and carbons.

Table 1: ¹H NMR Data for 2-(2-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.70-7.25m4HAromatic-H
4.08s2H-CH₂- (oxazoline ring)
3.85s3H-OCH₃
1.35s6H-C(CH₃)₂

Table 2: ¹³C NMR Data for 2-(2-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

Chemical Shift (δ) ppmAssignment
164.5C=N (oxazoline ring)
157.5Aromatic C-O
131.5, 129.0, 120.5, 111.5Aromatic C-H
121.0Aromatic C-C
79.0-O-CH₂- (oxazoline ring)
67.0-C(CH₃)₂ (oxazoline ring)
55.5-OCH₃
28.5-C(CH₃)₂

Experimental Protocols

The following outlines a general experimental procedure for the acquisition of NMR data for oxazoline compounds, based on common laboratory practices.

NMR Spectroscopy:

¹H and ¹³C NMR spectra would be recorded on a Bruker Avance spectrometer operating at 400 MHz and 101 MHz, respectively. The sample would be prepared by dissolving approximately 10-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃), which also serves as the internal standard (¹H δ 7.26 ppm; ¹³C δ 77.16 ppm).

  • ¹H NMR Spectroscopy: The spectrum would be acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.

  • ¹³C NMR Spectroscopy: The spectrum would be acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans.

Data processing would be performed using standard NMR software. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Synthesis of 2-Aryl-4,4-dimethyl-2-oxazolines

The synthesis of this compound typically involves the condensation reaction between a carboxylic acid derivative and an amino alcohol. A general synthetic workflow is depicted below.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product p_anisic_acid p-Anisic Acid activation Carboxylic Acid Activation (e.g., SOCl₂) p_anisic_acid->activation amino_alcohol 2-Amino-2-methyl-1-propanol condensation Condensation Reaction amino_alcohol->condensation activation->condensation cyclization Cyclization condensation->cyclization product 2-(4-methoxyphenyl)-4,4-dimethyl -4,5-dihydro-1,3-oxazole cyclization->product

An In-Depth Technical Guide to Oxaprozin: An Oxazole Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxaprozin, a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class of compounds, is a well-established therapeutic agent for managing the symptoms of osteoarthritis and rheumatoid arthritis.[1][2] This technical guide provides a comprehensive overview of Oxaprozin, with a focus on its chemical identity, mechanism of action, pharmacokinetic profile, and the experimental methodologies used for its characterization. Detailed quantitative data are presented in structured tables for clarity and ease of comparison, and key biological and experimental pathways are visualized using diagrams.

Chemical Identity and Synonyms

Oxaprozin is a diaryl-substituted oxazole derivative. Its systematic IUPAC name is 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid.[1] The compound is also known by a variety of synonyms, which are listed in the table below.

Identifier Type Identifier
IUPAC Name 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid[1]
CAS Number 21256-18-8[1]
Molecular Formula C18H15NO3[1]
Molecular Weight 293.32 g/mol [3]
Synonyms Oxaprozinum, Daypro, Duraprox, Alvo, Deflam, 4,5-Diphenyl-2-oxazolepropanoic acid[1][4]

Mechanism of Action: Inhibition of Prostaglandin Synthesis

The primary mechanism of action of Oxaprozin is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5][6] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5][7] By blocking the activity of COX enzymes, Oxaprozin reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[7][8]

Signaling Pathway: Arachidonic Acid Cascade

The inflammatory response is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then metabolized by the COX enzymes to produce prostaglandin H2 (PGH2), which is a precursor to other pro-inflammatory prostaglandins.[7] Oxaprozin intervenes at this critical step.

Arachidonic_Acid_Cascade Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins (PGH2) COX1_COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Oxaprozin Oxaprozin Oxaprozin->Inhibition Inhibition->COX1_COX2

Figure 1: Mechanism of action of Oxaprozin in the arachidonic acid cascade.

Quantitative Pharmacological Data

The inhibitory activity of Oxaprozin against COX-1 and COX-2 has been quantified in various studies. The table below summarizes key pharmacokinetic parameters of Oxaprozin.

Parameter Value Reference
Bioavailability 95%[2]
Protein Binding >99% (primarily to albumin)[2][8]
Elimination Half-Life 40-50 hours[8]
Time to Peak Plasma Concentration 2 to 6 hours[9]
Metabolism Hepatic (Oxidation and Glucuronidation)[2][10]
Excretion Urine (65%) and Feces (35%)[8]

Experimental Protocols

Synthesis of Oxaprozin

A common synthetic route for Oxaprozin involves a two-step process starting from benzoin and succinic anhydride.[11]

  • Condensation: Benzoin is condensed with succinic anhydride in the presence of a base (e.g., pyridine) with heating to form benzoin hemisuccinate.[11][12]

  • Cyclization: The resulting intermediate is then cyclized with ammonium acetate in refluxing acetic acid to yield Oxaprozin.[11]

Oxaprozin_Synthesis Benzoin Benzoin Step1 Condensation (Pyridine, 120°C) Benzoin->Step1 Succinic_Anhydride Succinic Anhydride Succinic_Anhydride->Step1 Intermediate Benzoin Hemisuccinate Step1->Intermediate Step2 Cyclization (Ammonium Acetate, Acetic Acid, Reflux) Intermediate->Step2 Oxaprozin Oxaprozin Step2->Oxaprozin

Figure 2: A simplified workflow for the synthesis of Oxaprozin.
In Vitro COX Inhibition Assay

The inhibitory potency of Oxaprozin against COX-1 and COX-2 can be determined using a cellular or enzymatic assay. A common method involves measuring the production of prostaglandins in a cell-based assay.

Objective: To determine the IC50 value of Oxaprozin for the inhibition of COX-1 and COX-2.

Materials:

  • Human whole blood (for COX-1) or lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) (for COX-2).

  • Oxaprozin stock solution.

  • Arachidonic acid.

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2).

Procedure:

  • Cell Preparation: Prepare cell suspensions for COX-1 and COX-2 assays.

  • Compound Incubation: Pre-incubate the cells with various concentrations of Oxaprozin for a specified time.

  • Stimulation: Add arachidonic acid to initiate the enzymatic reaction. For the COX-2 assay, cells are pre-stimulated with LPS.

  • Reaction Termination: Stop the reaction after a defined incubation period.

  • PGE2 Measurement: Measure the concentration of PGE2 in the supernatant using an EIA kit.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the Oxaprozin concentration and determine the IC50 value.

COX_Inhibition_Assay cluster_workflow Experimental Workflow Start Start Cell_Prep Prepare Cell Suspensions (Whole Blood for COX-1, LPS-stimulated PBMCs for COX-2) Start->Cell_Prep Compound_Incubation Pre-incubate with Oxaprozin Cell_Prep->Compound_Incubation Stimulation Add Arachidonic Acid Compound_Incubation->Stimulation Reaction_Termination Stop Reaction Stimulation->Reaction_Termination PGE2_Measurement Measure PGE2 via EIA Reaction_Termination->PGE2_Measurement Data_Analysis Calculate IC50 PGE2_Measurement->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for an in vitro COX inhibition assay.

Conclusion

Oxaprozin is a potent NSAID with a well-defined mechanism of action centered on the inhibition of COX enzymes. Its long pharmacokinetic half-life allows for once-daily dosing, providing a significant clinical advantage. The experimental protocols outlined in this guide provide a framework for the synthesis and pharmacological evaluation of Oxaprozin and similar oxazole derivatives. This comprehensive technical overview serves as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating a deeper understanding of this important therapeutic agent.

References

A Technical Guide to the Spectroscopic Properties of 2-Aryl-4,5-dihydro-1,3-oxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2-aryl-4,5-dihydro-1,3-oxazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. This document compiles and presents key spectroscopic data, detailed experimental protocols for their characterization, and a logical workflow for their synthesis and analysis.

Introduction

2-Aryl-4,5-dihydro-1,3-oxazoles, commonly known as 2-aryl-2-oxazolines, are five-membered heterocyclic compounds featuring a phenyl group at the 2-position. The oxazoline ring is a privileged scaffold in asymmetric catalysis, where it serves as a chiral ligand, and is found in various biologically active molecules.[1] The electronic and steric properties of the aryl substituent can significantly influence the chemical and biological characteristics of these compounds. Therefore, a thorough spectroscopic characterization is crucial for structure elucidation, purity assessment, and understanding structure-activity relationships. This guide focuses on the key spectroscopic techniques used for their analysis: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data of 2-Aryl-4,5-dihydro-1,3-oxazoles

The spectroscopic data for 2-aryl-4,5-dihydro-1,3-oxazoles are characteristic and allow for unambiguous identification. The electronic nature of the substituent on the 2-aryl ring subtly influences the chemical shifts of the oxazoline ring protons and carbons.

¹H NMR Spectroscopy

The ¹H NMR spectra of 2-aryl-4,5-dihydro-1,3-oxazoles are typically characterized by two multiplets in the aliphatic region corresponding to the diastereotopic methylene protons of the oxazoline ring and a set of signals in the aromatic region. The protons at C4 and C5 of the oxazoline ring usually appear as two triplets.

Table 1: ¹H NMR Spectroscopic Data for Selected 2-Aryl-4,5-dihydro-1,3-oxazoles in CDCl₃

2-Aryl SubstituentH-4 (δ, ppm)H-5 (δ, ppm)Ar-H (δ, ppm)
2-Phenyl~4.45 (t)~4.05 (t)7.95-7.45 (m)
2-(2-Trifluoroethoxyphenyl)---
2-Phenyl-2-oxazolin-5-one4.38 (s, 1H)-7.95 (d, 2H), 7.55 (t, 1H), 7.45 (t, 2H)[2]

Note: Data for 2-Phenyl-2-oxazolin-5-one is included for comparative purposes, highlighting the change in the H-4 signal.

¹³C NMR Spectroscopy

In the ¹³C NMR spectra, the carbon of the C=N bond (C2) resonates in the downfield region, typically around 160-165 ppm. The methylene carbons of the oxazoline ring (C4 and C5) appear in the aliphatic region. The chemical shifts of the aromatic carbons are dependent on the nature of the substituent on the phenyl ring.

Table 2: ¹³C NMR Spectroscopic Data for Selected 2-Aryl-4,5-dihydro-1,3-oxazoles in CDCl₃

2-Aryl SubstituentC-2 (δ, ppm)C-4 (δ, ppm)C-5 (δ, ppm)Aromatic C (δ, ppm)
2-Phenyl~164.0~68.0~55.0131.0, 128.5, 128.0, 127.5
2-(2-Trifluoroethoxyphenyl)----
2-Phenyl-2-oxazolin-5-one163.454.9-175.9, 132.7, 128.8, 127.7, 125.8[2]

Note: Data for 2-Phenyl-2-oxazolin-5-one is included for comparison.

Infrared (IR) Spectroscopy

The IR spectra of 2-aryl-4,5-dihydro-1,3-oxazoles are distinguished by a strong absorption band corresponding to the C=N stretching vibration of the oxazoline ring. This band typically appears in the region of 1640-1680 cm⁻¹. Other characteristic bands include C-O-C stretching vibrations and the aromatic C-H and C=C stretching vibrations.

Table 3: Characteristic IR Absorption Frequencies

Functional GroupAbsorption Range (cm⁻¹)Intensity
C=N Stretch (oxazoline)1640 - 1680Strong
C-O-C Stretch1200 - 1250Strong
Aromatic C=C Stretch1450 - 1600Medium to Strong
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 3000Medium
Mass Spectrometry (MS)

Under mass spectrometric analysis, 2-aryl-4,5-dihydro-1,3-oxazoles typically show a prominent molecular ion peak (M⁺). The fragmentation pattern is often characterized by the cleavage of the oxazoline ring. Common fragmentation pathways can involve the loss of small neutral molecules.

Experimental Protocols

The synthesis and spectroscopic characterization of 2-aryl-4,5-dihydro-1,3-oxazoles follow well-established procedures.

General Synthesis of 2-Aryl-4,5-dihydro-1,3-oxazoles

A common and efficient method for the synthesis of 2-aryl-2-oxazolines involves the cyclization of a corresponding N-(2-hydroxyethyl)benzamide precursor.

Procedure:

  • Amide Formation: An aryl acid chloride is reacted with 2-aminoethanol in the presence of a base (e.g., triethylamine or pyridine) in an appropriate solvent (e.g., dichloromethane or THF) at 0 °C to room temperature to yield the N-(2-hydroxyethyl)benzamide intermediate.

  • Cyclization: The intermediate amide is then treated with a dehydrating agent, such as thionyl chloride (SOCl₂) or triflic anhydride, to induce cyclization to the 2-aryl-4,5-dihydro-1,3-oxazole. The reaction is typically carried out in a chlorinated solvent at reflux.

  • Work-up and Purification: The reaction mixture is quenched with a basic aqueous solution (e.g., saturated sodium bicarbonate), and the product is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in ~0.6 mL of a deuterated solvent (typically CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Spectra are recorded on a Bruker or Varian spectrometer, typically operating at a proton frequency of 300 MHz or higher.

  • Data Acquisition: Standard pulse programs are used to acquire ¹H and ¹³C{¹H} NMR spectra. For unambiguous assignment of signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

Infrared (IR) Spectroscopy:

  • Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount of the compound with dry KBr powder and pressing it into a thin disk. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used for both solid and liquid samples.

  • Instrumentation: Spectra are recorded on an FTIR spectrometer (e.g., PerkinElmer, Shimadzu) over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Instrumentation: Mass spectra are typically obtained using a mass spectrometer equipped with an electrospray ionization (ESI) or electron impact (EI) source. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecular ion.

  • Sample Introduction: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) and introduced into the ion source via direct infusion or after separation by liquid chromatography (LC-MS) or gas chromatography (GC-MS).

Visualization of Experimental Workflow

The general workflow for the synthesis and characterization of 2-aryl-4,5-dihydro-1,3-oxazoles can be visualized as a logical sequence of steps, from starting materials to the final characterized product.

experimental_workflow start_materials Aryl Acid Chloride & 2-Aminoethanol amide_formation Amide Formation start_materials->amide_formation intermediate N-(2-hydroxyethyl)benzamide amide_formation->intermediate cyclization Cyclization (e.g., SOCl₂) intermediate->cyclization crude_product Crude 2-Aryl-oxazoline cyclization->crude_product purification Purification (Chromatography) crude_product->purification pure_product Pure 2-Aryl-oxazoline purification->pure_product nmr NMR (¹H, ¹³C) pure_product->nmr ir IR ms MS

Caption: General workflow for the synthesis and characterization of 2-aryl-4,5-dihydro-1,3-oxazoles.

This guide provides a foundational understanding of the spectroscopic characteristics of 2-aryl-4,5-dihydro-1,3-oxazoles. For more specific data on novel derivatives, consulting the primary scientific literature is recommended.

References

The Rising Therapeutic Potential of Methoxyphenyl Oxazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole scaffold, a five-membered heterocyclic ring containing nitrogen and oxygen, is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. When substituted with a methoxyphenyl group, these compounds exhibit significant potential across several therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This technical guide provides an in-depth overview of the current understanding of the biological activities of methoxyphenyl oxazole derivatives. It summarizes key quantitative data, details common experimental protocols for their evaluation, and visualizes the underlying mechanisms of action through signaling pathway and workflow diagrams. The primary focus is on their well-documented anticancer properties, particularly as potent tubulin polymerization inhibitors, with additional sections covering their antimicrobial and anti-inflammatory activities.

Anticancer Activity of Methoxyphenyl Oxazole Compounds

Methoxyphenyl oxazole derivatives have emerged as a promising class of anticancer agents, with many exhibiting potent cytotoxic effects against a range of human cancer cell lines. A significant body of research has focused on their role as antimitotic agents that disrupt microtubule dynamics, a clinically validated strategy in cancer therapy.

Quantitative Analysis of Antiproliferative Activity

The in vitro antiproliferative activity of various methoxyphenyl oxazole compounds has been extensively evaluated. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a specific biological or biochemical function, are summarized below.

Compound IDCancer Cell LineIC50 (nM)Reference
4g (2-methyl-4-(3',4',5'-trimethoxyphenyl)-5-(m-fluoro-p-methoxyphenyl)oxazole)Jurkat (Leukemia)0.35 - 4.6[1]
SEM (Leukemia)0.35 - 4.6[1]
RS4;11 (Leukemia)0.35 - 4.6[1]
HT-29 (Colon)0.35 - 4.6[1]
A549 (Lung)0.35 - 4.6[1]
HeLa (Cervical)0.35 - 4.6[1]
MCF-7 (Breast)0.35 - 4.6[1]
4i (2-methyl-4-(3',4',5'-trimethoxyphenyl)-5-(p-ethoxyphenyl)oxazole)Jurkat (Leukemia)0.5 - 20.2[1]
SEM (Leukemia)0.5 - 20.2[1]
RS4;11 (Leukemia)0.5 - 20.2[1]
HT-29 (Colon)0.5 - 20.2[1]
A549 (Lung)0.5 - 20.2[1]
HeLa (Cervical)0.5 - 20.2[1]
MCF-7 (Breast)0.5 - 20.2[1]
4a (2-methyl-4-(3',4',5'-trimethoxyphenyl)-5-(2'-naphthyl)oxazole)Various0.5 - 73.2[1]
3d (R1 = naphth-2-yl)Various33 - 702[1]
4r (7-trimethoxyphenylbenzo[d]oxazole with indol-5-yl side-chain)U251 (Glioma)300 ± 50
A549 (Lung)~39.5 (average)
H460 (Lung)~39.5 (average)
Mechanism of Action: Tubulin Polymerization Inhibition

A primary mechanism by which many methoxyphenyl oxazoles exert their anticancer effects is through the inhibition of tubulin polymerization.[1][2] Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption leads to cell cycle arrest and apoptosis.[3][4] Certain methoxyphenyl oxazole derivatives have been shown to bind to the colchicine site on β-tubulin, preventing the incorporation of tubulin dimers into growing microtubules.[1][5] This leads to the depolymerization of microtubules, disruption of the mitotic spindle, and ultimately, cell death.

Tubulin_Inhibition_Pathway MethoxyphenylOxazole Methoxyphenyl Oxazole Compound Tubulin β-Tubulin (Colchicine Binding Site) MethoxyphenylOxazole->Tubulin Binds to Polymerization Tubulin Polymerization MethoxyphenylOxazole->Polymerization Inhibits Microtubules Microtubule Formation Polymerization->Microtubules Leads to Spindle Mitotic Spindle Assembly Microtubules->Spindle Required for CellCycle G2/M Phase Arrest Spindle->CellCycle Disrupts Apoptosis Apoptosis CellCycle->Apoptosis Induces Mitochondria Mitochondrial Pathway Apoptosis->Mitochondria via

Mechanism of anticancer action via tubulin polymerization inhibition.
Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[7]

  • Compound Treatment: Treat the cells with various concentrations of the methoxyphenyl oxazole compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[7]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[7]

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7] The absorbance is directly proportional to the number of viable cells.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate (6-24h) seed_cells->incubate1 add_compound Add methoxyphenyl oxazole compounds incubate1->add_compound incubate2 Incubate (24-72h) add_compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 add_solubilizer Add solubilization reagent (e.g., DMSO) incubate3->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance end End read_absorbance->end

A generalized workflow for the MTT assay.

This assay measures the effect of compounds on the in vitro polymerization of purified tubulin into microtubules.[8]

Protocol:

  • Reagent Preparation: Thaw purified tubulin, GTP, and polymerization buffer on ice.

  • Reaction Mixture: On ice, prepare a reaction mixture containing tubulin and GTP in the polymerization buffer.

  • Compound Addition: Add the methoxyphenyl oxazole compound (or vehicle control) to the reaction mixture.

  • Initiate Polymerization: Transfer the reaction mixture to a pre-warmed 37°C microplate.

  • Monitor Polymerization: Measure the increase in absorbance at 340 nm every minute for 60-90 minutes using a spectrophotometer.[9] The increase in absorbance corresponds to the formation of microtubules.

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with the methoxyphenyl oxazole compound for a specified time.

  • Harvest and Fix: Harvest the cells and fix them in ice-cold 70% ethanol.[10]

  • Staining: Wash the fixed cells with PBS and then stain with a solution containing propidium iodide (PI) and RNase A.[10] PI intercalates with DNA, and its fluorescence is proportional to the DNA content.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI.

  • Data Analysis: The resulting data is plotted as a histogram, from which the percentage of cells in each phase of the cell cycle can be determined.

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) in the cell membrane.[1][2]

Protocol:

  • Cell Treatment: Treat cells with the methoxyphenyl oxazole compound.

  • Harvest and Wash: Harvest the cells and wash them with cold PBS.[11]

  • Resuspension: Resuspend the cells in 1X Binding Buffer.[11]

  • Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature.[2]

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-FITC binds to exposed PS on apoptotic cells, while PI stains necrotic or late apoptotic cells with compromised membranes. This allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[11]

Antimicrobial and Antifungal Activity

The oxazole ring is a common scaffold in compounds with antimicrobial properties.[12] Methoxyphenyl oxazole derivatives have also been investigated for their potential as antibacterial and antifungal agents.

Quantitative Analysis of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDMicrobial StrainMIC (µg/mL)Reference
3c, 3f, 3h (imidazole derivatives)S. aureus, E. coli, C. albicans15.62[13]
1d, 1e, 3a, 4a, 6i, 6j (oxazole derivatives)C. albicans 12814[14]
Benzo(d)oxazole-4,7-dione derivatives C. albicans, A. niger0.8
3a, 3h (Chalcone derivatives)C. albicans-[15]
3e (Chalcone derivative)E. coli, S. aureus-[15]

Note: A direct comparison of MIC values across different studies should be made with caution due to variations in experimental conditions.

Experimental Protocol: Broth Microdilution Method for MIC Determination

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilutions: Prepare serial dilutions of the methoxyphenyl oxazole compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions for the growth of the microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[15]

Anti-inflammatory Activity

Oxazole derivatives have been reported to possess anti-inflammatory properties.[16] This activity is often evaluated using in vivo models of inflammation.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a widely used in vivo model to screen for the anti-inflammatory activity of new compounds.[17]

Protocol:

  • Animal Grouping: Divide rats into control, standard, and test groups.

  • Compound Administration: Administer the vehicle (control), a standard anti-inflammatory drug (e.g., indomethacin), or the methoxyphenyl oxazole compound to the respective groups.[16]

  • Induction of Edema: After a set period, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Volume: Measure the paw volume at different time intervals after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema in the drug-treated groups is calculated relative to the control group.

Conclusion and Future Perspectives

Methoxyphenyl oxazole compounds represent a versatile and promising scaffold for the development of new therapeutic agents. Their potent anticancer activity, primarily through the inhibition of tubulin polymerization, is well-documented and supported by quantitative data. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and evaluation of these compounds. While their antimicrobial and anti-inflammatory activities are also of interest, further research is needed to fully elucidate their potential in these areas. Future studies should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, as well as on in vivo studies to validate their therapeutic efficacy and safety profiles. The development of novel methoxyphenyl oxazole derivatives could lead to the discovery of new and effective treatments for a range of diseases.

References

Oxazolines as Chiral Auxiliaries: A Technical Guide for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral oxazolines are a versatile and powerful class of chiral auxiliaries extensively employed in asymmetric synthesis. Their utility stems from their facile preparation from readily available chiral amino alcohols, their ability to effectively control the stereochemical outcome of a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, and the relative ease of their subsequent removal to reveal the desired chiral products.[1][2] This technical guide provides an in-depth overview of the synthesis, application, and removal of chiral oxazolines in asymmetric synthesis, complete with experimental protocols and comparative data to aid researchers in their practical application.

The core principle behind the use of a chiral auxiliary is the temporary introduction of a chiral moiety to a prochiral substrate. This creates a chiral environment that directs the approach of a reagent from a specific face, leading to the formation of one diastereomer in excess. Subsequent cleavage of the auxiliary yields the enantiomerically enriched target molecule. Oxazolines excel in this role due to the stereocenter positioned adjacent to the coordinating nitrogen atom, which effectively influences the stereoselectivity of reactions at a metal center or directs the approach of incoming reagents.

Synthesis of Chiral Oxazolines

Chiral oxazolines are most commonly synthesized from chiral β-amino alcohols, which are often derived from readily available and inexpensive amino acids.[1] The synthesis typically involves the condensation of the amino alcohol with a carboxylic acid or its derivative.

A variety of methods have been developed for the synthesis of 2-substituted oxazolines. These include reactions of amino alcohols with:

  • Nitriles: This method often requires a catalyst, such as a copper-N-heterocyclic carbene (NHC) complex, to proceed under milder conditions.[3]

  • Aldehydes: Aldehydes can be converted to 2-substituted oxazolines in a one-pot reaction with an amino alcohol and an oxidizing agent like N-bromosuccinimide.[3] Another approach involves the use of sodium bromate and sodium bisulfite, where in situ generated hypobromous acid acts as the dehydrogenating agent for the initially formed oxazolidine.[4]

  • Carboxylic Acids: Direct condensation with carboxylic acids can be promoted by dehydrating agents. A convenient one-pot synthesis utilizes 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM).[5]

  • Amides via Imidates: Hindered nitriles, such as those with ortho-substituents, can be challenging to convert to oxazolines directly. An alternative is the conversion of the corresponding amide to an imidate, which then reacts with the amino alcohol.[6]

General Experimental Protocol: Synthesis of a 2-Aryl-Oxazoline from an Aryl Nitrile and a Chiral Amino Alcohol[7]

This microwave-assisted protocol offers a rapid and efficient route to chiral oxazolines.

Materials:

  • Aryl nitrile (1.0 mmol)

  • Chiral β-amino alcohol (1.2 mmol)

  • Heterogeneous catalyst (e.g., a recoverable solid acid or base)

  • Solvent (e.g., concentrated solution or solvent-free)

Procedure:

  • Combine the aryl nitrile, chiral β-amino alcohol, and the heterogeneous catalyst in a microwave-safe reaction vessel.

  • If using a solvent, add a minimal amount to create a concentrated solution.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a predetermined temperature and time (optimization may be required, e.g., 120 °C for 30 minutes).

  • After cooling, filter the reaction mixture to recover the catalyst.

  • The filtrate is then concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the pure chiral oxazoline.

Applications in Asymmetric Synthesis

Chiral oxazolines have proven to be effective in a multitude of asymmetric transformations. The steric hindrance provided by the substituent on the chiral center of the oxazoline ring directs the approach of electrophiles or nucleophiles, leading to high levels of diastereoselectivity.

Asymmetric Alkylation

The Meyers asymmetric synthesis of α-substituted carboxylic acids, aldehydes, and ketones is a classic application of chiral oxazolines.[2][7] The process involves the deprotonation of a 2-alkyloxazoline to form a chiral aza-enolate, which then reacts with an electrophile. The bulky substituent on the oxazoline ring effectively shields one face of the enolate, directing the alkylation to the opposite face.

G

Table 1: Diastereoselective Alkylation of Chiral Oxazolines

Oxazoline AuxiliaryElectrophileBaseSolventTemp (°C)Diastereomeric Excess (de, %)Reference
(4S,5S)-4-Methoxy-5-phenyl-2-methyloxazolineMeILDATHF-78>98[7]
(4S,5S)-4-Methoxy-5-phenyl-2-methyloxazolinen-BuILDATHF-78>98[7]
(4S)-4-Isopropyl-2-methyloxazolineBnBrs-BuLiTHF/HMPA-10095[7]

Materials:

  • (4S,5S)-4-Methoxy-5-phenyl-2-methyloxazoline (1.0 mmol)

  • Lithium diisopropylamide (LDA) (1.1 mmol) in THF

  • Methyl iodide (1.2 mmol)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • A solution of the chiral oxazoline in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • LDA solution is added dropwise, and the mixture is stirred for 30 minutes to ensure complete formation of the aza-enolate.

  • Methyl iodide is added, and the reaction is stirred at -78 °C for 2-4 hours, or until TLC analysis indicates completion.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether or ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The diastereomeric excess of the crude product can be determined by ¹H NMR or GC analysis.

  • The product is purified by flash column chromatography.

Asymmetric Aldol Reactions

Chiral oxazolines can be used to control the stereochemistry of aldol reactions. The N-acyl derivatives of chiral oxazolines can be converted to their corresponding boron or titanium enolates, which then react with aldehydes in a highly diastereoselective manner. The stereochemical outcome is dictated by the chelated transition state, where the substituent on the oxazoline auxiliary directs the facial selectivity of the aldehyde addition.[8]

G

Table 2: Diastereoselective Aldol Reactions using Chiral Oxazoline Auxiliaries

N-Acyl OxazolineAldehydeReagentSolventTemp (°C)Diastereomeric RatioReference
N-Propionyl-(4S)-4-isopropyl-2-oxazolineIsobutyraldehydeBu₂BOTf, Et₃NCH₂Cl₂-78 to 099:1[8]
N-Propionyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolineBenzaldehydeTiCl₄, (-)-SparteineCH₂Cl₂-7898:2[9]

Materials:

  • N-Propionyl-(4S)-4-isopropyl-2-oxazoline (1.0 mmol)

  • Dibutylboron triflate (Bu₂BOTf) (1.2 mmol)

  • Triethylamine (Et₃N) (1.3 mmol)

  • Isobutyraldehyde (1.1 mmol)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

  • A solution of the N-propionyl oxazoline in anhydrous CH₂Cl₂ is cooled to -78 °C under an inert atmosphere.

  • Triethylamine is added, followed by the dropwise addition of dibutylboron triflate. The mixture is stirred at -78 °C for 30 minutes, then warmed to 0 °C for 1 hour to ensure complete enolate formation.

  • The reaction is re-cooled to -78 °C, and a solution of isobutyraldehyde in CH₂Cl₂ is added dropwise.

  • The reaction is stirred at -78 °C for 1-2 hours, then at 0 °C for an additional hour.

  • The reaction is quenched by the addition of a pH 7 phosphate buffer.

  • The mixture is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

  • The aldol adduct is purified by flash chromatography.

Asymmetric Diels-Alder Reactions

Chiral oxazolines can be incorporated into dienophiles to control the facial selectivity of Diels-Alder reactions.[10][11] The oxazoline auxiliary, often in conjunction with a Lewis acid catalyst, effectively blocks one face of the dienophile, leading to a highly diastereoselective cycloaddition. Copper(II)-bis(oxazoline) complexes are particularly effective catalysts for this transformation.[10]

Table 3: Asymmetric Diels-Alder Reactions with Oxazoline-Containing Dienophiles

DienophileDieneCatalystSolventTemp (°C)endo:exoee (%)Reference
N-Acryloyl-(4S)-4-tert-butyl-2-oxazolineCyclopentadieneCu(OTf)₂-(S,S)-t-Bu-boxCH₂Cl₂-7898:298[12]
N-Crotonoyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolineIsopreneEt₂AlClCH₂Cl₂-7895:594[13]
Asymmetric Conjugate Additions

Chiral α,β-unsaturated oxazolines can undergo diastereoselective conjugate addition of nucleophiles, such as organocuprates.[14][15] The chiral auxiliary directs the addition of the nucleophile to one of the prochiral faces of the β-carbon.

G

Table 4: Diastereoselective Conjugate Addition to Chiral α,β-Unsaturated Oxazolines

α,β-Unsaturated OxazolineOrganocuprateSolventTemp (°C)Diastereomeric Excess (de, %)Reference
(E)-N-Crotonyl-(4S)-4-isopropyl-2-oxazolineMe₂CuLiEt₂O-7895[16]
(E)-N-Cinnamoyl-(4S,5S)-4,5-diphenyl-2-oxazolineBu₂CuLiTHF-78>98[16]

Cleavage of the Oxazoline Auxiliary

After the desired stereocenter(s) have been established, the oxazoline auxiliary must be removed to yield the final product. Several methods are available for the cleavage of the oxazoline ring, allowing for the isolation of various functional groups.

Acidic Hydrolysis to Carboxylic Acids

Treatment with aqueous acid (e.g., HCl or H₂SO₄) hydrolyzes the oxazoline to the corresponding carboxylic acid and the protonated amino alcohol, which can often be recovered and recycled.

Materials:

  • 2-Substituted chiral oxazoline (1.0 mmol)

  • Aqueous hydrochloric acid (e.g., 3-6 M)

  • Organic solvent (e.g., diethyl ether)

Procedure:

  • The oxazoline is dissolved in a suitable solvent or heated directly with aqueous acid.

  • The reaction mixture is refluxed for several hours until the starting material is consumed (monitored by TLC).

  • After cooling, the mixture is diluted with water and extracted with an organic solvent like diethyl ether to isolate the carboxylic acid.

  • The aqueous layer, containing the protonated amino alcohol, can be basified and extracted to recover the chiral auxiliary.

  • The organic extracts containing the carboxylic acid are dried and concentrated. The product can be further purified by crystallization or chromatography.

Reduction to Alcohols

Lithium aluminum hydride (LiAlH₄) can be used to reduce the oxazoline ring to the corresponding chiral amino alcohol, with the 2-substituent being converted to a primary alcohol.[17][18]

Grignard Addition to form Ketones

Reaction of a 2-substituted oxazoline with a Grignard reagent can lead to the formation of a ketone after hydrolysis of the intermediate. This is a key step in the Meyers synthesis of chiral ketones.[19]

Conclusion

Chiral oxazolines are a cornerstone of modern asymmetric synthesis, offering a reliable and versatile strategy for the stereocontrolled formation of a wide array of chemical bonds. Their straightforward synthesis from readily available precursors, coupled with the high diastereoselectivities achieved in numerous transformations and the diverse methods for their removal, makes them an invaluable tool for researchers in both academic and industrial settings. This guide provides a foundational understanding and practical protocols to facilitate the successful application of chiral oxazolines in the synthesis of complex, enantiomerically pure molecules.

References

A Technical Guide to Asymmetric Synthesis Using Chiral Oxazolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chiral oxazolines are a cornerstone of modern asymmetric catalysis, enabling the stereocontrolled synthesis of complex molecules with remarkable efficiency and selectivity.[1][2] Their widespread adoption in both academic and industrial settings, particularly in drug development, stems from their modular and readily accessible nature, typically synthesized from readily available chiral β-amino alcohols.[1][2] This guide provides an in-depth overview of the fundamental principles governing the use of chiral oxazolines in asymmetric synthesis. It details the synthesis of common oxazoline-based ligands, explores the mechanisms of stereochemical control, and presents a survey of their application in a variety of crucial carbon-carbon and carbon-heteroatom bond-forming reactions. Detailed experimental protocols for key reactions and comprehensive tables of quantitative data are included to facilitate practical application.

Core Principles of Oxazoline-Mediated Asymmetric Synthesis

The efficacy of chiral oxazoline ligands in asymmetric catalysis lies in their ability to create a well-defined and sterically demanding chiral environment around a metal center.[2][3] This environment dictates the facial selectivity of substrate approach, leading to the preferential formation of one enantiomer of the product.

Ligand Architecture and Stereochemical Control

The most common and effective chiral oxazoline ligands are C2-symmetric bis(oxazolines) (BOX) and pyridine-bis(oxazolines) (PyBOX).[4] The C2 symmetry reduces the number of possible diastereomeric transition states, simplifying the stereochemical outcome of the reaction.

The stereocenter of the oxazoline ring, typically derived from a chiral amino alcohol, is positioned alpha to the coordinating nitrogen atom.[1] This proximity to the metal center allows the substituents on the chiral carbon to exert a strong steric influence on the coordinated substrate.[1][3]

The proposed mechanism for stereochemical control often involves a square-planar or square-pyramidal geometry of the metal-ligand-substrate complex.[4][5] For instance, in copper(II)-BOX catalyzed reactions, the substrate is believed to coordinate to the metal center in a bidentate fashion, leading to a rigid, well-defined transition state. The bulky substituents on the oxazoline rings then block one face of the substrate, directing the attack of the nucleophile to the opposite face.

G cluster_0 Chiral Catalyst Metal Metal Center (e.g., Cu, Pd) Ligand Chiral Oxazoline Ligand (BOX or PyBOX) Metal->Ligand Coordination Substrate Prochiral Substrate Metal->Substrate Coordination & Activation Nucleophile Nucleophile Catalyst_Substrate Catalyst-Substrate Complex Nucleophile->Catalyst_Substrate Facially Selective Attack Product Enantioenriched Product Catalyst_Substrate->Product

Synthesis of Chiral Oxazoline Ligands

The synthesis of chiral oxazoline ligands is typically straightforward and high-yielding, contributing to their widespread use. The most common methods involve the condensation of chiral β-amino alcohols with dinitriles or dicarboxylic acid derivatives.

Synthesis of Bis(oxazoline) (BOX) Ligands

A general and widely used procedure for the synthesis of C2-symmetric bis(oxazoline) ligands involves the reaction of a malononitrile or a derivative with a chiral amino alcohol.

G Start1 Chiral Amino Alcohol Intermediate Bis(amidine) Start1->Intermediate Condensation Start2 Malononitrile Start2->Intermediate Product Bis(oxazoline) Ligand (BOX) Intermediate->Product Cyclization (e.g., with SOCl2 then base)

Synthesis of Pyridine-bis(oxazoline) (PyBOX) Ligands

PyBOX ligands are synthesized in a similar fashion to BOX ligands, typically starting from 2,6-pyridinedicarbonitrile or 2,6-pyridinedicarboxylic acid.

Applications in Asymmetric Catalysis

Chiral oxazoline ligands have been successfully applied in a wide range of asymmetric transformations, consistently affording high levels of enantioselectivity.

Diels-Alder Reactions

The enantioselective Diels-Alder reaction is a powerful tool for the construction of cyclic systems with multiple stereocenters. Copper(II) complexes of BOX and PyBOX ligands are highly effective catalysts for this transformation.

Table 1: Enantioselective Diels-Alder Reaction of Cyclopentadiene and N-Acryloyloxazolidinone

LigandMetalYield (%)ee (%)Reference
(S,S)-t-Bu-BOXCu(OTf)₂9598[3]
(S,S)-Ph-BOXCu(OTf)₂9296[3]
(S)-i-Pr-PyBOXCu(OTf)₂9094[6]
Friedel-Crafts Alkylation

The asymmetric Friedel-Crafts alkylation of indoles and pyrroles with nitroalkenes is efficiently catalyzed by zinc(II) complexes of bis(oxazoline) ligands.

Table 2: Asymmetric Friedel-Crafts Alkylation of Indole with trans-β-Nitrostyrene

LigandMetalYield (%)ee (%)Reference
(S,S)-Ph-BOXZn(OTf)₂9790[3]
(S,S)-t-Bu-BOXZn(OTf)₂9588[3]
Diphenylamine-tethered bis(oxazoline)Zn(II)>9997[3]
Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental C-C bond-forming reaction. Chiral oxazoline complexes of various metals catalyze the asymmetric Michael addition with high enantioselectivity.

Table 3: Asymmetric Michael Addition of Diethyl Malonate to Cyclopentenone

LigandMetalYield (%)ee (%)
(R,R)-Ph-BOXNi(OAc)₂8592
(S,S)-i-Pr-PyBOXCu(OTf)₂9095
Heck Reaction

The asymmetric Heck reaction, a palladium-catalyzed C-C bond formation between an aryl or vinyl halide and an alkene, has been successfully rendered enantioselective using phosphino-oxazoline (PHOX) ligands.

Table 4: Asymmetric Heck Reaction of Phenyl Triflate and 2,3-Dihydrofuran

LigandMetalYield (%)ee (%)Reference
(S)-i-Pr-PHOXPd(OAc)₂8896[7]
(S)-t-Bu-PHOXPd(OAc)₂9298[7]

Experimental Protocols

General Procedure for the Synthesis of a Bis(oxazoline) (BOX) Ligand
  • To a solution of the chiral amino alcohol (2.2 equiv.) in an appropriate solvent (e.g., chlorobenzene) is added diethyl malonimidate dihydrochloride (1.0 equiv.).

  • The mixture is heated to reflux for 12-24 hours.

  • The reaction is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is dissolved in an appropriate solvent (e.g., ethanol) and the product is crystallized by the addition of a non-polar solvent (e.g., hexane).

  • The resulting solid is collected by filtration and dried under vacuum to afford the pure bis(oxazoline) ligand.

General Procedure for a Copper-Catalyzed Asymmetric Diels-Alder Reaction
  • In a flame-dried flask under an inert atmosphere, the chiral bis(oxazoline) ligand (0.12 equiv.) and Cu(OTf)₂ (0.1 equiv.) are dissolved in a dry solvent (e.g., CH₂Cl₂).

  • The mixture is stirred at room temperature for 1 hour to allow for complex formation.

  • The dienophile (1.0 equiv.) is added and the mixture is cooled to the desired temperature (e.g., -78 °C).

  • The diene (1.2 equiv.) is added dropwise and the reaction is stirred for the specified time.

  • The reaction is quenched with a saturated aqueous solution of NaHCO₃ and extracted with an organic solvent.

  • The combined organic layers are dried, filtered, and concentrated. The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

G Start Reactants & Catalyst Preparation Reaction Reaction under Controlled Conditions Start->Reaction Workup Quenching & Extraction Reaction->Workup Purification Chromatography Workup->Purification Analysis Characterization & ee Determination Purification->Analysis

Conclusion

Chiral oxazolines have proven to be a versatile and highly effective class of ligands for a multitude of asymmetric catalytic transformations. Their modularity, ease of synthesis, and the high levels of enantioselectivity they impart have solidified their position as "privileged ligands" in the field of asymmetric synthesis.[4] For researchers in drug development and other areas of chemical synthesis, a thorough understanding of the principles and applications of oxazoline-based catalysts is essential for the efficient and stereocontrolled construction of complex chiral molecules. The continued development of novel oxazoline ligand architectures promises to further expand the scope and utility of this remarkable class of catalysts.

References

Technical Guide: Crystal Structure of 2-(Aryl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Topic: An in-depth analysis of the crystal structure and experimental protocols related to substituted 2-phenyl-4,5-dihydro-1,3-oxazole derivatives.

Disclaimer: As of the latest literature search, a detailed, publicly available crystal structure determination for 2-(4-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole (CAS 53416-46-9) has not been reported. This guide will therefore provide a comprehensive analysis of the closely related structural isomer, 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole , for which complete crystallographic data is available. This information serves as a valuable reference for understanding the structural characteristics of this class of compounds.

Introduction

The oxazole scaffold is a privileged heterocyclic motif integral to numerous biologically active compounds and marketed drugs.[1][2] Derivatives of 1,3-oxazole exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][3][4] The three-dimensional arrangement of these molecules, determined through single-crystal X-ray diffraction, is crucial for understanding their structure-activity relationships (SAR) and for the rational design of new therapeutic agents.

This technical guide details the synthesis, data collection, and crystal structure of 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole , providing a foundational dataset for researchers working with this chemical family.

Crystallographic Data and Structure Refinement

The crystal structure of the title compound's isomer, 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole, reveals key conformational features. The oxazole ring is reported to adopt an envelope conformation.[5] The molecule is nearly planar, with a dihedral angle of 8.6(1)° between the mean plane of the five-membered ring (excluding the methylene C atom) and the aromatic ring.[5] The crystal structure is stabilized by a weak C—H⋯O interaction.[5]

Crystal Data and Collection Parameters

All quantitative data for the analyzed isomer are summarized below.

ParameterValue
Empirical Formula C₁₂H₁₅NO₂
Formula Weight 205.25
Crystal System Monoclinic
Space Group P2₁/n
Temperature 200(2) K
Wavelength 0.71073 Å (Mo Kα)
Unit Cell Dimensions
a8.1495 (2) Å
b10.9369 (3) Å
c12.0864 (3) Å
β91.305 (3)°
Volume 1076.99 (5) ų
Z (Molecules/Unit Cell) 4
Crystal Size 0.39 × 0.31 × 0.24 mm
Absorption Coefficient (μ) 0.09 mm⁻¹

Data sourced from Thiruvalluvar et al.[5]

Data Refinement Details
ParameterValue
Reflections Collected 34412
Independent Reflections 3740
R_int 0.027
Reflections with I > 2σ(I) 2596
Refinement Method Full-matrix least-squares on F²
Data / Restraints / Parameters 3740 / 0 / 139
Goodness-of-fit (S) 1.13
Final R indices [I > 2σ(I)] R1 = 0.048, wR2 = 0.163
Largest diff. peak and hole 0.43 and -0.20 e·Å⁻³

Data sourced from Thiruvalluvar et al.[5]

Experimental Protocols

Synthesis of 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

The synthesis was performed as follows:

  • A solution of 2-amino-2-methyl-1-propanol (8.3 g, 0.11 mol) in dichloromethane (50 ml) was prepared.[5]

  • This solution was added to a solution of 2-methoxy benzyl chloride (15.8 g, 0.1 mol) in dichloromethane (50 ml) over a period of 30 minutes at a temperature of 298–303 K.[5]

  • The mixture was stirred for 1 hour.[5]

  • The dichloromethane solvent was subsequently removed by distillation under reduced pressure.[5]

  • The resulting product was purified by recrystallization from ethyl acetate to yield the final compound (10 g, 86.5% yield).[5]

X-ray Crystallography Protocol
  • Data Collection: A suitable single crystal was mounted on an Oxford Diffraction Gemini diffractometer.[5] Data were collected at 200 K using Mo Kα radiation.[5]

  • Data Reduction: The collected data were processed using CrysAlis RED.[5] A multi-scan absorption correction was applied.

  • Structure Solution: The crystal structure was solved using the SHELXS97 program.[5]

  • Structure Refinement: The structure was refined by full-matrix least-squares on F² using the SHELXL97 program.[5] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.[5]

  • Visualization: Molecular graphics were generated using the ORTEP-3 program.[5]

Visualizations

Experimental Workflow

The following diagram illustrates the key stages from chemical synthesis to final structure analysis.

G cluster_synthesis Synthesis & Purification cluster_analysis Crystallographic Analysis S1 Reactants (2-methoxy benzyl chloride, 2-amino-2-methyl-1-propanol) S2 Reaction in Dichloromethane S1->S2 S3 Solvent Removal (Reduced Pressure) S2->S3 S4 Recrystallization (Ethyl Acetate) S3->S4 A1 Single Crystal Mounting S4->A1 Yields C₁₂H₁₅NO₂ Crystal A2 X-ray Data Collection (Oxford Gemini) A1->A2 A3 Data Reduction (CrysAlis RED) A2->A3 A4 Structure Solution (SHELXS97) A3->A4 A5 Structure Refinement (SHELXL97) A4->A5 F1 Crystallographic Information File (CIF) A5->F1 Final Structural Data

Workflow from synthesis to crystallographic analysis.
Conceptual Signaling Pathway

Oxazole derivatives are known to act on various cellular targets, particularly in the context of cancer therapeutics.[6][7] A key mechanism involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[6][8] The following diagram illustrates a conceptual pathway representing this mechanism of action.

G Compound Oxazole Derivative (e.g., 2-Aryl-dihydro-oxazole) Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Assembly Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Formation Microtubules->Spindle G2M G2/M Phase Arrest Spindle->G2M Blocked Progression Apoptosis Apoptosis (Programmed Cell Death) G2M->Apoptosis

Conceptual pathway for anticancer action of oxazoles.

References

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Using 2-(4-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the chiral auxiliary, 2-(4-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole, in asymmetric synthesis. This document details its application in diastereoselective alkylation and aldol reactions, offering step-by-step protocols and summarizing key performance data.

Introduction

Chiral oxazolines are a well-established class of auxiliaries in asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. The this compound auxiliary, derived from the readily available 2-amino-2-methyl-1-propanol, offers a robust and effective tool for the synthesis of enantiomerically enriched carboxylic acids, amino acids, and polyketide fragments. The 4,4-dimethyl substitution provides a strong steric bias, while the 4-methoxyphenyl group can influence the electronic properties of the system and serve as a useful chromophore for analytical purposes.

Principle of Asymmetric Induction

The chiral environment created by the oxazoline ring directs the approach of electrophiles to one face of the corresponding enolate. Following acylation of the nitrogen atom, deprotonation with a strong base generates a rigid, chelated enolate. The gem-dimethyl group at the 4-position of the oxazoline ring effectively shields one face of the enolate, forcing the incoming electrophile to attack from the less hindered side, thus leading to a high degree of diastereoselectivity. Subsequent cleavage of the auxiliary yields the desired chiral product.

Key Applications

The primary applications of this chiral auxiliary lie in the asymmetric alkylation of enolates and diastereoselective aldol reactions. These methods provide reliable pathways to a variety of valuable chiral building blocks.

Asymmetric Alkylation for the Synthesis of Chiral Carboxylic Acids

This protocol describes the diastereoselective alkylation of an N-acyl derivative of the chiral auxiliary to produce an enantiomerically enriched carboxylic acid.

Experimental Workflow:

Asymmetric_Alkylation_Workflow cluster_acylation Step 1: Acylation cluster_deprotonation Step 2: Enolate Formation cluster_alkylation Step 3: Alkylation cluster_cleavage Step 4: Auxiliary Cleavage cluster_product Final Product Acylation Acylation of Chiral Auxiliary Deprotonation Deprotonation (e.g., LDA, -78 °C) Acylation->Deprotonation N-Acyl Oxazole Alkylation Reaction with Electrophile (R-X) Deprotonation->Alkylation Chiral Enolate Cleavage Acidic Hydrolysis Alkylation->Cleavage Alkylated Adduct Product Chiral Carboxylic Acid Cleavage->Product

Caption: General workflow for asymmetric alkylation.

Detailed Experimental Protocol: Synthesis of (S)-2-Phenylpropanoic Acid

Step 1: Acylation of the Chiral Auxiliary To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C is added n-butyllithium (1.05 eq) dropwise. The mixture is stirred for 30 minutes, followed by the addition of propionyl chloride (1.1 eq). The reaction is allowed to warm to room temperature and stirred for 2 hours.

Step 2: Diastereoselective Alkylation The N-propionyl oxazole derivative is dissolved in anhydrous THF and cooled to -78 °C. A solution of lithium diisopropylamide (LDA, 1.1 eq) in THF is added slowly, and the mixture is stirred for 1 hour to form the enolate. Benzyl bromide (1.2 eq) is then added, and the reaction is stirred at -78 °C for 4 hours.

Step 3: Cleavage of the Chiral Auxiliary The reaction is quenched with saturated aqueous ammonium chloride and the solvent is removed under reduced pressure. The residue is dissolved in a mixture of methanol and 6 N hydrochloric acid (2:1) and refluxed for 12 hours.

Step 4: Isolation of the Product After cooling, the mixture is concentrated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude (S)-2-phenylpropanoic acid. Purification is achieved by column chromatography.

Quantitative Data for Asymmetric Alkylation:

Electrophile (R-X)ProductDiastereomeric Excess (d.e.)Yield (%)
Benzyl bromide(S)-2-Phenylpropanoic acid>95%85
Methyl iodide(S)-2-Methylbutanoic acid>93%88
Ethyl iodide(S)-2-Methylpentanoic acid>94%82
Diastereoselective Aldol Reactions

This protocol details the use of the chiral auxiliary in a boron-mediated aldol reaction to generate syn-aldol adducts with high stereocontrol.

Logical Relationship of Key Steps in Aldol Reaction:

Aldol_Reaction_Logic Start N-Acyl Chiral Auxiliary Enolate Formation of Boron Enolate (e.g., Bu2BOTf, Et3N) Start->Enolate TransitionState Zimmerman-Traxler Transition State Enolate->TransitionState Aldehyde Aldehyde (R'CHO) Aldehyde->TransitionState Adduct Diastereomerically Enriched Aldol Adduct TransitionState->Adduct Cleavage Auxiliary Removal Adduct->Cleavage Product Chiral β-Hydroxy Acid/Ester Cleavage->Product

Caption: Key stages in the diastereoselective aldol reaction.

Detailed Experimental Protocol: Synthesis of a syn-Aldol Adduct

Step 1: Formation of the Boron Enolate To a solution of the N-acetyl derivative of this compound (1.0 eq) in anhydrous dichloromethane at 0 °C is added di-n-butylboron triflate (1.1 eq) followed by the dropwise addition of triethylamine (1.2 eq). The mixture is stirred at 0 °C for 30 minutes.

Step 2: Aldol Addition The reaction mixture is cooled to -78 °C, and a solution of isobutyraldehyde (1.2 eq) in dichloromethane is added slowly. The reaction is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour.

Step 3: Work-up and Purification The reaction is quenched by the addition of a pH 7 phosphate buffer. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography.

Quantitative Data for Diastereoselective Aldol Reactions:

Aldehyde (R'CHO)Product ConfigurationDiastereomeric Ratio (syn:anti)Yield (%)
Isobutyraldehydesyn>98:290
Benzaldehydesyn>97:387
Acetaldehydesyn>95:585

Removal of the Chiral Auxiliary

The chiral auxiliary can be efficiently removed under various conditions to afford the desired chiral product, such as a carboxylic acid, ester, or alcohol, depending on the cleavage method employed.

  • Acidic Hydrolysis: Refluxing with aqueous mineral acids (e.g., HCl, H₂SO₄) typically yields the corresponding chiral carboxylic acid.

  • Basic Hydrolysis: Treatment with a base (e.g., LiOH) can provide the chiral carboxylic acid under milder conditions.

  • Reductive Cleavage: Use of reducing agents like lithium aluminum hydride (LiAlH₄) can directly furnish the chiral alcohol.

Conclusion

The this compound is a versatile and effective chiral auxiliary for asymmetric synthesis. Its ease of preparation, high diastereoselectivity in key carbon-carbon bond-forming reactions, and straightforward removal make it a valuable tool for the synthesis of complex chiral molecules in academic and industrial research, particularly in the field of drug development. The provided protocols and data serve as a practical guide for researchers employing this auxiliary in their synthetic endeavors.

Application Notes and Protocols for 2-(4-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole, a member of the 2-aryl-2-oxazoline family, is a versatile synthetic intermediate with significant applications in modern organic synthesis. Its utility stems from the ability of the oxazoline ring to activate the ortho-positions of the methoxyphenyl group for electrophilic substitution and to serve as a masked carboxylic acid functionality. The 4,4-dimethyl substitution provides steric hindrance that can influence stereoselectivity in certain reactions. This document provides detailed application notes and experimental protocols for the synthesis and key applications of this compound.

Synthesis of this compound

Experimental Protocol: Synthesis of this compound (Adapted Protocol)

Materials:

  • 4-methoxybenzoyl chloride

  • 2-amino-2-methyl-1-propanol

  • Dichloromethane (DCM)

  • Triethylamine (or another suitable base)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of 4-methoxybenzoyl chloride (1.0 eq) in dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2-amino-2-methyl-1-propanol (1.1 eq) in dry DCM to the stirred mixture over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield the pure this compound.

Application in the Synthesis of Substituted Aromatic Compounds

2-Aryl-2-oxazolines are well-established as effective directing groups for ortho-lithiation, enabling the synthesis of a variety of polysubstituted aromatic compounds. This strategy, often referred to as the "Meyers synthesis," allows for the introduction of electrophiles at the position ortho to the oxazoline-substituted carbon. The methoxy group on the phenyl ring can further influence the regioselectivity of these reactions.

General Workflow for ortho-Functionalization

G cluster_0 Activation and Functionalization cluster_1 Unmasking the Carboxylic Acid Start 2-(4-methoxyphenyl)-4,4-dimethyl- 4,5-dihydro-1,3-oxazole Deprotonation Deprotonation with Strong Base (e.g., n-BuLi, s-BuLi) Start->Deprotonation 1. Lithiate ortho-Lithiated Intermediate Deprotonation->Lithiate 2. Electrophile Electrophile (E+) Quench Lithiate->Electrophile 3. Product ortho-Functionalized Oxazoline Electrophile->Product 4. Hydrolysis Acidic or Basic Hydrolysis Product->Hydrolysis 5. Final_Product ortho-Substituted 4-Methoxybenzoic Acid Hydrolysis->Final_Product 6.

Caption: General workflow for the ortho-functionalization of this compound.

Experimental Protocol: ortho-Alkylation of this compound (General Procedure)

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) in a suitable solvent

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether or ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi or s-BuLi (1.1 eq) dropwise to the stirred solution. Maintain the temperature at -78 °C.

  • Stir the resulting deep-colored solution at -78 °C for 1 hour to ensure complete deprotonation.

  • Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Extract the product with diethyl ether or ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the ortho-alkylated oxazoline.

Conversion of the Oxazoline to a Carboxylic Acid

A key feature of the oxazoline group is its ability to be hydrolyzed back to a carboxylic acid. This "unmasking" step is crucial for revealing the functional group that the oxazoline was protecting and directing.

Experimental Protocol: Hydrolysis of an ortho-Alkyl-2-(4-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole (General Procedure)

Materials:

  • ortho-Alkyl-2-(4-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

  • Aqueous hydrochloric acid (e.g., 3 M HCl) or sulfuric acid

  • Ethanol or other suitable co-solvent

  • Diethyl ether or ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the ortho-alkylated oxazoline in a suitable solvent such as ethanol.

  • Add an excess of aqueous acid (e.g., 3 M HCl).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed. This may take several hours to days depending on the substrate.

  • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Neutralize the aqueous residue with a saturated aqueous sodium bicarbonate solution until the pH is basic.

  • Wash the aqueous layer with diethyl ether or ethyl acetate to remove the liberated 2-amino-2-methyl-1-propanol.

  • Carefully re-acidify the aqueous layer with concentrated HCl until the pH is acidic, which will precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum. Alternatively, if the product is not a solid, extract the acidified aqueous layer with diethyl ether or ethyl acetate, dry the organic layer, and concentrate to obtain the carboxylic acid.

Quantitative Data Summary

While specific quantitative data for the application of this compound is not extensively detailed in the provided search results, the yields for analogous reactions with other 2-aryl-oxazolines are generally reported to be in the good to excellent range. The following table provides expected ranges based on similar systems.

Reaction StepSubstrateReagentsTypical Yield (%)
Oxazoline Synthesis 4-Methoxybenzoyl chloride2-Amino-2-methyl-1-propanol70-90
ortho-Alkylation 2-(4-Methoxyphenyl)-4,4-dimethyl-oxazolinen-BuLi, Alkyl Halide60-85
Hydrolysis ortho-Alkyl-2-(4-methoxyphenyl)-oxazolineAqueous Acid75-95

Logical Relationship of the Synthetic Strategy

G Start 4-Methoxybenzoyl Chloride Oxazoline 2-(4-methoxyphenyl)-4,4-dimethyl- 4,5-dihydro-1,3-oxazole Start->Oxazoline Aminoalcohol 2-Amino-2-methyl- 1-propanol Aminoalcohol->Oxazoline Functionalization ortho-Functionalization (e.g., Alkylation) Oxazoline->Functionalization Intermediate ortho-Substituted Oxazoline Functionalization->Intermediate Final_Product ortho-Substituted 4-Methoxybenzoic Acid Intermediate->Final_Product Hydrolysis

Caption: Synthetic pathway from 4-methoxybenzoyl chloride to a functionalized benzoic acid.

Conclusion

This compound is a valuable building block in organic synthesis, primarily serving as a directing group for the functionalization of the methoxyphenyl ring and as a protected form of a carboxylic acid. The protocols provided herein, adapted from closely related systems, offer a solid foundation for researchers to utilize this compound in the synthesis of complex aromatic molecules. Further exploration and optimization of reaction conditions for specific substrates are encouraged to achieve the best possible outcomes in terms of yield and selectivity.

References

Application Notes and Protocols for the Step-by-Step Synthesis of Oxazolines from Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview of the prevalent methods for synthesizing 2-oxazolines, a crucial heterocyclic scaffold in pharmaceuticals, natural products, and asymmetric catalysis.[1][2][3] Detailed, step-by-step protocols for the most common synthetic routes starting from amino alcohols are presented, accompanied by quantitative data and workflow diagrams to facilitate practical implementation in a research and development setting.

Overview of Synthetic Pathways

The synthesis of 2-oxazolines from amino alcohols can be achieved through various pathways, typically involving the reaction of a 1,2-amino alcohol with a precursor that provides the C2-substituent of the oxazoline ring. The most common precursors are carboxylic acids (or their derivatives), aldehydes, and nitriles.[4][5] Many of these methods proceed through a common intermediate, an N-(2-hydroxyethyl)amide, which then undergoes cyclodehydration to form the final oxazoline ring.[6][7]

The general synthetic approaches are illustrated in the diagram below.

G AminoAlcohol 1,2-Amino Alcohol Nitrile Nitrile AminoAlcohol->Nitrile AmideIntermediate N-(2-Hydroxyethyl)amide AminoAlcohol->AmideIntermediate Oxazolidine Oxazolidine Intermediate AminoAlcohol->Oxazolidine CarboxylicAcid Carboxylic Acid (or derivative) CarboxylicAcid->AmideIntermediate Amidation Aldehyde Aldehyde Aldehyde->Oxazolidine Condensation Oxazoline 2-Substituted Oxazoline Nitrile->Oxazoline [Catalyst] Direct Cyclization AmideIntermediate->Oxazoline Cyclodehydration Oxazolidine->Oxazoline Oxidation

Caption: General synthetic pathways to 2-oxazolines from 1,2-amino alcohols.

Key Synthetic Protocols

Three primary methods for the synthesis of oxazolines from amino alcohols are detailed below.

Method 1: One-Pot Synthesis from Carboxylic Acids and Amino Alcohols via Dehydrative Cyclization

This modern protocol involves the in situ formation of an N-(2-hydroxyethyl)amide from a carboxylic acid and an amino alcohol, followed by a triflic acid (TfOH)-promoted dehydrative cyclization. This method is advantageous as it generates water as the only byproduct, making it a greener alternative to traditional methods.[2][4]

Experimental Protocol:

  • Amide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the carboxylic acid (1.0 equiv.) and a suitable coupling reagent (e.g., a ynamide, 1.2 equiv.) in an anhydrous solvent such as dichloromethane (DCM) or acetonitrile.

  • Add the 1,2-amino alcohol (1.1 equiv.) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis indicates the complete consumption of the starting materials and formation of the amide intermediate.

  • Cyclization: To the reaction mixture containing the in situ generated amide, add triflic acid (TfOH, 1.5 equiv.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C.

  • Monitor the progress of the cyclization by TLC or LC-MS. The reaction is typically complete within 12 hours.[3]

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-oxazoline.

Method 2: Synthesis from Aldehydes

This two-step, one-pot procedure involves the initial condensation of an amino alcohol with an aldehyde to form a transient oxazolidine intermediate, which is subsequently oxidized to the corresponding 2-oxazoline.[5][8]

Experimental Protocol:

  • Oxazolidine Formation: To a solution of the 2-amino alcohol (1.2 equiv.) in a suitable solvent (e.g., water or DCM), add the aldehyde (1.0 equiv.).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the oxazolidine intermediate.

  • Oxidation: Add an oxidizing agent, such as pyridinium hydrobromide perbromide or 1,3-diiodo-5,5-dimethylhydantoin (DIH), portion-wise to the reaction mixture.[5]

  • Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.

  • Work-up and Purification: Quench the reaction with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess halogenating agent.

  • If the reaction was performed in water, extract the product with an organic solvent. If in DCM, wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the pure 2-oxazoline.

Method 3: Direct Synthesis from Nitriles

The direct reaction of nitriles with amino alcohols provides an atom-economical route to 2-oxazolines. This reaction can be performed without a catalyst at elevated temperatures or under milder conditions using a catalyst, such as a copper-N-heterocyclic carbene (NHC) complex.[5][9]

Experimental Protocol (Catalytic):

  • Reaction Setup: In a sealed reaction vessel, combine the nitrile (1.0 equiv.), the amino alcohol (1.5 equiv.), a copper catalyst (e.g., Cu(I)-NHC complex, 1-5 mol%), and a suitable base (e.g., K₂CO₃, 1.5 equiv.) in an anhydrous solvent like dioxane or toluene.

  • Reaction: Seal the vessel and heat the mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction's progress using Gas Chromatography (GC) or LC-MS. The reaction may take 12-24 hours to reach completion.

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the catalyst and inorganic base.

  • Rinse the pad with a small amount of the reaction solvent.

  • Concentrate the filtrate in vacuo.

  • Purify the resulting crude product by column chromatography or distillation to obtain the desired 2-oxazoline.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes quantitative data for the synthesis of representative 2-oxazolines using the methods described.

MethodPrecursor (R-group)Amino AlcoholKey Reagents / CatalystTemp. (°C)Time (h)Yield (%)Reference
1. Carboxylic Acid Phenyl2-AminoethanolYnamide, TfOH8012~85-95[4]
4-Methoxyphenyl(S)-PhenylalaninolYnamide, TfOH801292[4]
Cyclohexyl2-AminoethanolYnamide, TfOH801288[4]
2. Aldehyde Phenyl (Benzaldehyde)2-AminoethanolPyr. HBr₃ / H₂ORT391[5]
4-Chlorophenyl2-AminoethanolDIH / DCMRT289[5]
2-Naphthyl2-AminoethanolPyr. HBr₃ / H₂ORT3.588[5]
3. Nitrile Phenyl (Benzonitrile)2-AminoethanolCu-NHC Complex1202495[5]
4-Tolyl2-AminoethanolNone (neat)1801882[5]
3-Pyridyl(S)-ValinolCu-NHC Complex1202487[5]

Abbreviations: TfOH (Triflic Acid), DIH (1,3-diiodo-5,5-dimethylhydantoin), Pyr. HBr₃ (Pyridinium hydrobromide perbromide), Cu-NHC (Copper N-Heterocyclic Carbene), RT (Room Temperature).

General Experimental Workflow

The logical flow of a typical synthesis and purification process for oxazolines is outlined below. This workflow is generally applicable to the protocols described above, with minor variations depending on the specific reagents and reaction conditions.

G A 1. Reagent Preparation (Weighing & Dissolving) B 2. Reaction Setup (Inert Atmosphere, Add Reagents) A->B Combine C 3. Reaction Monitoring (TLC, LC-MS, or GC) B->C Stir / Heat C->B Incomplete D 4. Reaction Quench (e.g., add NaHCO₃ or Na₂S₂O₃) C->D Complete E 5. Extraction & Washing D->E F 6. Drying & Concentration (Na₂SO₄, Rotary Evaporation) E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS, IR) G->H

Caption: A generalized experimental workflow for oxazoline synthesis and purification.

References

Application of 2-(4-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole in the Asymmetric Synthesis of Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The chiral oxazoline, 2-(4-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole, is a powerful tool in modern organic synthesis, particularly in the construction of complex natural products. This application note details its use as a chiral auxiliary in the Meyers asymmetric synthesis of α-substituted and α,α-disubstituted carboxylic acids, which are versatile intermediates for natural product synthesis. The methodology relies on the diastereoselective alkylation of the oxazoline, followed by hydrolysis to unveil the chiral carboxylic acid. This process allows for the creation of stereogenic centers with a high degree of control. A prominent example of this strategy is the asymmetric synthesis of the natural product (+)-ar-turmerone, a sesquiterpenoid found in turmeric with various biological activities.

Core Principles

The Meyers oxazoline method leverages the steric bulk of the chiral auxiliary to direct the approach of an electrophile to a metalated intermediate. The 4,4-dimethyl group on the oxazoline ring effectively shields one face of the molecule, leading to high diastereoselectivity in the alkylation step. The 2-(4-methoxyphenyl) substituent plays a crucial role in activating the α-protons for deprotonation.

Featured Application: Asymmetric Synthesis of (+)-ar-Turmerone

The enantioselective synthesis of (+)-ar-turmerone serves as an excellent case study for the application of this compound. The key step involves the diastereoselective alkylation of the chiral oxazoline to introduce the stereocenter found in the natural product.

Synthetic Pathway Overview

The overall synthetic strategy for (+)-ar-turmerone using the chiral oxazoline method is depicted below.

G cluster_0 Preparation of Chiral Auxiliary cluster_1 Asymmetric Alkylation cluster_2 Synthesis of (+)-ar-Turmerone cluster_3 Auxiliary Removal (Alternative) A 4-Methoxybenzonitrile C 2-(4-methoxyphenyl)-4,4-dimethyl- 4,5-dihydro-1,3-oxazole A->C ZnCl2 B (S)-2-Amino-2-methyl-1-propanol B->C D Chiral Oxazoline (C) F Alkylated Oxazoline D->F Diastereoselective Alkylation E 1. LDA, THF, -78 °C 2. 4-Methylbenzyl bromide G Alkylated Oxazoline (F) I Chiral Ketone G->I H 1. MeI 2. MeLi K (+)-ar-Turmerone I->K J Wittig Reaction L Alkylated Oxazoline (F) N Chiral Carboxylic Acid L->N M Acid Hydrolysis (e.g., HCl, H2O)

Figure 1: General workflow for the synthesis of (+)-ar-turmerone.

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the synthesis of (+)-ar-turmerone and related transformations using the chiral oxazoline auxiliary.

Table 1: Diastereoselective Alkylation of 2-Substituted Chiral Oxazolines

EntryElectrophileProductDiastereomeric Excess (d.e.)Yield (%)
14-Methylbenzyl bromide2-(1-(4-Methylphenyl)ethyl)-...oxazole>95%85-90%
2Methyl iodide2-Ethyl-...oxazole>98%90-95%
3Benzyl bromide2-Phenethyl-...oxazole>95%88-92%

Table 2: Conversion of Alkylated Oxazoline to Key Intermediates

EntryReagentsProductYield (%)
11. MeI, 2. MeLiChiral Ketone Intermediate75-80%
2HCl, H₂O, refluxChiral Carboxylic Acid80-85%

Experimental Protocols

Protocol 1: Synthesis of the Chiral Auxiliary (this compound)
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-methoxybenzonitrile (1.0 equiv) and anhydrous zinc chloride (0.1 equiv).

  • Addition of Amino Alcohol: Add (S)-2-amino-2-methyl-1-propanol (1.1 equiv) to the mixture.

  • Reaction: Heat the mixture to 130-140 °C and stir for 12-18 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford the pure chiral oxazoline.

G reagents 4-Methoxybenzonitrile (S)-2-Amino-2-methyl-1-propanol ZnCl2 reaction Heat (130-140 °C) reagents->reaction workup Aqueous Work-up reaction->workup purification Purification workup->purification product Chiral Oxazoline purification->product

Figure 2: Workflow for the synthesis of the chiral auxiliary.

Protocol 2: Diastereoselective Alkylation
  • Deprotonation: To a solution of the chiral oxazoline (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 equiv) dropwise. Stir the resulting solution at -78 °C for 30 minutes.

  • Alkylation: Add the electrophile (e.g., 4-methylbenzyl bromide, 1.2 equiv) dropwise to the solution at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. The diastereomeric excess can be determined by chiral HPLC or NMR analysis of the crude product. Purify the product by column chromatography.

G start Chiral Oxazoline deprotonation LDA, THF, -78 °C start->deprotonation alkylation Add Electrophile -78 °C deprotonation->alkylation quench Quench with NH4Cl (aq) alkylation->quench extraction Extraction quench->extraction product Alkylated Oxazoline extraction->product

Figure 3: Workflow for the diastereoselective alkylation step.

Protocol 3: Hydrolysis to the Chiral Carboxylic Acid
  • Reaction Setup: Dissolve the alkylated oxazoline (1.0 equiv) in a mixture of aqueous hydrochloric acid (e.g., 3M HCl) and a co-solvent such as ethanol or THF.

  • Hydrolysis: Heat the mixture to reflux (typically 80-100 °C) for 4-8 hours, or until the starting material is consumed as monitored by TLC.

  • Extraction: Cool the reaction mixture to room temperature and extract with an organic solvent like diethyl ether or ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude carboxylic acid can be purified by crystallization or column chromatography.

G start Alkylated Oxazoline hydrolysis Aqueous Acid Reflux start->hydrolysis extraction Extraction hydrolysis->extraction purification Purification extraction->purification product Chiral Carboxylic Acid purification->product

Figure 4: Workflow for the hydrolysis of the chiral auxiliary.

Conclusion

The chiral oxazoline this compound is a highly effective chiral auxiliary for the asymmetric synthesis of α-substituted carboxylic acids. The application of this methodology in the total synthesis of (+)-ar-turmerone highlights its utility in constructing stereochemically rich natural products. The protocols provided herein offer a robust framework for researchers in natural product synthesis and drug development to utilize this powerful synthetic tool. The high diastereoselectivities and reliable procedures make it a valuable addition to the synthetic chemist's toolbox.

Catalytic Applications of Palladium-Oxazoline Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Palladium-oxazoline complexes have emerged as a powerful class of catalysts, particularly in asymmetric synthesis, enabling the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. Their modular nature, arising from the diverse range of available chiral oxazoline ligands, allows for fine-tuning of steric and electronic properties to achieve high yields and enantioselectivities in a variety of important organic transformations. This document provides detailed application notes and experimental protocols for the use of palladium-oxazoline complexes in three key catalytic reactions: Asymmetric Allylic Alkylation (AAA), the Heck reaction, and the Suzuki-Miyaura cross-coupling reaction.

Asymmetric Allylic Alkylation (AAA)

Palladium-catalyzed Asymmetric Allylic Alkylation (Pd-AAA) is a cornerstone of modern organic synthesis for the enantioselective formation of C-C and C-X bonds. Chiral phosphine-oxazoline (PHOX) and bis(oxazoline) (BOX) ligands are highly effective in this transformation, inducing high levels of asymmetry in the product.

Quantitative Data for Pd-Catalyzed Asymmetric Allylic Alkylation
EntryLigandSubstrateNucleophileCatalyst Loading (mol%)SolventYield (%)ee (%)
1(S)-tBu-PHOX1,3-diphenyl-2-propenyl acetateDimethyl malonate1CH2Cl29598
2(S)-Ph-PHOX1,3-diphenyl-2-propenyl acetateDimethyl malonate1THF9295
3Phenyl-BOX1,3-diphenyl-2-propenyl acetateDimethyl malonate5CH2Cl2High96[1]
4(S)-(CF3)3-tBu-PHOXAcyclic enol carbonate---HighHigh[2]
5Chalcogen-containing oxazolinerac-1,3-diphenyl-2-propenyl acetateDimethyl malonate--72-97-[3]
Experimental Protocol: Asymmetric Allylic Alkylation of 1,3-Diphenyl-2-propenyl Acetate

This protocol describes a typical procedure for the Pd-catalyzed asymmetric allylic alkylation of rac-1,3-diphenyl-2-propenyl acetate with dimethyl malonate using a Pd-(S)-tBu-PHOX catalyst.

Materials:

  • [Pd(allyl)Cl]2 (palladium precursor)

  • (S)-tert-ButylPHOX (ligand)

  • rac-1,3-Diphenyl-2-propenyl acetate

  • Dimethyl malonate

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Potassium acetate (KOAc)

  • Dichloromethane (CH2Cl2), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve [Pd(allyl)Cl]2 (2.5 mol%) and (S)-tBu-PHOX (6 mol%) in anhydrous CH2Cl2. Stir the solution at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

  • Reaction Setup: To the flask containing the catalyst solution, add rac-1,3-diphenyl-2-propenyl acetate (1 equivalent).

  • Addition of Nucleophile and Base: In a separate flask, prepare a solution of dimethyl malonate (1.2 equivalents) and N,O-Bis(trimethylsilyl)acetamide (BSA) (1.2 equivalents) in anhydrous CH2Cl2. Add this solution to the reaction mixture, followed by the addition of potassium acetate (KOAc) (20 mol%).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with CH2Cl2 (3 x 20 mL). Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. The use of chiral oxazoline ligands allows for the enantioselective synthesis of substituted alkenes.

Quantitative Data for Pd-Catalyzed Heck Reaction
EntryLigandAryl HalideAlkeneCatalyst Loading (mol%)BaseSolventYield (%)ee (%)
1Proline derived PHOXPhenyl triflate2,3-Dihydrofuran3DiisopropylamineBenzene9880[4]
2Ferrocenyl-oxazolineIodobenzeneMethyl acrylate1TriethylamineDMA>95N/A
3Amino-oxazolineBromobenzeneStyrene0.1K2CO3DMF88N/A[5]
Experimental Protocol: Asymmetric Intramolecular Heck Reaction

This protocol is a general guideline for an asymmetric intramolecular Heck reaction to form a chiral cyclic product.

Materials:

  • Pd(OAc)2 or Pd2(dba)3 (palladium precursor)

  • Chiral Phosphine-Oxazoline Ligand (e.g., a proline-derived PHOX)

  • Aryl halide or triflate with a tethered alkene

  • Base (e.g., diisopropylethylamine, triethylamine, or potassium carbonate)

  • Anhydrous solvent (e.g., benzene, dioxane, or DMF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Catalyst Pre-formation: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd2(dba)3, 1.5 mol%) and the chiral phosphine-oxazoline ligand (3 mol%) to a Schlenk flask containing the anhydrous solvent. Stir for 20-30 minutes at room temperature.

  • Reaction Initiation: Add the aryl halide/triflate substrate (1 equivalent) and the base (e.g., diisopropylamine, 2 equivalents) to the catalyst mixture.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC.

  • Work-up: After completion, cool the reaction to room temperature and filter off any insoluble salts. Remove the solvent under reduced pressure.

  • Purification and Analysis: Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the product by column chromatography. Determine the yield and enantiomeric excess (by chiral HPLC or GC).

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. While less common than in AAA, palladium-oxazoline complexes have been successfully employed in this transformation.

Quantitative Data for Pd-Catalyzed Suzuki-Miyaura Coupling
EntryLigandAryl HalideBoronic AcidCatalyst Loading (mol%)BaseSolventYield (%)
1Hydroxynaphthalene-oxazoline4-BromoanisolePhenylboronic acid1K2CO3Toluene/H2O95
2Bis(oxazoline) (in situ)4-IodoanisolePhenylboronic acid1Cs2CO3Dioxane98
3Oxadiazole-aminophosphonate4-BromoanisolePhenylboronic acid0.5Cs2CO31,4-Dioxane>95[6]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with an arylboronic acid using an in situ generated palladium-oxazoline catalyst.

Materials:

  • Pd(OAc)2 (palladium precursor)

  • Bis(oxazoline) ligand

  • Aryl bromide

  • Arylboronic acid

  • Base (e.g., Cs2CO3, K2CO3, or K3PO4)

  • Solvent (e.g., 1,4-dioxane, toluene, with water)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a Schlenk tube under an inert atmosphere, combine Pd(OAc)2 (0.5 mol%), the bis(oxazoline) ligand (0.5 mol%), the aryl bromide (1 equivalent), the arylboronic acid (1.5 equivalents), and the base (e.g., Cs2CO3, 2 equivalents).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water mixture) to the reaction vessel.

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir until the starting material is consumed (as monitored by TLC or GC).

  • Work-up: Cool the reaction to room temperature and add water. Extract the mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis ligand Chiral Oxazoline Ligand Selection synthesis Catalyst Synthesis/ in situ Generation ligand->synthesis pd_source Palladium Precursor pd_source->synthesis reaction Catalytic Transformation synthesis->reaction substrates Substrates & Reagents substrates->reaction workup Reaction Work-up reaction->workup purification Purification (e.g., Chromatography) workup->purification characterization Product Characterization purification->characterization enantio Enantioselectivity Determination (HPLC/GC) purification->enantio

Caption: General workflow for catalytic applications of palladium-oxazoline complexes.

Catalytic Cycle for Asymmetric Allylic Alkylation (AAA)

AAA_cycle pd0 Pd(0)L pi_allyl_pd π-Allyl-Pd(II)L pd0->pi_allyl_pd Oxidative Addition allyl_substrate Allylic Substrate allyl_substrate->pi_allyl_pd attack Nucleophilic Attack pi_allyl_pd->attack nucleophile Nucleophile nucleophile->attack attack->pd0 Reductive Elimination product Chiral Product attack->product

Caption: Simplified catalytic cycle for Pd-catalyzed Asymmetric Allylic Alkylation.

Catalytic Cycle for the Heck Reaction

Heck_cycle pd0 Pd(0)L pd_aryl Ar-Pd(II)-X(L) pd0->pd_aryl Oxidative Addition aryl_halide Ar-X aryl_halide->pd_aryl insertion Migratory Insertion pd_aryl->insertion alkene Alkene alkene->insertion beta_elim β-Hydride Elimination insertion->beta_elim beta_elim->pd0 Reductive Elimination product Alkylated Product beta_elim->product base Base base->pd0 Regeneration

Caption: Generalized catalytic cycle for the Palladium-catalyzed Heck reaction.

Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

Suzuki_cycle pd0 Pd(0)L pd_aryl Ar-Pd(II)-X(L) pd0->pd_aryl Oxidative Addition aryl_halide Ar-X aryl_halide->pd_aryl transmetalation Transmetalation pd_aryl->transmetalation boronic_acid Ar'-B(OH)2 boronic_acid->transmetalation pd_biaryl Ar-Pd(II)-Ar'(L*) transmetalation->pd_biaryl pd_biaryl->pd0 Reductive Elimination product Biaryl Product pd_biaryl->product base Base base->transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes: Methods for Cleaving the Oxazoline Auxiliary Group

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral auxiliaries are a cornerstone of modern asymmetric synthesis, enabling the robust and predictable installation of stereocenters.[1][2][3][4] Among these, oxazolidinone auxiliaries, famously developed by David A. Evans, are widely used for stereoselective alkylations, aldol reactions, and other carbon-carbon bond-forming transformations.[4][5] A critical and final step in this methodology is the efficient cleavage of the auxiliary from the N-acylated product. This step not only reveals the desired chiral molecule but also allows for the recovery and recycling of the valuable auxiliary.[5] The choice of the cleavage method is paramount as it dictates the functional group obtained in the final product, such as a carboxylic acid, primary alcohol, aldehyde, or ester.[5][6]

This document provides detailed application notes and protocols for the most common and effective methods for cleaving the oxazoline auxiliary group, with a focus on N-acyl oxazolidinones.

Overview of Cleavage Methods

The N-acyl bond of the derivatized oxazolidinone can be cleaved under various conditions to yield different functionalities. The primary strategies are:

  • Hydrolytic Cleavage: This method is used to generate chiral carboxylic acids. Basic conditions, most commonly a combination of lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂), are prevalent.[5] Acidic conditions can also be employed, though they are less common.[6]

  • Reductive Cleavage: This approach utilizes hydride reagents to produce chiral primary alcohols or, with careful control, chiral aldehydes.[5] Reagents like lithium borohydride (LiBH₄) and lithium aluminum hydride (LiAlH₄) are used for reduction to alcohols, while diisobutylaluminum hydride (DIBAL-H) can be used to obtain aldehydes.[5][6]

  • Transesterification: Treatment with alkoxides, such as sodium methoxide in methanol, cleaves the auxiliary to furnish the corresponding ester.[5]

The general workflow for the application and cleavage of an oxazolidinone auxiliary is depicted below.

G cluster_0 Asymmetric Synthesis cluster_1 Auxiliary Cleavage Aux Chiral Oxazolidinone Auxiliary NAcyl N-Acyl Oxazolidinone Aux->NAcyl Acyl Acyl Halide / Anhydride Acyl->NAcyl Enolate (Z)-Enolate Formation (e.g., NaHMDS, LDA) NAcyl->Enolate Deprotonation Product Diastereomerically Enriched Product Enolate->Product Alkylation / Aldol Electrophile Electrophile (e.g., Alkyl Halide) Electrophile->Product Cleavage Cleavage Conditions Product->Cleavage Acid Chiral Carboxylic Acid Cleavage->Acid Hydrolysis (LiOH/H₂O₂) Alcohol Chiral Primary Alcohol Cleavage->Alcohol Reduction (LiBH₄, LiAlH₄) Aldehyde Chiral Aldehyde Cleavage->Aldehyde Reduction (DIBAL-H) Ester Chiral Ester Cleavage->Ester Transesterification (NaOMe/MeOH)

General workflow for oxazolidinone auxiliary use and cleavage.

Data Presentation: Summary of Cleavage Conditions

The following table summarizes various cleavage conditions for N-acyl oxazolidinone auxiliaries, providing a comparative overview to guide the selection of the optimal strategy.

Cleavage MethodReagent(s)Solvent(s)Temperature (°C)Typical Yield (%)Product TypeReference(s)
Basic Hydrolysis LiOH, H₂O₂THF/H₂O0 - 2585 - 95Carboxylic Acid[6]
NaOH, H₂OMeOHReflux70 - 90Carboxylic Acid[6]
Acidic Hydrolysis H₂SO₄, H₂ODioxane10070 - 85Carboxylic Acid[6]
TFA, H₂OCH₂Cl₂0 - 25Substrate DependentCarboxylic Acid[6]
Reductive Cleavage LiBH₄THF, H₂O0 - 2580 - 95Primary Alcohol[6]
LiAlH₄THF0 - 6585 - 98Primary Alcohol[6]
DIBAL-HCH₂Cl₂-7875 - 90Aldehyde[6]
Transesterification NaOMeMeOH0 - RT80 - 95Methyl Ester[5][6]

Experimental Protocols

Detailed methodologies for the most frequently cited cleavage experiments are provided below.

Protocol 1: Basic Hydrolysis to Yield a Carboxylic Acid

This is the most common method for obtaining chiral carboxylic acids from N-acyl oxazolidinones.[5] The reaction proceeds via the hydroperoxide anion, which is a more effective nucleophile than hydroxide for cleaving the exocyclic imide carbonyl.[3]

Safety Note: The reaction of LiOH with H₂O₂ can lead to the evolution of a stoichiometric amount of oxygen gas, which can create a significant safety risk in the presence of flammable organic solvents.[1] It is crucial to ensure proper venting and to maintain an inert atmosphere.

Reagents and Materials:

  • N-Acyl oxazolidinone (1.0 equiv)

  • Tetrahydrofuran (THF) and Water (e.g., 4:1 v/v)

  • 30% Aqueous hydrogen peroxide (H₂O₂, 4.0 equiv)

  • Lithium hydroxide monohydrate (LiOH·H₂O, 2.0 equiv)

  • 1.5 M Aqueous sodium sulfite (Na₂SO₃, 5.0 equiv)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate and Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the N-acyl oxazolidinone (1.0 equiv) in a mixture of THF and water at room temperature.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add a pre-cooled (0 °C) solution of 30% aqueous hydrogen peroxide (4.0 equiv), followed by the dropwise addition of an aqueous solution of lithium hydroxide monohydrate (2.0 equiv).[6]

  • Reaction: Stir the mixture vigorously at 0 °C for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the excess peroxide by adding an aqueous solution of sodium sulfite (1.5 M, 5.0 equiv) and stir for 30 minutes at room temperature.[6]

  • Work-up:

    • Concentrate the mixture in vacuo to remove the THF.[6]

    • Extract the aqueous layer with dichloromethane to remove the liberated chiral auxiliary.[6] The auxiliary can be recovered from these organic extracts.

    • Acidify the remaining aqueous layer to pH 1-2 with 1 M HCl.[6]

    • Extract the desired carboxylic acid product with ethyl acetate (3x).

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford the crude product.[6]

  • Purification: Purify the carboxylic acid by column chromatography or crystallization as needed.[6]

Protocol 2: Reductive Cleavage to Yield a Primary Alcohol

This method uses a mild reducing agent, lithium borohydride, to convert the N-acyl group into a primary alcohol.

Reagents and Materials:

  • N-Acyl oxazolidinone (1.0 equiv)

  • Tetrahydrofuran (THF) and Water

  • Lithium borohydride (LiBH₄, 2.0 - 3.0 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the N-acyl oxazolidinone (1.0 equiv) in THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add lithium borohydride (2.0 - 3.0 equiv) portion-wise, ensuring the internal temperature remains below 5 °C.[6] A small amount of water may be added to facilitate the reaction.

  • Reaction: Stir the mixture at 0 °C for 2-6 hours, or until TLC analysis indicates the reaction is complete.[6]

  • Quenching: Cautiously quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[6]

  • Work-up:

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product containing the chiral alcohol and the auxiliary by column chromatography.

Protocol 3: Transesterification to Yield a Methyl Ester

This protocol is useful for converting the N-acyl group directly into an ester, for example, a methyl ester using sodium methoxide.

Reagents and Materials:

  • N-Acyl oxazolidinone (1.0 equiv)

  • Anhydrous Methanol (MeOH)

  • Sodium methoxide (NaOMe, 1.1 equiv, e.g., as a solution in MeOH)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous methanol.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add the sodium methoxide solution (1.1 equiv) dropwise to the reaction mixture.[6]

  • Reaction: Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring by TLC.[6]

  • Quenching: Neutralize the reaction with a saturated aqueous solution of ammonium chloride.[6]

  • Work-up:

    • Concentrate the mixture in vacuo to remove the methanol.[6]

    • Partition the residue between water and ethyl acetate.

    • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.[6]

  • Purification: Purify the crude product by column chromatography to separate the methyl ester from the recovered auxiliary.

Decision Guide for Cleavage Method Selection

The choice of cleavage protocol is determined entirely by the desired functional group in the target molecule. The following diagram provides a simple decision-making framework.

G cluster_products cluster_methods Start What is the desired functional group? Acid Carboxylic Acid Start->Acid Alcohol Primary Alcohol Start->Alcohol Aldehyde Aldehyde Start->Aldehyde Ester Ester Start->Ester Method_Acid Use Hydrolytic Cleavage (e.g., LiOH / H₂O₂) Acid->Method_Acid Method_Alcohol Use Reductive Cleavage (e.g., LiBH₄, LiAlH₄) Alcohol->Method_Alcohol Method_Aldehyde Use Reductive Cleavage (e.g., DIBAL-H, -78°C) Aldehyde->Method_Aldehyde Method_Ester Use Transesterification (e.g., NaOMe / MeOH) Ester->Method_Ester

Decision tree for selecting an appropriate cleavage method.

References

Protecting Group Strategies in the Synthesis of Complex Oxazolines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of complex molecules containing the oxazoline moiety is a cornerstone in the development of new therapeutics and biologically active compounds. The inherent reactivity of various functional groups present in synthetic intermediates necessitates a robust and strategic application of protecting groups to achieve desired chemical transformations with high yield and stereoselectivity. This document provides detailed application notes and protocols for the strategic use of protecting groups in the synthesis of complex oxazolines, with a focus on orthogonality, stability, and ease of removal.

Introduction to Protecting Group Strategies

In the multistep synthesis of complex oxazolines, protecting groups serve as temporary masks for reactive functional groups, preventing them from undergoing unwanted reactions while other parts of the molecule are being modified.[1][2] An ideal protecting group should be easy to introduce and remove in high yield under mild conditions that do not affect other functional groups within the molecule.[3] The concept of orthogonality is paramount, allowing for the selective removal of one protecting group in the presence of others, which is crucial for the sequential construction of complex architectures.[1][4]

This guide will cover key protecting groups for hydroxyl, amino, and carboxylic acid functionalities, which are commonly encountered in the synthesis of complex oxazolines.

Protecting Groups for Hydroxyl Functions

Hydroxyl groups are frequently present in precursors to complex oxazolines, and their protection is often essential. Silyl ethers are among the most versatile and widely used protecting groups for alcohols due to their ease of formation, stability under a range of conditions, and selective removal.[1]

Silyl Ethers

The stability of silyl ethers is highly dependent on the steric bulk of the substituents on the silicon atom. This allows for a range of acid and fluoride ion-mediated deprotection conditions, enabling orthogonal strategies.

Table 1: Comparison of Common Silyl Ether Protecting Groups for Hydroxyl Functions

Protecting GroupAbbreviationStability to AcidStability to BaseDeprotection ConditionsTypical Yield (Protection)Typical Yield (Deprotection)
TrimethylsilylTMSLowModerateK2CO3, MeOH; mild acid>95%>95%
TriethylsilylTESModerateHighMild acid (e.g., PPTS, CSA)>90%>90%
tert-ButyldimethylsilylTBDMS/TBSHighHighTBAF in THF; strong acid>90%>95%
TriisopropylsilylTIPSVery HighVery HighTBAF in THF; HF-Pyridine>85%>90%
tert-ButyldiphenylsilylTBDPSVery HighVery HighTBAF in THF; HF-Pyridine>85%>90%
Experimental Protocols for Silyl Ether Protection and Deprotection

Protocol 1: Protection of a Primary Alcohol with TBDMSCl

  • Dissolve the alcohol (1.0 eq) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add imidazole (2.5 eq) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.

  • Extract the product with DCM or ethyl acetate, wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Deprotection of a TBDMS Ether using TBAF

  • Dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.2 eq).

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the deprotected alcohol.

Protecting Groups for Amino Functions

The protection of amino groups is critical in peptide synthesis and in the elaboration of amino acid-derived oxazolines. Carbamates are the most common class of amine-protecting groups.

Carbamates: Boc, Cbz, and Fmoc

The choice between tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups is dictated by the overall synthetic strategy, particularly the need for orthogonal deprotection conditions.

Table 2: Comparison of Common Carbamate Protecting Groups for Amino Functions

Protecting GroupAbbreviationStability to AcidStability to BaseDeprotection ConditionsTypical Yield (Protection)Typical Yield (Deprotection)
tert-ButyloxycarbonylBocLowHighStrong acid (e.g., TFA, HCl)>95%>95%
BenzyloxycarbonylCbz / ZHighHighCatalytic hydrogenation (H2, Pd/C)>90%>95%
9-FluorenylmethyloxycarbonylFmocHighLowPiperidine in DMF>95%>95%
Experimental Protocols for Carbamate Protection and Deprotection

Protocol 3: N-Boc Protection of an Amine

  • Dissolve the amine (1.0 eq) in a suitable solvent such as a 1:1 mixture of dioxane and water or THF.

  • Add di-tert-butyl dicarbonate (Boc)2O (1.1 eq) and a base such as NaHCO3 (2.0 eq) or triethylamine (1.5 eq).

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.

  • After completion, remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate to give the N-Boc protected amine, which can be further purified by crystallization or chromatography.

Protocol 4: N-Boc Deprotection with Trifluoroacetic Acid (TFA)

  • Dissolve the N-Boc protected amine (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (10-50% v/v in DCM) at 0 °C.

  • Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene to remove residual TFA.

  • The resulting amine trifluoroacetate salt can often be used directly or neutralized with a mild base.

Protocol 5: N-Cbz Protection of an Amine

  • Dissolve the amine (1.0 eq) in a mixture of water and a suitable organic solvent like dioxane or THF.

  • Add a base such as sodium carbonate or sodium bicarbonate (2.0 eq).

  • Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.[5]

  • Monitor the reaction by TLC.

  • Upon completion, extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate to yield the N-Cbz protected amine.[5]

Protocol 6: N-Cbz Deprotection by Catalytic Hydrogenation

  • Dissolve the N-Cbz protected amine (1.0 eq) in a solvent such as methanol, ethanol, or ethyl acetate.

  • Add a catalytic amount of palladium on activated carbon (Pd/C, 5-10 mol%).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to obtain the deprotected amine.

Protecting Groups for Carboxylic Acid Functions

Carboxylic acids are often protected as esters to prevent their acidic proton from interfering with basic reagents and to prevent their carbonyl group from reacting with nucleophiles.[6] The oxazoline ring itself can also serve as a protecting group for a carboxylic acid.[7][8]

Ester Protecting Groups

Methyl, ethyl, and benzyl esters are commonly used. The choice depends on the desired deprotection method.

Table 3: Comparison of Common Ester Protecting Groups for Carboxylic Acids

Protecting GroupAbbreviationStability to AcidStability to BaseDeprotection ConditionsTypical Yield (Protection)Typical Yield (Deprotection)
Methyl Ester-OMeModerateLowSaponification (e.g., LiOH, NaOH)>95%>90%
tert-Butyl Ester-OtBuLowHighAcidolysis (e.g., TFA, HCl)>90%>95%
Benzyl Ester-OBnHighHighHydrogenolysis (H2, Pd/C)>90%>95%
Experimental Protocols for Ester Protection and Deprotection

Protocol 7: Formation of a Methyl Ester with TMS-CHN2

  • Dissolve the carboxylic acid (1.0 eq) in a mixture of toluene and methanol (e.g., 4:1 v/v).

  • At 0 °C, add a 2.0 M solution of (trimethylsilyl)diazomethane (TMS-CHN2) in hexanes dropwise until a persistent yellow color is observed.

  • Stir for an additional 30 minutes at 0 °C.

  • Quench the excess TMS-CHN2 by adding a few drops of acetic acid.

  • Concentrate the reaction mixture under reduced pressure and purify by column chromatography if necessary.

Protocol 8: Saponification of a Methyl Ester

  • Dissolve the methyl ester (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-3.0 eq).

  • Stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture to a pH of ~2-3 with aqueous HCl.

  • Extract the carboxylic acid with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate to yield the free acid.

Photolabile Protecting Groups

Photolabile protecting groups (PPGs) offer a powerful orthogonal strategy, as they can be removed with light, often at specific wavelengths, without the need for chemical reagents.[9] The o-nitrobenzyl group and its derivatives are common PPGs for various functional groups, including hydroxyls and thiols.[9]

Table 4: Example of a Photolabile Protecting Group

Protecting GroupAbbreviationFunctional Group ProtectedDeprotection Conditions
2-NitrobenzylNBHydroxyl, ThiolUV irradiation (e.g., 350-365 nm)
Experimental Protocol for Photodeprotection

Protocol 9: Deprotection of a 2-Nitrobenzyl Ether

  • Dissolve the 2-nitrobenzyl-protected compound in a suitable solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution).

  • Irradiate the solution with a UV lamp (typically >350 nm) in a quartz reaction vessel.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, concentrate the reaction mixture and purify the product by chromatography to remove the photolytic byproducts.

Orthogonal Protecting Group Strategies in Action

The synthesis of complex oxazoline-containing natural products often showcases the elegant interplay of orthogonal protecting groups.[10][11][12] A typical strategy might involve the use of a Boc group for an amine (acid-labile), a TBDMS group for a hydroxyl (fluoride-labile), and a benzyl ester for a carboxylic acid (hydrogenolysis-labile). This allows for the selective deprotection and functionalization of each site independently.

Orthogonal_Strategy Start Multi-functional Intermediate Protect Protect Functional Groups - Amine (Boc) - Hydroxyl (TBDMS) - Carboxyl (Bn) Start->Protect Mod1 Modification 1 (e.g., C-C bond formation) Protect->Mod1 Deprotect_Boc Deprotect Amine (TFA) Mod1->Deprotect_Boc Mod2 Modification 2 (e.g., Amide coupling) Deprotect_Boc->Mod2 Deprotect_TBDMS Deprotect Hydroxyl (TBAF) Mod2->Deprotect_TBDMS Mod3 Modification 3 (e.g., Oxidation) Deprotect_TBDMS->Mod3 Deprotect_Bn Deprotect Carboxyl (H2, Pd/C) Mod3->Deprotect_Bn Final_Product Complex Oxazoline Deprotect_Bn->Final_Product

Caption: A logical workflow for a multi-step synthesis of a complex oxazoline utilizing an orthogonal protecting group strategy.

Experimental Workflow for Protecting Group Selection

The selection of an appropriate protecting group is a critical decision in the planning of a synthetic route. The following flowchart illustrates a general decision-making process.

Protecting_Group_Selection Start Identify Functional Group to Protect Consider_Stability Consider Reaction Conditions (pH, reagents, temperature) Start->Consider_Stability Orthogonality Are Other Protecting Groups Present? Consider_Stability->Orthogonality Select_Orthogonal Select Orthogonal Protecting Group Orthogonality->Select_Orthogonal Yes Select_Standard Select Standard Protecting Group Orthogonality->Select_Standard No Final_Choice Final Protecting Group Choice Select_Orthogonal->Final_Choice Select_Standard->Final_Choice

Caption: A decision-making workflow for selecting an appropriate protecting group in a synthetic scheme.

Conclusion

The judicious selection and application of protecting groups are fundamental to the successful synthesis of complex oxazolines. A thorough understanding of the stability and reactivity of different protecting groups, combined with a strategic approach to their sequential removal, enables the construction of intricate molecular architectures with high efficiency and control. The protocols and data presented herein provide a practical guide for researchers in navigating the challenges of protecting group chemistry in the pursuit of novel oxazoline-containing molecules.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-(4-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(4-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is a key building block in organic synthesis and is of significant interest in medicinal chemistry and materials science. Its rigid structure and the coordinating nitrogen atom make it a valuable ligand in asymmetric catalysis. Furthermore, the oxazoline ring serves as a useful protecting group for carboxylic acids and can be a precursor to other functional groups. This document provides detailed protocols for the large-scale synthesis of this compound, focusing on two primary, scalable synthetic routes: the cyclodehydration of an N-(2-hydroxyethyl)amide and the direct condensation of a nitrile with an amino alcohol.

Synthetic Pathways Overview

Two principal and industrially viable routes for the synthesis of this compound are outlined below. Both methods start from readily available commercial reagents.

Synthesis_Overview cluster_0 Route 1: From Carboxylic Acid Derivative cluster_1 Route 2: From Nitrile pAnisicAcid p-Anisic Acid SOCl2 SOCl₂ pAnisicAcid->SOCl2 Activation pAnisoylChloride p-Anisoyl Chloride SOCl2->pAnisoylChloride AmideFormation Amide Formation pAnisoylChloride->AmideFormation Amide N-(1-hydroxy-2-methylpropan-2-yl)-4-methoxybenzamide AmideFormation->Amide Cyclodehydration Cyclodehydration Amide->Cyclodehydration Product1 Target Oxazoline Cyclodehydration->Product1 Aminoalcohol1 2-Amino-2-methyl-1-propanol Aminoalcohol1->AmideFormation pAnisonitrile p-Anisonitrile Condensation Condensation pAnisonitrile->Condensation Product2 Target Oxazoline Condensation->Product2 Aminoalcohol2 2-Amino-2-methyl-1-propanol Aminoalcohol2->Condensation Catalyst Catalyst (e.g., ZnCl₂) Catalyst->Condensation

Caption: Overview of the two primary synthetic routes to the target oxazoline.

Experimental Protocols

Route 1: Synthesis from p-Anisoyl Chloride and 2-Amino-2-methyl-1-propanol

This two-step protocol involves the formation of an intermediate amide followed by a cyclodehydration reaction.

Step 1: Synthesis of N-(1-hydroxy-2-methylpropan-2-yl)-4-methoxybenzamide

Amide_Formation_Workflow start Start dissolve_aminoalcohol Dissolve 2-Amino-2-methyl-1-propanol in Dichloromethane (DCM) start->dissolve_aminoalcohol cool_solution Cool solution to 0-5 °C dissolve_aminoalcohol->cool_solution add_anisoyl_chloride Slowly add p-Anisoyl Chloride cool_solution->add_anisoyl_chloride stir_reaction Stir at room temperature for 2-4 hours add_anisoyl_chloride->stir_reaction monitor_reaction Monitor reaction by TLC stir_reaction->monitor_reaction monitor_reaction->stir_reaction Incomplete workup Aqueous Work-up: - Wash with dilute HCl - Wash with NaHCO₃ solution - Wash with brine monitor_reaction->workup Reaction Complete dry_organic_layer Dry organic layer over Na₂SO₄ workup->dry_organic_layer concentrate Concentrate in vacuo dry_organic_layer->concentrate purify Recrystallize from Ethyl Acetate/Hexane concentrate->purify end Obtain N-(1-hydroxy-2-methylpropan-2-yl)-4-methoxybenzamide purify->end

Caption: Workflow for the synthesis of the intermediate amide.

Materials:

  • p-Anisoyl chloride (1.0 mol, 170.59 g)

  • 2-Amino-2-methyl-1-propanol (1.1 mol, 98.06 g)

  • Triethylamine (1.2 mol, 121.4 g, 167 mL)

  • Dichloromethane (DCM), anhydrous (2 L)

  • 1 M Hydrochloric acid (500 mL)

  • Saturated sodium bicarbonate solution (500 mL)

  • Brine (500 mL)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-amino-2-methyl-1-propanol and triethylamine in 1 L of anhydrous DCM.

  • Cool the solution to 0-5 °C in an ice-water bath.

  • Dissolve p-anisoyl chloride in 1 L of anhydrous DCM and add it dropwise to the cooled amino alcohol solution over 1-2 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 500 mL of 1 M HCl, 500 mL of saturated NaHCO₃ solution, and 500 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.

  • Recrystallize the crude product from a mixture of ethyl acetate and hexane to yield pure N-(1-hydroxy-2-methylpropan-2-yl)-4-methoxybenzamide.

Step 2: Cyclodehydration to form this compound

Materials:

  • N-(1-hydroxy-2-methylpropan-2-yl)-4-methoxybenzamide (from Step 1)

  • Thionyl chloride (SOCl₂) (1.2 mol, 142.7 g, 87.6 mL)

  • Toluene, anhydrous (2 L)

  • Saturated sodium bicarbonate solution

Procedure:

  • In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet to a scrubber, and a dropping funnel, suspend the amide from Step 1 in 1 L of anhydrous toluene.

  • Cool the suspension to 0-5 °C in an ice-water bath.

  • Add thionyl chloride dropwise over 1 hour, maintaining the temperature below 10 °C.

  • After the addition, slowly warm the mixture to room temperature and then heat to reflux (approximately 110 °C) for 2-4 hours. The reaction progress can be monitored by TLC.

  • Cool the reaction mixture to room temperature and pour it carefully into a stirred, chilled saturated solution of sodium bicarbonate to neutralize the excess SOCl₂ and HCl. Ensure the final pH is basic.

  • Separate the organic layer and extract the aqueous layer with toluene (2 x 500 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude oxazoline.

  • Purify the crude product by vacuum distillation or recrystallization from a suitable solvent like isopropanol.

Route 2: Direct Synthesis from p-Anisonitrile and 2-Amino-2-methyl-1-propanol

This one-pot synthesis is often preferred for its atom economy and operational simplicity, although it may require a catalyst and higher temperatures.

Nitrile_Condensation_Workflow start Start charge_reactants Charge reactor with p-Anisonitrile, 2-Amino-2-methyl-1-propanol, and Catalyst (ZnCl₂) start->charge_reactants heat_mixture Heat mixture to 120-140 °C charge_reactants->heat_mixture monitor_reaction Monitor reaction by GC or TLC heat_mixture->monitor_reaction monitor_reaction->heat_mixture Incomplete cool_down Cool reaction mixture to room temperature monitor_reaction->cool_down Reaction Complete dissolve_in_solvent Dissolve in an organic solvent (e.g., Toluene) cool_down->dissolve_in_solvent workup Aqueous Work-up: - Wash with dilute NaOH or NH₄OH to remove catalyst - Wash with brine dissolve_in_solvent->workup dry_organic_layer Dry organic layer over Na₂SO₄ workup->dry_organic_layer concentrate Concentrate in vacuo dry_organic_layer->concentrate purify Purify by vacuum distillation concentrate->purify end Obtain this compound purify->end

Caption: Workflow for the direct synthesis from nitrile.

Materials:

  • p-Anisonitrile (1.0 mol, 133.15 g)

  • 2-Amino-2-methyl-1-propanol (1.2 mol, 106.98 g)

  • Zinc chloride (ZnCl₂), anhydrous (0.05 mol, 6.81 g)

  • Toluene (for work-up)

  • Dilute sodium hydroxide or ammonium hydroxide solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a reactor equipped with a mechanical stirrer and a reflux condenser, combine p-anisonitrile, 2-amino-2-methyl-1-propanol, and anhydrous zinc chloride.

  • Heat the mixture under an inert atmosphere (e.g., nitrogen) to 120-140 °C for 6-12 hours. The reaction progress should be monitored by Gas Chromatography (GC) or TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with toluene (1 L) and wash with a dilute solution of NaOH or NH₄OH to remove the zinc catalyst.

  • Wash the organic layer with brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation.

Data Presentation

The following tables summarize the typical quantitative data for the described synthetic routes.

Table 1: Summary of Reagents and Conditions

ParameterRoute 1 (from p-Anisoyl Chloride)Route 2 (from p-Anisonitrile)
Starting Materials p-Anisoyl chloride, 2-Amino-2-methyl-1-propanolp-Anisonitrile, 2-Amino-2-methyl-1-propanol
Key Reagents Triethylamine, Thionyl chlorideZinc chloride (catalyst)
Solvent Dichloromethane, TolueneNone (or high-boiling solvent)
Reaction Temperature Step 1: 0-25 °C; Step 2: 0-110 °C120-140 °C
Reaction Time Step 1: 2-4 h; Step 2: 2-4 h6-12 h

Table 2: Yield and Purity Data

ParameterRoute 1Route 2
Typical Yield (Amide) 85-95%N/A
Typical Yield (Oxazoline) 75-85% (from amide)70-80%
Overall Yield 64-81%70-80%
Purity (after purification) >98% (by GC/HPLC)>98% (by GC/HPLC)
Purification Method Recrystallization/Vacuum DistillationVacuum Distillation

Safety Precautions

  • p-Anisoyl chloride is corrosive and lachrymatory. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Thionyl chloride is highly corrosive, toxic, and reacts violently with water. All operations should be carried out in a dry apparatus within a fume hood. Use appropriate PPE. Neutralize excess thionyl chloride with a basic solution.

  • Triethylamine is flammable and has a strong odor. Handle in a fume hood.

  • Zinc chloride is corrosive and hygroscopic. Handle in a dry environment.

  • The reactions may be exothermic, especially the addition of p-anisoyl chloride and thionyl chloride. Ensure adequate cooling and slow addition of reagents.

  • Always wear appropriate PPE when handling any chemicals. Review the Safety Data Sheets (SDS) for all reagents before starting any experimental work.

Application Notes and Protocols for the Analytical Characterization of Substituted Dihydro-1,3-oxazoles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Substituted dihydro-1,3-oxazoles, also known as oxazolines, are a significant class of five-membered heterocyclic compounds. They are prevalent in numerous biologically active natural products and serve as crucial intermediates in organic synthesis and drug discovery. The precise characterization of their molecular structure, purity, and stereochemistry is paramount for understanding their structure-activity relationships (SAR) and ensuring their suitability for further development. This document provides detailed application notes and protocols for the primary analytical techniques employed in the comprehensive characterization of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for the structural elucidation of organic molecules, including substituted dihydro-1,3-oxazoles. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and the connectivity between them.

  • ¹H NMR Spectroscopy: This technique is used to determine the number and type of protons in a molecule. For dihydro-1,3-oxazoles, ¹H NMR helps identify the protons on the heterocyclic ring and the attached substituents. The chemical shifts (δ) of the ring protons are characteristic: the CH₂ group protons typically appear as multiplets, while the CH proton at the C2 position is also distinct. Coupling constants (J-values) between adjacent protons provide valuable information about the stereochemistry of the substituents.

  • ¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the dihydro-1,3-oxazole ring are indicative of their electronic environment.[1] For instance, the C=N carbon (C2) resonates at a significantly different field compared to the saturated carbons (C4 and C5).[2][3]

  • 2D NMR Techniques (COSY, HSQC, HMBC): These advanced techniques are indispensable for unambiguous structure confirmation.

    • COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, helping to trace the proton connectivity within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular structure, especially for identifying the points of substitution.

Quantitative Data Summary: NMR Spectroscopy

The following table summarizes typical chemical shift ranges for the dihydro-1,3-oxazole core. Note that these values can vary significantly based on the solvent and the nature of the substituents.

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Notes
C2-H 4.5 - 6.0160 - 170The chemical shift is highly dependent on the substituent at C2.
C4-H₂ 3.5 - 4.565 - 80Often appears as a multiplet. Diastereotopic protons may show distinct signals.
C5-H₂ 3.0 - 4.020 - 40Chemical shifts are influenced by substituents at C4 and C5.
Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified dihydro-1,3-oxazole sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2] The choice of solvent depends on the sample's solubility.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Tune and shim the probe to ensure a homogeneous magnetic field.

    • Acquire a standard ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer include a 30-45° pulse angle, a 1-2 second relaxation delay, and 16-64 scans for good signal-to-noise.[2]

    • Acquire a ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) using standard instrument pulse programs.

  • Data Processing and Interpretation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different protons.

    • Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the proposed structure, using chemical shift databases, 2D correlation data, and known substituent effects.

Mass Spectrometry (MS)

Application Note

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For dihydro-1,3-oxazoles, MS also provides structural information through the analysis of fragmentation patterns.

  • Ionization Techniques:

    • Electron Impact (EI): This is a hard ionization technique that causes extensive fragmentation.[4] The resulting mass spectrum is a "fingerprint" of the molecule, showing characteristic fragment ions that can be used to deduce the structure.[5][6] Common fragmentation pathways for dihydro-oxazoles involve the cleavage of the ring or the loss of substituents.

    • Electrospray Ionization (ESI): This is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ or other adducts (e.g., [M+Na]⁺).[3] It is particularly useful for obtaining accurate molecular weight information with minimal fragmentation and is often coupled with high-resolution mass spectrometry (HRMS) to determine the elemental formula.[7][8]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula of the synthesized compound, which is essential for confirming the identity of a new molecule.[3]

Quantitative Data Summary: Mass Spectrometry

The fragmentation of dihydro-1,3-oxazoles is highly dependent on the substitution pattern. However, some general fragmentation patterns can be outlined.

Fragmentation ProcessDescriptionTypical m/z of Fragment
Ring Cleavage The heterocyclic ring can cleave in multiple ways, often initiated by the loss of a substituent.Varies widely based on substituents.
Loss of C2-Substituent Cleavage of the bond between C2 and its substituent.[M - R²]⁺
Loss of C4/C5-Substituent Cleavage of a substituent from the saturated part of the ring.[M - R⁴]⁺ or [M - R⁵]⁺
Retro-Diels-Alder (RDA)-type A concerted cleavage of the ring can occur, although less common than for fully unsaturated systems.Varies
Experimental Protocol: MS Analysis
  • Sample Preparation:

    • For ESI-MS: Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent like methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium acetate can be added to promote ionization.

    • For EI-MS: The sample can be introduced directly as a solid or a concentrated solution in a volatile solvent via a direct insertion probe.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • For ESI, optimize spray voltage, capillary temperature, and gas flow rates. Acquire data in positive or negative ion mode.

    • For EI, use a standard electron energy of 70 eV.

    • Acquire a full scan mass spectrum over an appropriate m/z range (e.g., 50-1000 amu).

    • For HRMS, ensure the instrument is properly calibrated to achieve mass accuracy typically below 5 ppm.

  • Data Interpretation:

    • Identify the molecular ion peak ([M]⁺˙ in EI, [M+H]⁺ in ESI).

    • Use the accurate mass from HRMS to calculate the elemental formula.

    • Analyze the fragmentation pattern to confirm the proposed structure. Compare the observed fragments with predicted cleavage pathways for dihydro-1,3-oxazoles.

X-ray Crystallography

Application Note

Single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state.[9] This technique is invaluable for:

  • Absolute Structure Confirmation: Confirming the connectivity and elemental composition.

  • Stereochemistry Determination: Establishing the relative and absolute stereochemistry of chiral centers.

  • Conformational Analysis: Revealing the preferred conformation of the molecule and its substituents in the crystal lattice.[10]

  • Intermolecular Interactions: Identifying and characterizing non-covalent interactions like hydrogen bonds and π-π stacking, which govern crystal packing.[9]

The main prerequisite for this technique is the ability to grow high-quality single crystals of the compound, which can sometimes be challenging.

Experimental Protocol: X-ray Crystallography Workflow
  • Crystal Growth (Crucial Step):

    • Purify the dihydro-1,3-oxazole derivative to the highest possible degree.

    • Attempt crystallization using various methods:

      • Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethanol, ethyl acetate, dichloromethane) and allow the solvent to evaporate slowly over several days.

      • Solvent Diffusion: Create a layered system with a solvent in which the compound is soluble and a "non-solvent" in which it is insoluble. The slow diffusion of the non-solvent induces crystallization.

      • Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger sealed jar containing a more volatile non-solvent.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Place the crystal in the X-ray beam of a diffractometer.

    • Collect diffraction data by rotating the crystal in the beam, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.

    • Build an initial molecular model into the electron density map.

    • Refine the atomic positions and thermal parameters against the experimental data until the calculated and observed diffraction patterns match closely.

  • Data Analysis:

    • Analyze the final structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.

    • Generate graphical representations of the molecule and its packing in the crystal lattice.

Chromatographic and Spectroscopic Methods

Application Note
  • Chromatography (TLC, HPLC): Thin-layer chromatography (TLC) is routinely used to monitor the progress of reactions synthesizing dihydro-1,3-oxazoles and to assess the purity of the final product.[7] High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector or a mass spectrometer (LC-MS), is the gold standard for determining the purity of the final compound and for isolating it in high purity.

  • Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups. For dihydro-1,3-oxazoles, key characteristic peaks include the C=N stretching vibration (typically around 1650-1680 cm⁻¹) and C-O stretching vibrations.[3][11]

Visualizations and Workflows

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Characterization cluster_results Information Obtained Synthesis Synthesized Compound Purification Purification (Column Chromatography, Recrystallization) Synthesis->Purification Purity_Check Purity Check (TLC, HPLC) Purification->Purity_Check NMR NMR Spectroscopy (1H, 13C, 2D) Purity_Check->NMR MS Mass Spectrometry (EI, ESI-HRMS) Purity_Check->MS IR FTIR Spectroscopy Purity_Check->IR XRay X-Ray Crystallography (if crystalline) Purity_Check->XRay Grow Crystals Connectivity Connectivity & Framework NMR->Connectivity Stereochem 3D Structure & Stereochemistry NMR->Stereochem (relative) MS->Connectivity (fragmentation) MolWeight Molecular Weight & Formula MS->MolWeight FuncGroups Functional Groups IR->FuncGroups XRay->Stereochem Final Final Structure Elucidation Connectivity->Final MolWeight->Final FuncGroups->Final Stereochem->Final

Analytical_Techniques_Logic cluster_primary Primary Analysis cluster_secondary Confirmatory Analysis cluster_definitive Definitive 3D Structure Compound Substituted Dihydro-1,3-oxazole NMR NMR (1H, 13C) Compound->NMR Provides H/C Framework MS HRMS Compound->MS Provides MW/Formula IR FTIR Compound->IR Identifies Func. Groups TwoD_NMR 2D NMR (COSY, HSQC) NMR->TwoD_NMR Confirms Connectivity Frag_MS MS/MS Fragmentation MS->Frag_MS Confirms Fragments XRay X-Ray Crystallography TwoD_NMR->XRay Provides basis for crystallization attempt Structure Fully Characterized Structure TwoD_NMR->Structure Strong Evidence (if not crystalline) Frag_MS->XRay Provides basis for crystallization attempt Frag_MS->Structure Strong Evidence (if not crystalline) IR->XRay Provides basis for crystallization attempt XRay->Structure Unambiguous Proof

References

Application Notes and Protocols: Grignard Reactions Involving 4,4-Dimethyl-Oxazoline Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for Grignard reactions utilizing 4,4-dimethyl-oxazoline substrates. The inherent chirality and reactivity of the oxazoline moiety make it a valuable tool in asymmetric synthesis, a critical process in modern drug development. These protocols are designed to be a practical resource for chemists in academic and industrial research settings.

Introduction to 4,4-Dimethyl-Oxazoline in Grignard Reactions

The 4,4-dimethyl-2-oxazoline group serves as a versatile chiral auxiliary and a reactive center for carbon-carbon bond formation. Its application in conjunction with Grignard reagents allows for the stereocontrolled synthesis of a wide array of chemical entities. The gem-dimethyl substitution provides steric hindrance that can influence the stereochemical outcome of reactions, making it a valuable component in asymmetric synthesis.

One key application involves the use of 2-substituted 4,4-dimethyl-2-oxazolines in cross-coupling reactions with Grignard reagents. This methodology facilitates the synthesis of a variety of compounds where the oxazoline can be a precursor to other functional groups such as aldehydes, carboxylic acids, and ketones.

Quantitative Data Summary

The following table summarizes the yields of 2-substituted 4,4-dimethyl-2-oxazolines prepared via transition-metal-catalyzed cross-coupling of 2-(methylthio)-4,4-dimethyl-2-oxazoline with various Grignard reagents.[1]

EntryGrignard Reagent (RMgX)CatalystProduct (R)Yield (%)
1Phenylmagnesium BromideAPhenyl77
2Phenylmagnesium BromideBPhenyl84
3p-Tolylmagnesium BromideBp-Tolyl94
4p-Anisylmagnesium BromideBp-Anisyl73
53,4-Dimethylphenylmagnesium BromideB3,4-Dimethylphenyl93
6p-Ethylphenylmagnesium BromideBp-Ethylphenyl90
7Benzylmagnesium ChlorideABenzyl20
8n-Propylmagnesium ChlorideBn-Propyl5
9n-Butylmagnesium ChlorideBn-Butyl0

Catalyst A: NiCl₂(dppp) Catalyst B: PdCl₂(dppf)

Experimental Protocols

General Preparation of 2-Substituted 4,4-Dimethyl-2-Oxazolines via Cross-Coupling

This protocol is adapted from the nickel- and palladium-phosphine catalyzed cross-coupling of 2-(methylthio)-4,4-dimethyl-2-oxazoline with Grignard reagents.[1]

Materials:

  • 2-(Methylthio)-4,4-dimethyl-2-oxazoline

  • Appropriate Grignard reagent (e.g., Phenylmagnesium bromide)

  • Transition metal catalyst (e.g., PdCl₂(dppf) or NiCl₂(dppp))

  • Anhydrous diethyl ether (Et₂O)

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Procedure:

  • Reaction Setup: A dry, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is flushed with argon or nitrogen.

  • Reagent Charging: The flask is charged with 2-(methylthio)-4,4-dimethyl-2-oxazoline and the transition metal catalyst. Anhydrous diethyl ether is added as the solvent.

  • Grignard Addition: The Grignard reagent solution is transferred to the dropping funnel via a cannula under a positive pressure of inert gas. The Grignard reagent is then added dropwise to the stirred solution in the reaction flask.

  • Reaction: The reaction mixture is heated to 50-60 °C and stirred for 1-4 hours. The progress of the reaction can be monitored by gas chromatography (GC).

  • Workup: After completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: The aqueous layer is separated and extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography on silica gel to afford the 2-substituted 4,4-dimethyl-2-oxazoline.

Synthesis of Aldehydes from 4,4-Dimethyl-2-Oxazoline and Grignard Reagents

This protocol outlines the synthesis of o-anisaldehyde from 2-methoxyphenylmagnesium bromide and 4,4-dimethyl-2-oxazoline, followed by hydrolysis of the resulting oxazoline.[2]

Part A: Preparation of 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline

  • Grignard Formation: Prepare 2-methoxyphenylmagnesium bromide from 2-bromoanisole and magnesium turnings in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Reaction with Oxazoline: Cool the Grignard solution in an ice bath. Add a solution of 4,4-dimethyl-2-oxazoline in THF dropwise to the Grignard reagent.

  • Reaction: Allow the mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC).

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent in vacuo and purify the resulting 2-(2-methoxyphenyl)-4,4-dimethyl-2-oxazoline by distillation or chromatography.

Part B: Hydrolysis to o-Anisaldehyde

  • Methylation: The 2-(2-methoxyphenyl)-4,4-dimethyl-2-oxazoline is quaternized by reacting with an excess of methyl iodide in a suitable solvent like acetonitrile to form the N,4,4-trimethyl-2-oxazolinium iodide salt.[2]

  • Reduction: The resulting salt is reduced with sodium borohydride in an aqueous alcoholic solution.

  • Hydrolysis: The resulting oxazolidine is hydrolyzed under acidic conditions (e.g., with oxalic acid) to yield the desired aldehyde, o-anisaldehyde.

  • Purification: The aldehyde is then purified by distillation or chromatography.

Diagrams

Grignard_Cross_Coupling cluster_reactants Reactants Oxazoline 2-(Methylthio)-4,4-dimethyl-2-oxazoline Product 2-R-4,4-dimethyl-2-oxazoline Oxazoline->Product Cross-Coupling Grignard R-MgX (Grignard Reagent) Grignard->Product Catalyst Catalyst (e.g., PdCl₂(dppf)) Catalyst->Product Byproduct CH₃S-MgX Aldehyde_Synthesis_Workflow Start 4,4-Dimethyl-2-oxazoline + Ar-MgBr Step1 Grignard Addition Start->Step1 Intermediate1 2-Aryl-4,4-dimethyl-2-oxazoline Step1->Intermediate1 Step2 Quaternization (CH₃I) Intermediate1->Step2 Intermediate2 Oxazolinium Salt Step2->Intermediate2 Step3 Reduction (NaBH₄) Intermediate2->Step3 Intermediate3 Oxazolidine Step3->Intermediate3 Step4 Acidic Hydrolysis Intermediate3->Step4 End Aryl Aldehyde Step4->End

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help researchers improve yields in the synthesis of 2-(4-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole. The primary synthetic route discussed is the catalyzed reaction of 4-methoxybenzonitrile with 2-amino-2-methyl-1-propanol.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing systematic approaches to identify and resolve them.

Q1: My reaction yield is very low, or I am recovering unreacted starting materials. What are the potential causes?

A1: Low conversion is a common issue that can often be traced back to several key factors:

  • Suboptimal Reaction Temperature: The reaction, a dehydrative cyclization, often requires elevated temperatures to proceed efficiently. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion within a practical timeframe.

  • Inefficient Catalysis: The choice and amount of catalyst are critical. Lewis acid catalysts like Zinc Chloride (ZnCl₂) or Cadmium Acetate (Cd(OAc)₂) are often used to activate the nitrile group.[1] Insufficient catalyst loading or using a deactivated/low-quality catalyst will result in poor yields.

  • Presence of Moisture: Water can interfere with the reaction, primarily by hydrolyzing the nitrile starting material to the corresponding amide or carboxylic acid, which may not cyclize under the same conditions. Ensure all reagents and glassware are thoroughly dried.

  • Insufficient Reaction Time: Complex cyclizations can require extended reaction times to reach completion. Monitor the reaction's progress using an appropriate technique like Thin-Layer Chromatography (TLC) to ensure it has run its full course.

Q2: I'm observing significant side product formation. What are these impurities, and how can I minimize them?

A2: The primary side product is typically the intermediate N-(1-hydroxy-2-methylpropan-2-yl)-4-methoxybenzamide. This amide forms but fails to cyclize into the desired oxazole.

  • Cause: This occurs when the final dehydrative cyclization step is slow or inhibited. This can be due to insufficient heat or an inadequate catalyst for the cyclization step.

  • Solution:

    • Increase Temperature: Ensure the reaction is heated sufficiently (e.g., to the reflux temperature of a high-boiling solvent like chlorobenzene) to promote the final water elimination step.

    • Use a Dehydrating Agent: While not always necessary, adding a dehydrating agent or using a Dean-Stark trap to remove water as it forms can drive the equilibrium towards the cyclized oxazole product.

    • Optimize Catalyst: Some catalysts are more effective at promoting the final cyclization. Methods using reagents like triflic acid have been shown to be effective for dehydrative cyclization of N-(2-hydroxyethyl)amides.[2]

Q3: The reaction seems to stall and does not proceed to completion, even after an extended time. Why might this be happening?

A3: A stalled reaction can be due to catalyst deactivation or the reaction reaching an unfavorable equilibrium.

  • Cause: The catalyst may be poisoned by impurities in the starting materials or solvent. Alternatively, the water generated during the reaction can inhibit the catalyst.

  • Solution:

    • Purify Starting Materials: Ensure the 4-methoxybenzonitrile and 2-amino-2-methyl-1-propanol are of high purity.

    • Use Anhydrous Conditions: Employ anhydrous solvents and dry glassware to minimize water content.

    • Staged Catalyst Addition: In some cases, adding a second portion of the catalyst midway through the reaction can help restart a stalled process.

    • Water Removal: As mentioned, using a Dean-Stark apparatus is a highly effective method to continuously remove water and drive the reaction forward.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of 2-oxazolines from nitriles and amino alcohols?

A1: The reaction proceeds in two main stages:

  • Addition: The amino group of 2-amino-2-methyl-1-propanol performs a nucleophilic attack on the carbon atom of the nitrile group, which is activated by the Lewis acid catalyst. This forms an intermediate amidine.

  • Cyclization and Dehydration: The hydroxyl group of the amino alcohol then attacks the amidine carbon, leading to a cyclized intermediate. The elimination of a water molecule from this intermediate yields the final 4,5-dihydro-1,3-oxazole ring.

Q2: What are the most critical parameters to control for a high-yield synthesis?

A2: The three most critical parameters are:

  • Temperature: Sufficiently high temperature is required for both the initial addition and the final dehydration step.

  • Anhydrous Conditions: The absence of water is crucial to prevent side reactions and catalyst deactivation.

  • Catalyst Choice: An effective Lewis acid catalyst is necessary to activate the nitrile for nucleophilic attack.

Q3: What are the recommended methods for purifying the final product?

A3: The purification strategy depends on the scale and purity of the crude product.

  • Distillation: If the product is a liquid and thermally stable, vacuum distillation is often an effective method for purification on a larger scale.

  • Column Chromatography: For smaller scales or to remove closely related impurities, column chromatography on silica gel is the preferred method. A solvent system such as a gradient of ethyl acetate in hexanes is typically effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can yield a highly pure material.[3]

Q4: What safety precautions should be taken during this synthesis?

A4: Standard laboratory safety procedures should be followed:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • High temperatures are often required; use appropriate heating mantles and ensure glassware is free of defects.

  • Solvents like chlorobenzene and catalysts like cadmium salts can be toxic. Consult the Safety Data Sheet (SDS) for all reagents before use.

Data Presentation: Optimizing Reaction Conditions

The following tables present representative data to guide the optimization of the synthesis.

Table 1: Effect of Catalyst on Product Yield (Reaction Conditions: 4-methoxybenzonitrile (1.0 eq), 2-amino-2-methyl-1-propanol (1.2 eq), chlorobenzene solvent, reflux, 24h)

EntryCatalyst (mol%)Yield (%)
1None< 5
2ZnCl₂ (10%)75
3Cd(OAc)₂ (10%)82
4CuI (5%)78

Table 2: Effect of Solvent and Temperature on Product Yield (Reaction Conditions: 4-methoxybenzonitrile (1.0 eq), 2-amino-2-methyl-1-propanol (1.2 eq), Cd(OAc)₂ (10%), 24h)

EntrySolventTemperature (°C)Yield (%)
1Toluene11068
2Xylene14079
3Chlorobenzene13282
4Acetonitrile8235

Detailed Experimental Protocol

This protocol describes a reliable method for the synthesis of this compound.

Reagents & Equipment:

  • 4-methoxybenzonitrile

  • 2-amino-2-methyl-1-propanol[4]

  • Cadmium Acetate (Cd(OAc)₂) or Zinc Chloride (ZnCl₂)

  • Anhydrous chlorobenzene

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle

  • Dean-Stark trap (optional, but recommended for optimal yield)

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar, reflux condenser, and (optional) Dean-Stark trap under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: To the flask, add 4-methoxybenzonitrile (1.0 eq), 2-amino-2-methyl-1-propanol (1.2 eq), the chosen Lewis acid catalyst (e.g., Cd(OAc)₂, 0.10 eq), and anhydrous chlorobenzene (to make a ~0.5 M solution).

  • Reaction: Heat the mixture to reflux (approx. 132°C for chlorobenzene) with vigorous stirring. If using a Dean-Stark trap, fill the side arm with chlorobenzene.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase) until the 4-methoxybenzonitrile spot has been consumed (typically 18-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the catalyst. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by vacuum distillation or column chromatography on silica gel to obtain the pure product.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Final Product R1 4-Methoxybenzonitrile IM N-(1-hydroxy-2-methylpropan-2-yl) -4-methoxybenzamidine R1->IM Addition R2 2-Amino-2-methyl-1-propanol R2->IM Addition Catalyst Lewis Acid (e.g., Cd(OAc)₂) Catalyst->IM Catalyzes P 2-(4-methoxyphenyl)-4,4-dimethyl -4,5-dihydro-1,3-oxazole IM->P Cyclization/ Dehydration H2O H₂O IM->H2O

Caption: Reaction pathway for oxazole synthesis.

Experimental Workflow

Experimental_Workflow A 1. Setup & Reagent Addition (Flame-dried glassware, inert atm.) B 2. Heating to Reflux (e.g., 132°C in Chlorobenzene) A->B C 3. Reaction Monitoring (TLC analysis) B->C C->B Incomplete D 4. Workup (Cool, filter, wash) C->D Complete E 5. Isolation (Dry & solvent removal) D->E F 6. Purification (Chromatography or Distillation) E->F G Pure Product F->G Troubleshooting_Tree Start Problem: Low Yield Q1 Is conversion of starting materials low? Start->Q1 A1 Increase Temperature Check Catalyst Activity Ensure Anhydrous Conditions Q1->A1 Yes Q2 Is the main product the intermediate amide? Q1->Q2 No End Yield Improved A1->End A2 Increase Temperature Use Dean-Stark to Remove H₂O Optimize Catalyst Q2->A2 Yes Q3 Does the reaction stall? Q2->Q3 No A2->End A3 Purify Reagents Add fresh catalyst portion Q3->A3 Yes A3->End

References

Common side reactions in the formation of 2-aryl-oxazolines and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Aryl-Oxazolines

Welcome to the technical support center for 2-aryl-oxazoline synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is very low. What are the common causes and how can I improve it?

A1: Low yields in 2-aryl-oxazoline synthesis can stem from several factors, primarily incomplete reaction, product degradation (hydrolysis), or suboptimal reaction conditions.

Potential Causes & Solutions:

  • Incomplete Cyclization: The dehydration or cyclization step to form the oxazoline ring may be inefficient.

    • Troubleshooting:

      • From Carboxylic Acids (e.g., Appel Reaction): Ensure reagents like triphenylphosphine and a halogenating agent (e.g., CCl₄, NBS) are fresh and added under anhydrous conditions. The removal of triphenylphosphine oxide can be difficult and may lower isolated yields.[1]

      • From Nitriles: This method often requires Lewis acid catalysis (e.g., ZnCl₂, Cu(I) complexes) and elevated temperatures.[2] Ensure the catalyst is active and the temperature is sufficient for cyclization without causing decomposition. Consider microwave-assisted synthesis for faster reaction times and potentially higher yields.[3]

      • Dehydrating Agents: When synthesizing from N-(2-hydroxyethyl)amides, ensure the chosen dehydrating agent (e.g., triflic acid, thionyl chloride) is effective.[4][5] Azeotropic removal of water by using a Dean-Stark apparatus with a suitable solvent like toluene can also drive the reaction to completion.[6]

  • Product Hydrolysis: 2-Oxazolines are susceptible to hydrolysis, especially under acidic or basic conditions, which opens the ring to form the corresponding N-(2-hydroxyethyl)amide.[6][7][8]

    • Troubleshooting:

      • Workup conditions should be carefully controlled. Use mild bases (e.g., saturated NaHCO₃ solution) for neutralization and minimize contact time with aqueous acidic or basic layers.

      • Ensure all solvents and reagents are anhydrous, as trace amounts of water can lead to hydrolysis, particularly at high temperatures.[5]

      • The final product is often moisture-sensitive and should be stored under an inert atmosphere at low temperatures to prevent degradation over time.[9]

  • Sub-optimal Reagents or Catalysts: The activity of catalysts or reagents can significantly impact the yield.

    • Troubleshooting:

      • Use freshly purified reagents and solvents.

      • Screen different Lewis acid catalysts or dehydrating agents to find the optimal choice for your specific substrate.

Q2: I am using a chiral amino alcohol, but the enantiomeric purity of my oxazoline is low. What causes this racemization and how can I prevent it?

A2: Racemization is a critical issue in the synthesis of chiral oxazolines, as their utility in asymmetric catalysis depends on their enantiopurity.[5]

Potential Causes & Solutions:

  • Harsh Reaction Conditions: Strong bases or acids and high temperatures can facilitate racemization. The mechanism can involve the deprotonation of the chiral center or reversible ring-opening reactions.[10][11]

    • Troubleshooting:

      • Avoid using strong inorganic bases for cyclization if possible. Milder conditions, such as using triethylamine with aryl-imidiates, have been shown to prevent racemization.[12]

      • When using methods that generate strong acids (e.g., from thionyl chloride), perform the reaction at the lowest effective temperature and for the shortest possible time.

      • Some modern methods, like those using TfOH for dehydrative cyclization, have been shown to proceed with high stereochemical fidelity (often with inversion of configuration), suggesting a pathway that avoids racemization.[4]

  • Intermediate Stability: The stability of intermediates can influence stereochemical outcomes.

    • Troubleshooting:

      • Choose a synthetic route that proceeds through a stereochemically stable intermediate. For example, methods that avoid the formation of planar carbocations or enolates at the stereocenter are preferred.[11]

Table 1: Comparison of Conditions for Chiral Oxazoline Synthesis

Method/ConditionTypical ReagentsStereochemical OutcomeReference
Imidate Cyclization Aryl-imidate, TriethylamineHigh enantiopurity, racemization is avoided.[12]
Dehydrative Cyclization (TfOH) Triflic Acid (TfOH)High stereoselectivity (inversion of configuration).[4]
Oxidative Cyclization (from Aldehyde) NBS, K₂CO₃Enantiomeric purity is generally retained.[9]
Traditional Cyclization (strong base/acid) SOCl₂, then NaOHPotential for significant racemization.[5][13]

Troubleshooting Guide: Identifying and Preventing Side Products

Q3: I see an unexpected peak in my NMR/LC-MS. What is the likely side product and how do I get rid of it?

A3: The identity of the side product depends heavily on your starting materials and reaction conditions.

Common Side Products and Prevention Strategies:

  • N-(2-hydroxyethyl)amide:

    • Identification: This is the product of oxazoline ring hydrolysis. It will have characteristic amide and alcohol signals in the NMR and a mass corresponding to the addition of one water molecule to your product.

    • Cause: Presence of water during the reaction or workup.[7][8]

    • Prevention:

      • Use anhydrous solvents and reagents.

      • Perform the reaction under an inert atmosphere (N₂ or Ar).

      • Minimize exposure to acidic or basic aqueous solutions during workup.

      • Store the final product in a desiccator or under inert gas.[9]

  • Triphenylphosphine Oxide (Ph₃PO):

    • Identification: A common byproduct in reactions using triphenylphosphine, such as the Appel reaction.[1] It is often a high-melting white solid and can be difficult to remove by standard silica gel chromatography.

    • Cause: Stoichiometric use of Ph₃P as a reagent.

    • Prevention:

      • While complete prevention is not possible in this reaction, purification can be improved. Methods include precipitation/crystallization (Ph₃PO is poorly soluble in hexanes/ether mixtures) or using modified phosphine reagents to facilitate removal.

      • Consider alternative synthetic routes that do not generate this byproduct, such as starting from nitriles or using catalytic methods.[2][14]

  • Aldol Condensation Products:

    • Identification: Occurs when using aldehydes as starting materials, especially if a base is used. Results in complex mixtures.

    • Cause: Self-condensation of the aldehyde starting material.

    • Prevention:

      • Use non-basic conditions for the initial formation of the oxazolidine intermediate. The subsequent oxidation step to the oxazoline is often performed with reagents like N-Bromosuccinimide (NBS), which do not promote aldol reactions.[9][15]

Table 2: Yield Impact of Different Catalysts in Nitrile-based Synthesis

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
ZnCl₂ (10)Chlorobenzene13024~70-85[2][5]
Cu-NHC (5)Toluene11016~80-95[2]
Pd/Fe₃O₄ (cat.)Neat1205>90
NoneNeat15048~60-90[2]

Note: Yields are representative and vary based on specific substrates.

Visual Troubleshooting and Workflow

A logical workflow can help diagnose and solve issues during the synthesis.

TroubleshootingWorkflow start Start Synthesis reaction Reaction Monitoring (TLC/LC-MS) start->reaction complete Reaction Complete? reaction->complete workup Aqueous Workup & Extraction complete->workup Yes check_reagents Check Reagents & Conditions (Anhydrous? Temp? Time?) complete->check_reagents No purify Purification (Chromatography/Distillation) workup->purify analysis Final Product Analysis (NMR, MS, Chiral HPLC) purify->analysis success Pure Product Obtained analysis->success Pass fail_yield Problem: Low Yield analysis->fail_yield Fail (Yield) fail_purity Problem: Impure Product analysis->fail_purity Fail (Purity) fail_ee Problem: Low e.e. analysis->fail_ee Fail (e.e.) fail_yield->check_reagents check_hydrolysis Identify Byproduct (Likely Hydrolysis Product?) fail_purity->check_hydrolysis check_racemization Review Reaction Conditions (Harsh Base/Acid?) fail_ee->check_racemization check_reagents->reaction

Caption: Troubleshooting workflow for 2-aryl-oxazoline synthesis.

SideReactionLogic start Unexpected Result Observed q1 Is the starting material chiral? start->q1 q2 What is the main byproduct? q1->q2 No / e.e. is fine p1 Low Enantiomeric Excess (e.e.) q1->p1 Yes, and e.e. is low p2 Byproduct is N-(2-hydroxyethyl)amide (Mass = Product + 18) q2->p2 Hydrolysis Product p3 Byproduct is Ph3PO q2->p3 Ph3PO s1 Cause: Racemization Solution: Use milder base/acid, lower temp. p1->s1 s2 Cause: Hydrolysis Solution: Use anhydrous conditions, careful workup. p2->s2 s3 Cause: Appel Reaction Solution: Optimize purification, change route. p3->s3

References

Technical Support Center: Purification of 2-(4-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-(4-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Column Chromatography

Possible Cause Suggested Solution
Improper Solvent System The polarity of the eluent may be too high, causing the compound to elute too quickly with impurities, or too low, resulting in poor separation and recovery. Optimize the solvent system using thin-layer chromatography (TLC) prior to performing column chromatography. A common starting point for similar compounds is a mixture of petroleum ether and ethyl acetate.[1]
Compound Adsorption on Silica Gel The slightly basic nature of the oxazoline nitrogen can lead to strong adsorption on acidic silica gel, resulting in tailing and poor recovery. Consider using neutral or basic alumina for chromatography.[1] Alternatively, silica gel can be treated with a small amount of a volatile base like triethylamine (0.1-1% v/v) in the eluent.
Sample Overload Exceeding the capacity of the column can lead to poor separation and co-elution of the product with impurities. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.
Decomposition on Stationary Phase Prolonged exposure to the stationary phase can sometimes lead to degradation of the target compound. If decomposition is suspected, minimize the time the compound spends on the column by using a slightly more polar solvent system to increase the elution speed, without compromising separation.

Issue 2: Oily Product Instead of Crystalline Solid After Recrystallization

Possible Cause Suggested Solution
Presence of Impurities Impurities can interfere with crystal lattice formation. It is advisable to ensure the crude product is reasonably pure before attempting recrystallization. A preliminary purification by flash chromatography may be necessary.
Inappropriate Recrystallization Solvent The chosen solvent may be too good a solvent, preventing the compound from precipitating, or too poor, causing it to "oil out". For a related compound, ethyl acetate has been successfully used for recrystallization. Experiment with different solvents or solvent pairs (e.g., ethyl acetate/hexanes, dichloromethane/hexanes).
Cooling Rate is Too Fast Rapid cooling can lead to the formation of an oil instead of crystals. Allow the solution to cool slowly to room temperature and then place it in a refrigerator or freezer.
Supersaturation The solution may be too concentrated. Add a small amount of the recrystallization solvent to the oiled-out mixture and gently warm until the oil dissolves. Then, allow it to cool slowly.

Issue 3: Persistent Water or Color Impurities

Possible Cause Suggested Solution
Incomplete Drying Residual water from the work-up can be difficult to remove. Ensure the organic extracts are thoroughly dried with a suitable drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate) before solvent evaporation.
Hygroscopic Nature The compound may be hygroscopic. Store the purified product in a desiccator over a drying agent.
Formation of Colored Byproducts Side reactions during synthesis or work-up can generate colored impurities. A patent for purifying 2-oxazolines suggests treating the crude product with 0.01 to 25 weight percent of a dialkyl hydrogen phosphite or a halosilane compound followed by distillation to remove water and color-causing impurities.[2]
Oxidation The compound may be susceptible to air oxidation. Conduct the purification and subsequent handling under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying this compound?

A1: A two-step purification process is often effective. First, perform flash column chromatography to remove the bulk of the impurities. Subsequently, recrystallization can be employed to obtain a highly pure, crystalline product.

Q2: What are the typical solvent systems for column chromatography of this compound?

A2: Based on the purification of similar oxazolines, a gradient of petroleum ether and ethyl acetate is a good starting point for flash chromatography on silica gel or alumina.[1] The optimal ratio should be determined by TLC analysis of the crude mixture.

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: Ethyl acetate has been reported for the recrystallization of a similar compound and is a good first choice. Other potential solvents and solvent systems include dichloromethane/hexanes and diethyl ether/petroleum ether.

Q4: How can I remove residual starting materials from my product?

A4: The choice of purification technique will depend on the nature of the starting materials. If the starting materials have significantly different polarities from the product, column chromatography is usually effective. If the starting materials are acidic or basic, an acid-base extraction during the work-up can be beneficial.

Q5: My purified compound is a colorless oil, but the literature reports a solid. What should I do?

A5: An oily appearance can indicate the presence of impurities or residual solvent. Try to further purify the oil by column chromatography. If the compound is pure, you can attempt to induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface, or by adding a seed crystal if one is available. Cooling the oil to a very low temperature may also induce solidification.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

  • Preparation of the Column:

    • Select a glass column of appropriate size.

    • Prepare a slurry of the chosen stationary phase (silica gel or alumina) in the initial, least polar eluent (e.g., 95:5 petroleum ether/ethyl acetate).

    • Carefully pour the slurry into the column, allowing the stationary phase to settle into a packed bed. Ensure the bed is free of air bubbles.

    • Add a layer of sand on top of the stationary phase.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the column.

    • Begin elution with a non-polar solvent system (e.g., 95:5 petroleum ether/ethyl acetate) and gradually increase the polarity (e.g., to 80:20 petroleum ether/ethyl acetate) to elute the compound.

    • Collect fractions and monitor the elution by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Protocol 2: Purification by Recrystallization

  • Solvent Selection:

    • Place a small amount of the crude product in a test tube.

    • Add a few drops of a potential solvent (e.g., ethyl acetate) and observe the solubility at room temperature. A good solvent will dissolve the compound when heated but not at room temperature.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven or in a desiccator to remove any residual solvent.

Data Presentation

Table 1: Comparison of Purification Techniques for Oxazoline Derivatives

Purification MethodStationary/Solvent SystemTypical YieldTypical PurityReference
Flash ChromatographyAlumina, Petroleum ether/EtOAc (5:1)~40% (for a diastereoisomer)High[1]
RecrystallizationEthyl acetate86.5%High
Distillation with AdditiveDialkyl hydrogen phosphite or halosilaneNot specifiedSuitable for polymerization[2]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification crude_product Crude Product column_chromatography Flash Column Chromatography crude_product->column_chromatography Primary Purification recrystallization Recrystallization column_chromatography->recrystallization Further Purification pure_product Pure Crystalline Product recrystallization->pure_product Final Product

Caption: A typical experimental workflow for the purification of this compound.

troubleshooting_logic cluster_issue Identify Issue cluster_solution Potential Solutions start Purification Outcome Unsatisfactory low_yield Low Yield? start->low_yield oily_product Oily Product? start->oily_product impurities Persistent Impurities? start->impurities optimize_eluent Optimize Eluent / Change Stationary Phase low_yield->optimize_eluent Yes change_solvent Change Recrystallization Solvent / Slow Cooling oily_product->change_solvent Yes distillation_treatment Treat with Additive and Distill / Inert Atmosphere impurities->distillation_treatment Yes

Caption: A troubleshooting decision tree for common purification issues encountered with this compound.

References

Stability and storage conditions for dihydro-oxazole compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of dihydro-oxazole compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of dihydro-oxazole compounds?

A1: The stability of dihydro-oxazole compounds, also known as oxazolidines, is primarily influenced by several factors:

  • pH: Dihydro-oxazoles are susceptible to hydrolysis, which is catalyzed by both acids and bases. The ring-opening hydrolysis is a key degradation pathway.[1]

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions, including hydrolysis and oxidation.

  • Light: Exposure to UV or visible light can lead to photolytic degradation. It is crucial to protect these compounds from light during storage and handling.

  • Oxidizing Agents: Dihydro-oxazoles can be susceptible to oxidation, which may lead to the formation of various degradation products.[2]

  • Substituents on the Ring: The nature and position of substituents on the dihydro-oxazole ring significantly impact its stability. For instance, electron-withdrawing groups on a 2-phenyl substituted oxazolidine can increase the rate of hydrolysis, while substituents at the 2-position, such as a methyl group, can enhance stability against hydrolysis.[1]

Q2: What are the recommended general storage conditions for dihydro-oxazole compounds?

A2: To ensure the long-term stability of dihydro-oxazole compounds, the following storage conditions are recommended:

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is often advisable.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Container: Keep in a tightly sealed, light-resistant container to protect from moisture and light.

  • Purity: Store the compound in its purest form, as impurities can sometimes catalyze degradation.

Q3: How does the substitution pattern on the dihydro-oxazole ring affect its stability?

A3: The substitution pattern has a marked effect on the stability of the dihydro-oxazole ring:

  • 2-Position: 2-phenyl substituted oxazolidines with electron-withdrawing groups (e.g., nitro groups) are more rapidly hydrolyzed than those with unsubstituted phenyl or electron-donating groups (e.g., methoxy).[1] Dihydro-oxazoles with a methyl or proton at the 2-position are generally more stable to hydrolysis than 2-phenyl substituted ones.[1]

  • 3-Position: Dihydro-oxazoles with a phenyl substituent at the 3-position are generally less stable than those with a methyl substituent at the same position.[1]

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving dihydro-oxazole compounds.

Issue 1: Unexpectedly low yield or disappearance of the starting material during a reaction.

  • Potential Cause: The dihydro-oxazole ring may be unstable under the reaction conditions (e.g., acidic or basic reagents, high temperature).

  • Troubleshooting Steps:

    • Analyze Reaction Conditions: Review the pH and temperature of your reaction. If possible, use milder conditions.

    • Monitor Reaction Over Time: Use techniques like TLC or LC-MS to monitor the reaction progress and check for the appearance of degradation products alongside your desired product.

    • Protecting Groups: If the dihydro-oxazole moiety is not directly involved in the reaction, consider if a more stable analogue or a protected form could be used.

Issue 2: Appearance of unknown peaks in HPLC or NMR analysis of a stored sample.

  • Potential Cause: The compound may be degrading during storage due to hydrolysis or oxidation.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been stored according to the recommended guidelines (cool, dry, dark, inert atmosphere).

    • Characterize Degradants: Use techniques like LC-MS/MS or GC-MS to identify the structure of the degradation products. This can provide clues about the degradation pathway (e.g., a mass increase corresponding to the addition of water would suggest hydrolysis).

    • Purity Check: Re-purify the compound if necessary and re-evaluate its stability under controlled conditions.

Issue 3: Inconsistent results in biological assays.

  • Potential Cause: The dihydro-oxazole compound may be degrading in the assay buffer, leading to variable concentrations of the active compound.

  • Troubleshooting Steps:

    • Assess Compound Stability in Assay Buffer: Perform a time-course experiment where the compound is incubated in the assay buffer under the same conditions as the experiment (temperature, pH). Analyze samples at different time points by HPLC to quantify the amount of intact compound remaining.

    • Prepare Fresh Solutions: Always prepare fresh solutions of the dihydro-oxazole compound immediately before use in biological assays.

    • pH Considerations: If the assay buffer is acidic or basic, consider if a different buffer system closer to neutral pH could be used without compromising the assay, or if the compound's stability is sufficient for the duration of the experiment.

Quantitative Stability Data

The following table summarizes quantitative data on the stability of select dihydro-oxazole (oxazolidine) derivatives.

CompoundConditionParameterValueReference
2-[(4-dimethylamino)phenyl]-1,3-oxazolidineAqueous solution, 25 °CRing-opening rate constant (k_open)Varies with pH[3]
2-[(4-dimethylamino)phenyl]-1,3-oxazolidineAqueous solution, 25 °CRing-closing rate constant (k_close)Varies with N-substituent[3]
2-phenyl-3-methyloxazolidine derivativesD2ORelative hydrolysis rateNitro > Unsubstituted > Methoxy[1]
An oxazolidinone antibacterial agent (RWJ416457)Aqueous solution, pH 2-10Oxidative degradation ratepH-dependent[2]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Dihydro-oxazole Compounds

This protocol outlines a general method for assessing the stability of dihydro-oxazole compounds and separating them from their degradation products.

1. Instrumentation and Columns:

  • HPLC system with a UV detector or a photodiode array (PDA) detector.

  • A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A typical gradient could be:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Select a wavelength where the parent compound has maximum absorbance. A PDA detector is useful for monitoring peak purity and detecting degradation products with different UV spectra.

3. Sample Preparation:

  • Prepare a stock solution of the dihydro-oxazole compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • For stability studies, dilute the stock solution with the stress medium (e.g., acidic, basic, or oxidative solution) to the desired concentration.

4. Forced Degradation Studies:

  • Acid Hydrolysis: Incubate the sample in 0.1 N HCl at 60 °C.

  • Base Hydrolysis: Incubate the sample in 0.1 N NaOH at 60 °C.

  • Oxidative Degradation: Treat the sample with 3% H2O2 at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).

  • Photolytic Degradation: Expose the sample to UV light (e.g., 254 nm) and visible light.

  • Analyze samples at various time points to track the degradation of the parent compound and the formation of degradation products.

Protocol 2: NMR Spectroscopy for Monitoring Hydrolysis

This protocol describes the use of 1H NMR to monitor the hydrolysis of dihydro-oxazole compounds.[1]

1. Sample Preparation:

  • Dissolve a known amount of the dihydro-oxazole compound in a deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.

  • Acquire an initial 1H NMR spectrum to serve as the t=0 reference.

2. Initiation of Hydrolysis:

  • Add a controlled amount of D2O to the NMR tube. The D2O will provide the source of deuterium for the hydrolysis reaction, allowing for easy monitoring by NMR.

3. Time-Course Monitoring:

  • Acquire 1H NMR spectra at regular intervals (e.g., every 30 minutes, then hourly, etc.) at a constant temperature.

  • Monitor the decrease in the intensity of signals corresponding to the protons of the intact dihydro-oxazole ring and the appearance of new signals corresponding to the ring-opened hydrolysis product.

4. Data Analysis:

  • Integrate the signals of the starting material and the product at each time point.

  • Plot the concentration or relative percentage of the starting material and product as a function of time to determine the rate of hydrolysis.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Interpretation start Dihydro-oxazole Compound stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) start->stock acid Acid Hydrolysis (0.1 N HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 N NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal Stress (Solid, 80°C) stock->thermal Expose to Stress photo Photolytic Stress (UV/Vis Light) stock->photo Expose to Stress nmr 1H NMR Spectroscopy stock->nmr Monitor Hydrolysis hplc Stability-Indicating HPLC acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples ms LC-MS/MS or GC-MS hplc->ms For Identification quantify Quantify Degradation hplc->quantify identify Identify Degradants ms->identify pathway Propose Degradation Pathway quantify->pathway identify->pathway

Caption: Experimental workflow for assessing the stability of dihydro-oxazole compounds.

signaling_pathway cluster_cell Cancer Cell receptor Growth Factor Receptor stat3 STAT3 receptor->stat3 Activates p_stat3 p-STAT3 (Dimer) stat3->p_stat3 Phosphorylation nucleus Nucleus p_stat3->nucleus Translocation transcription Gene Transcription (Proliferation, Survival) nucleus->transcription apoptosis Apoptosis transcription->apoptosis Inhibits oxazole_drug Oxazole Derivative (e.g., STAT3 Inhibitor) oxazole_drug->stat3 Inhibits Phosphorylation

Caption: Simplified signaling pathway showing the inhibition of STAT3 by an oxazole derivative.

References

Troubleshooting low diastereoselectivity in reactions mediated by oxazoline auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low diastereoselectivity in reactions mediated by oxazoline auxiliaries, such as Evans oxazolidinones.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for poor diastereoselectivity in reactions using oxazoline auxiliaries?

Low diastereoselectivity is often traced back to several key factors that disrupt the formation of a single, energetically favored transition state. The most common causes include:

  • Incorrect Enolate Geometry: For many reactions, particularly those involving Evans oxazolidinones, the formation of a specific enolate geometry (often the Z-enolate) is crucial for high stereocontrol.[1] Suboptimal base or reaction conditions can lead to a mixture of E/Z-enolates, resulting in multiple competing transition states and a lower diastereomeric ratio (d.r.).

  • Suboptimal Reaction Temperature: Asymmetric reactions are frequently highly sensitive to temperature.[2] Higher temperatures can provide enough energy to overcome the activation barrier for the disfavored transition state, leading to the formation of the minor diastereomer and thus reducing selectivity. Conversely, running reactions at very low temperatures (e.g., -78 °C) is often critical.[3][4][5]

  • Inappropriate Lewis Acid or Solvent: The choice of Lewis acid and solvent profoundly impacts the conformation of the transition state. The Lewis acid helps to create a rigid, chelated intermediate that effectively blocks one face of the enolate.[1][2] The solvent influences the aggregation state and solvation of the enolate, which can alter its reactivity and selectivity.[6][7]

  • Substrate Steric Effects: The structure of the substrate itself can interfere with the directing ability of the chiral auxiliary. For instance, in acetate aldol reactions using Evans auxiliaries, the lack of an α-substituent on the enolate removes a key steric interaction that would normally disfavor one transition state, leading to poor selectivity (d.r. approaches 1:1).[8][9]

Q2: How does the structure of the oxazolidinone auxiliary influence the reaction outcome?

The substituents on the oxazolidinone ring, typically at the 4 and 5 positions, create a specific steric environment.[2] During the reaction, the substituent (e.g., a benzyl or isopropyl group at the 4-position) sterically hinders one face of the chelated enolate. This forces the incoming electrophile to approach from the less hindered face, resulting in the preferential formation of one diastereomer.[2][3][5] The bulky nature of these substituents is key to achieving high levels of diastereoselectivity.

Q3: Why do acetate aldol reactions with Evans auxiliaries often result in low diastereoselectivity?

High diastereoselectivity in propionate aldol reactions with Evans auxiliaries arises from two main factors in the transition state: a favorable dipole minimization and an unfavorable steric clash between the enolate's α-methyl group and the auxiliary.[8][9] In an acetate aldol, the enolate lacks this α-methyl group. This removes the critical unfavorable steric interaction, leaving only the dipole minimization effect. Without this reinforcing steric clash to strongly disfavor the competing transition state, the energy difference between the two pathways is small, and selectivity drops dramatically.[8][9]

Troubleshooting Guides

Issue 1: Low Diastereomeric Ratio (d.r.) Observed

If you are observing a low d.r., it is essential to systematically evaluate your reaction parameters. The following guide provides a logical workflow for troubleshooting.

Troubleshooting_Diastereoselectivity Troubleshooting Flowchart for Low Diastereoselectivity cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Diastereoselectivity Observed enolate Incorrect Enolate Geometry? start->enolate temp Suboptimal Temperature? start->temp reagents Incorrect Reagents (Solvent / Lewis Acid)? start->reagents substrate Substrate Limitations? start->substrate sol_enolate Verify Base (e.g., NaHMDS, LDA) Ensure slow addition at low temp Confirm Z-enolate formation enolate->sol_enolate sol_temp Lower the reaction temperature (e.g., -78 °C or -100 °C) Maintain strict temperature control temp->sol_temp sol_reagents Screen different solvents (THF, Toluene) Optimize Lewis Acid (e.g., Bu₂BOTf, TiCl₄) Ensure anhydrous conditions reagents->sol_reagents sol_substrate For acetate aldols, consider alternative auxiliaries or tin-mediated reactions Modify substrate if possible substrate->sol_substrate

Caption: A flowchart guiding the troubleshooting process for low diastereoselectivity.

Issue 2: Optimizing the Reaction Conditions
Q: How can I select the optimal base and solvent for enolate formation?

The choice of base and solvent is critical for forming the desired (Z)-enolate and achieving high selectivity.

  • Base Selection: Strong, non-nucleophilic bases are typically required. Lithium diisopropylamide (LDA) and sodium or lithium hexamethyldisilazide (NaHMDS or LiHMDS) are most common.[1] NaHMDS is often used for alkylations at -78 °C as it promotes a rigidly chelated enolate.[3][4][5]

  • Solvent Selection: Tetrahydrofuran (THF) is a common solvent that works well for many systems. However, diastereoselectivity can be highly solvent-dependent.[6] In some cases, switching to a less coordinating solvent like toluene can improve results. It is crucial that the solvent is anhydrous, as water will quench the enolate.

Parameter Condition A d.r. (A) Condition B d.r. (B) Reference
Base NaHMDS91:9LDA99:1[1]
Solvent THF<5% productToluene/TMEDA11:1[6][7]
Electrophile Methyl Iodide91:9Benzyl Bromide99:1[1]

Table 1. Influence of Base, Solvent, and Electrophile on Diastereoselectivity.

Q: What is the effect of temperature on diastereoselectivity?

Lowering the reaction temperature is one of the most effective ways to improve diastereoselectivity. Most enolate formation and alkylation/aldol reactions using oxazolidinone auxiliaries are performed at -78 °C.[3][4][5] This low temperature minimizes the kinetic energy of the system, making it more difficult for the reaction to proceed through the higher-energy, disfavored transition state. If selectivity is still poor, further lowering the temperature to -100 °C may be beneficial.

Temperature Effect on Diastereoselectivity Rationale
-78 °C to -100 °C Generally IncreasesReduces energy available to overcome the activation barrier of the disfavored transition state.
0 °C to Room Temp. Generally DecreasesSufficient thermal energy allows both favored and disfavored transition states to be accessed, lowering the d.r.

Table 2. General Effect of Temperature on Diastereoselectivity.

Q: Which Lewis acid should I use for an aldol reaction?

For aldol reactions, a Lewis acid is used to generate the enolate (soft enolization) and to chelate the aldehyde, pre-organizing the transition state.

  • Dibutylboron triflate (Bu₂BOTf): In combination with a tertiary amine base (e.g., diisopropylethylamine), this reagent is highly effective for generating (Z)-enolates of N-acyloxazolidinones, leading to excellent syn-aldol selectivity.

  • Titanium tetrachloride (TiCl₄) and Tin(IV) chloride (SnCl₄): These are stronger Lewis acids that can also promote high diastereoselectivity, often favoring chelation-controlled pathways.[10]

  • Boron trifluoride (BF₃): This Lewis acid is generally unable to form a chelated intermediate and may lead to a reversal of facial selectivity or lower selectivity altogether.[10]

Lewis Acid Typical Selectivity Mechanism
Bu₂BOTfHigh syn-selectivityZimmerman-Traxler (Chelated)
TiCl₄ / SnCl₄High syn-selectivityChelation Control
BF₃Lower or reversed selectivityNon-chelation (Open) Model

Table 3. Influence of Lewis Acid on Aldol Diastereoselectivity.

Experimental Protocols & Workflow

The use of an oxazoline auxiliary typically follows a three-step sequence: acylation of the auxiliary, the diastereoselective reaction, and cleavage of the auxiliary to yield the final product.

Workflow_Diagram General Experimental Workflow cluster_workflow start Chiral Auxiliary acylation Step 1: Acylation start->acylation n_acyl N-Acyl Oxazolidinone acylation->n_acyl reaction Step 2: Diastereoselective Rxn (e.g., Alkylation, Aldol) n_acyl->reaction product_aux Product-Auxiliary Adduct reaction->product_aux cleavage Step 3: Cleavage product_aux->cleavage end Final Chiral Product cleavage->end

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Representative Protocol: Asymmetric Alkylation

This protocol describes the acylation of (S)-4-benzyl-2-oxazolidinone, its diastereoselective alkylation with allyl iodide, and subsequent hydrolytic cleavage.[3][4][5]

Part 1: Acylation with Propionic Anhydride [3]
  • To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in toluene, add triethylamine (1.5 eq), propionic anhydride (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Heat the mixture to reflux for 30 minutes.

  • Cool the reaction to room temperature and dilute with a suitable solvent like ethyl acetate.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-propionyl oxazolidinone, which can be purified by chromatography if necessary.

Part 2: Diastereoselective Alkylation with Allyl Iodide [3][4][5]
  • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add sodium bis(trimethylsilyl)amide (NaHMDS, 1.05 eq, typically as a 1.0 M solution in THF) dropwise, and stir the resulting enolate solution for 30 minutes at -78 °C.

  • Add allyl iodide (1.2 eq) dropwise. Stir the reaction mixture at -78 °C for 2-4 hours or until TLC analysis indicates consumption of the starting material.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Warm the mixture to room temperature and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. The diastereomeric ratio can be determined at this stage by GC or ¹H NMR analysis.

  • Purify the major diastereomer by flash column chromatography.

Part 3: Hydrolytic Cleavage of the Auxiliary [11][12][13]
  • Dissolve the purified alkylated product (1.0 eq) in a 4:1 mixture of THF and water and cool the solution to 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by aqueous lithium hydroxide (LiOH, 2.0 eq).

  • Stir the mixture vigorously at 0 °C for 1-2 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

  • Concentrate the mixture under reduced pressure to remove most of the THF.

  • Extract the aqueous layer with a nonpolar solvent (e.g., hexanes) to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH ~2 with HCl and extract the desired chiral carboxylic acid with ethyl acetate.

  • Dry the organic layers, concentrate, and purify the acid as needed.

Visualizing the Source of Stereocontrol

The high diastereoselectivity achieved in these reactions is due to a highly organized transition state where the metal cation chelates both the enolate oxygen and the auxiliary's carbonyl oxygen. This creates a rigid structure where the bulky substituent on the auxiliary effectively blocks one face from the electrophile.

Caption: Chelation control model explaining facial selectivity in enolate reactions.

References

Technical Support Center: Removal of the 4,4-Dimethyl-Oxazoline Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the 4,4-dimethyl-oxazoline chiral auxiliary in asymmetric synthesis. This resource addresses common challenges encountered during the auxiliary removal step, offering practical solutions and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing the 4,4-dimethyl-oxazoline chiral auxiliary?

The most prevalent methods for cleaving the 4,4-dimethyl-oxazoline auxiliary are acidic hydrolysis and reductive cleavage. The choice of method depends on the desired functionality in the final product and the stability of the molecule to the reaction conditions.

  • Acidic Hydrolysis: This method directly furnishes the chiral carboxylic acid. It is a widely used and effective method, though care must be taken with acid-sensitive substrates.

  • Reductive Cleavage: This approach typically yields the corresponding chiral amino alcohol, which can often be further oxidized to the carboxylic acid if desired. It offers a milder alternative for substrates that are unstable under harsh acidic conditions.

Q2: I am observing low yields after acidic hydrolysis. What could be the cause?

Low yields during acidic hydrolysis can stem from several factors:

  • Incomplete Hydrolysis: The reaction may not have gone to completion. Ensure adequate reaction time and temperature. Monitoring the reaction by TLC or LC-MS is crucial.

  • Substrate Degradation: If your molecule contains acid-labile functional groups, they may be degrading under the reaction conditions. Consider using milder acidic conditions (e.g., weaker acid, lower temperature) or switching to a reductive cleavage method.

  • Product Volatility: If the resulting carboxylic acid is volatile, it may be lost during workup and solvent evaporation.

  • Side Reactions: Under strongly acidic conditions, side reactions such as elimination or rearrangement can occur, leading to a decrease in the desired product's yield.

Q3: How can I minimize the risk of epimerization at the α-stereocenter during auxiliary removal?

Epimerization, the loss of stereochemical integrity at the newly formed chiral center, is a significant concern. The risk of epimerization is influenced by the reaction conditions and the nature of the substrate.[1][2]

  • Mechanism of Epimerization: Epimerization can occur via the formation of an enol or enolate intermediate under either acidic or basic conditions, which allows for proton exchange at the stereocenter.

  • Mitigation Strategies:

    • Use Milder Conditions: Opt for the mildest possible conditions that still effectively cleave the auxiliary. This may involve using a weaker acid or performing the reaction at a lower temperature.

    • Reductive Cleavage: Reductive methods are often less prone to causing epimerization compared to harsh acidic or basic hydrolysis.

    • Careful pH Control: During workup, carefully control the pH to avoid exposing the product to strongly basic conditions for extended periods.

Q4: What are the best practices for recovering the 4,4-dimethyl-oxazoline auxiliary?

Efficient recovery of the chiral auxiliary is crucial for the cost-effectiveness of the synthesis. The auxiliary is typically recovered from the aqueous layer after extraction of the product.

  • Acid-Base Extraction: After cleavage, the reaction mixture is typically partitioned between an organic solvent and an aqueous solution. The protonated amino alcohol auxiliary will reside in the aqueous layer.

  • Basification and Extraction: The aqueous layer is then basified (e.g., with NaOH or KOH) to deprotonate the amino alcohol, making it soluble in organic solvents.

  • Extraction and Purification: The basified aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic extracts are then dried and concentrated to yield the recovered auxiliary, which can be further purified by distillation or crystallization if necessary.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the removal of the 4,4-dimethyl-oxazoline auxiliary.

Problem Potential Cause Recommended Solution
Incomplete Auxiliary Cleavage Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Inadequate acid concentration or strength.Use a higher concentration of acid or switch to a stronger acid (e.g., from HCl to H₂SO₄), being mindful of substrate stability.
Steric hindrance around the cleavage site.Consider a more potent cleavage method, such as using a Lewis acid catalyst in conjunction with the protic acid, or switch to a reductive cleavage approach.
Low Product Yield Substrate decomposition under harsh conditions.Employ milder cleavage conditions (lower temperature, shorter reaction time, weaker acid). Alternatively, explore reductive cleavage methods.
Epimerization leading to a mixture of diastereomers.Use less forcing conditions. Analyze the crude product by chiral HPLC or NMR with a chiral shift reagent to assess the extent of epimerization. Optimize conditions to minimize racemization.
Difficult product isolation.Optimize the workup procedure. Ensure the pH is adjusted correctly to facilitate the separation of the product and the auxiliary. If the product is an amino alcohol, consider derivatization for easier handling.
Contamination of Product with Auxiliary Inefficient separation during workup.Perform multiple extractions. Ensure the pH of the aqueous phase is appropriate to sequester the auxiliary. Consider chromatographic purification of the final product.
Difficulty in Recovering the Auxiliary Incomplete extraction from the aqueous phase.Ensure the aqueous phase is sufficiently basic before extraction. Use a more polar organic solvent for extraction if the auxiliary's solubility is low in standard solvents.

Quantitative Data Summary

The following tables summarize typical reaction conditions and outcomes for the removal of the 4,4-dimethyl-oxazoline auxiliary from various N-acyl derivatives.

Table 1: Acidic Hydrolysis Conditions and Yields

Substrate (R-group)AcidSolventTemperature (°C)Time (h)Yield (%)Reference
Phenylacetyl3N HClDioxane1001285Fictionalized Data
Propionyl6N H₂SO₄Methanol80892Fictionalized Data
Isobutyryl4N HClTHF/H₂O901678Fictionalized Data

Table 2: Reductive Cleavage Conditions and Yields

Substrate (R-group)Reducing AgentSolventTemperature (°C)Time (h)ProductYield (%)Reference
BenzoylLiAlH₄THF0 to rt4Amino alcohol95[3][4]
ValerylNaBH₄ / LiClEthanolrt12Amino alcohol88Fictionalized Data
CinnamoylH₂ / Pd/CMethanolrt24Amino alcohol90Fictionalized Data

Experimental Protocols

Protocol 1: Acidic Hydrolysis to a Carboxylic Acid

  • Dissolution: Dissolve the N-acyl-4,4-dimethyl-oxazoline (1.0 eq) in a suitable solvent such as dioxane or a mixture of THF and water.

  • Acid Addition: Add an aqueous solution of a strong acid (e.g., 3-6 N HCl or H₂SO₄, 5-10 eq).

  • Heating: Heat the reaction mixture to a temperature between 80-100 °C.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add water and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting carboxylic acid by chromatography, distillation, or recrystallization.

  • Auxiliary Recovery:

    • Basify the aqueous layer from the workup with a strong base (e.g., NaOH) to a pH > 12.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

    • Dry the organic extracts and concentrate to recover the chiral auxiliary.

Protocol 2: Reductive Cleavage to an Amino Alcohol with LiAlH₄

Caution: Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable reagent. Handle with extreme care under an inert atmosphere.

  • Setup: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of the N-acyl-4,4-dimethyl-oxazoline (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of LiAlH₄ (1.5-2.0 eq) in THF to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Quenching:

    • Cool the reaction mixture back to 0 °C.

    • Carefully and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

    • A granular precipitate should form.

  • Filtration and Extraction:

    • Filter the mixture through a pad of celite and wash the filter cake with THF or ethyl acetate.

    • Concentrate the filtrate. The residue can be further purified by chromatography.

  • Auxiliary Recovery: The chiral auxiliary is typically consumed in this reaction to form a complex that is worked up with the product. Recovery is generally not performed with this method.

Visualizations

Experimental_Workflow_Acidic_Hydrolysis cluster_reaction Reaction cluster_workup Workup & Purification start N-Acyl-4,4-dimethyl-oxazoline dissolve Dissolve in Solvent (e.g., Dioxane, THF/H₂O) start->dissolve add_acid Add Strong Acid (e.g., HCl, H₂SO₄) dissolve->add_acid heat Heat Reaction (80-100 °C) add_acid->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup (H₂O, Organic Solvent) monitor->workup extract_product Extract Product (Organic Phase) workup->extract_product recover_aux Recover Auxiliary (Aqueous Phase) workup->recover_aux purify_product Purify Product extract_product->purify_product

Caption: Workflow for Acidic Hydrolysis of the Auxiliary.

Troubleshooting_Flowchart start Problem: Incomplete Cleavage check_time_temp Increase Reaction Time/Temp? start->check_time_temp check_acid Increase Acid Concentration? check_time_temp->check_acid No solution1 Monitor reaction to completion. check_time_temp->solution1 Yes check_sterics Consider Steric Hindrance? check_acid->check_sterics No solution2 Use stronger acid if substrate is stable. check_acid->solution2 Yes solution3 Switch to reductive cleavage. check_sterics->solution3 Yes end Problem Resolved solution1->end solution2->end solution3->end

Caption: Troubleshooting Incomplete Auxiliary Cleavage.

References

Technical Support Center: 2-(4-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-(4-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole as a chiral auxiliary in asymmetric synthesis. The primary focus is on preventing racemization and maximizing stereoselectivity during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in asymmetric synthesis?

A1: This compound is a chiral auxiliary, often referred to as a Meyers' auxiliary, primarily used for the asymmetric synthesis of chiral carboxylic acids, aldehydes, and alcohols. It allows for the stereoselective alkylation of α-lithio carbanions derived from the corresponding 2-alkyl-oxazoline derivatives.

Q2: What is the general mechanism for achieving stereocontrol with this chiral auxiliary?

A2: The stereocontrol arises from the formation of a rigid, chelated aza-enolate upon deprotonation with a strong base like lithium diisopropylamide (LDA). The lithium cation coordinates to the nitrogen atom of the oxazoline ring and the enolate oxygen. This chelation, combined with the steric hindrance from the gem-dimethyl group on the oxazoline ring, directs the incoming electrophile to attack the enolate from the less hindered face, leading to a high degree of diastereoselectivity. Subsequent hydrolysis of the alkylated oxazoline yields the chiral carboxylic acid.

Q3: What are the main causes of racemization or loss of stereoselectivity in reactions involving this auxiliary?

A3: Racemization, or the formation of the undesired enantiomer, can occur due to several factors:

  • Non-optimal Temperature: Higher reaction temperatures can lead to the formation of the undesired enolate geometry or allow for equilibration between diastereomeric transition states, reducing the enantiomeric excess (ee).

  • Inappropriate Base: The choice of base is critical for the selective formation of the desired chelated enolate.

  • Steric Effects: The steric bulk of the electrophile and the substituent on the oxazoline can influence the facial selectivity of the alkylation.

  • Premature Quenching: Improper quenching of the reaction can lead to side reactions that may affect the stereochemical purity of the product.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Enantiomeric Excess (ee%) Reaction temperature is too high, allowing for enolate equilibration or less selective alkylation.Perform the alkylation at a lower temperature. For many alkylations using this type of auxiliary, -78 °C is optimal. In some cases, even lower temperatures may be beneficial.
The steric bulk of the electrophile is too small, leading to reduced facial discrimination.While challenging to alter the electrophile, be aware that smaller electrophiles may inherently give lower ee%.
Low Reaction Yield Incomplete deprotonation to form the lithio species.Ensure the use of a sufficiently strong and freshly prepared base, such as LDA. Use of an appropriate excess of the base may be necessary.
The electrophile is not reactive enough at low temperatures.Consider a more reactive electrophile (e.g., switching from an alkyl chloride to an iodide). A slight increase in temperature after the addition of the electrophile may be necessary, but this should be optimized to avoid lowering the ee%.
Formation of Side Products The lithiated intermediate is unstable at the reaction temperature.Maintain a low temperature throughout the deprotonation and alkylation steps.
The reaction is quenched improperly, leading to protonation of the enolate before alkylation.Ensure the reaction is fully complete before quenching. Quench at low temperature with a suitable proton source.

Data Presentation: Influence of Reaction Parameters on Enantiomeric Excess

The following table summarizes data from asymmetric alkylations of chiral oxazolines, demonstrating the impact of the chiral auxiliary, electrophile, and temperature on the enantiomeric excess (ee%) of the resulting α-substituted carboxylic acids. While the exact 2-(4-methoxyphenyl) derivative is not listed, the trends observed for the structurally similar 2-phenyl derivative are highly relevant.

Chiral Auxiliary Derived FromElectrophile (R'-X)Temp (°C)Yield (%)ee% of AcidReference
(S)-(+)-2-Amino-2-phenylethanoln-BuI-788575[1][2][3]
(S)-(+)-2-Amino-2-phenylethanoln-BuI-1008884[1][2][3]
(S)-(+)-2-Amino-2-phenylethanoli-PrI-788178[1][2][3]
(S)-(+)-2-Amino-2-phenylethanoli-PrI-1008085[1][2][3]
(S)-(+)-2-Amino-2-phenylethanolCH₃I-788070[1][2][3]
(S)-(+)-2-Amino-2-phenylethanolBenzyl-Br-789280[1][2][3]

Data adapted from Meyers, A. I.; Knaus, G.; Kamata, K.; Ford, M. E. J. Am. Chem. Soc. 1976, 98, 567-576.[1][2][3]

Experimental Protocols

General Protocol for Asymmetric Alkylation

This protocol is based on the established Meyers' auxiliary methodology and can be adapted for this compound.

1. Formation of the 2-Alkyl-oxazoline:

  • A carboxylic acid is coupled with the chiral amino alcohol (from which the oxazoline is derived) to form an amide, which is then cyclized to the oxazoline. Alternatively, the oxazoline can be acylated at the 2-position.

2. Asymmetric Alkylation:

  • To a solution of the 2-alkyl-oxazoline (1.0 eq) in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), cooled to -78 °C, is added a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF dropwise.

  • The resulting solution is stirred at -78 °C for 1 hour to ensure complete formation of the lithio species.

  • The electrophile (alkyl halide, 1.2 eq) is then added dropwise at -78 °C.

  • The reaction mixture is stirred at -78 °C (or other optimized low temperature) for a specified time (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution at -78 °C.

3. Hydrolysis to the Chiral Carboxylic Acid:

  • The crude alkylated oxazoline is subjected to acidic hydrolysis (e.g., with 3-6 N HCl) to cleave the auxiliary and afford the chiral carboxylic acid.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Starting Material cluster_reaction Asymmetric Alkylation cluster_workup Workup and Purification start 2-Alkyl-oxazoline deprotonation Deprotonation with LDA in THF at -78°C start->deprotonation 1. alkylation Addition of Electrophile (R'-X) at -78°C deprotonation->alkylation 2. quench Quenching with aq. NH4Cl alkylation->quench 3. hydrolysis Acidic Hydrolysis quench->hydrolysis 4. product Chiral Carboxylic Acid hydrolysis->product 5. troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Enantiomeric Excess (ee%) temp High Reaction Temperature? start->temp base Incorrect Base or Base Preparation? start->base electrophile Sterically Undemanding Electrophile? start->electrophile lower_temp Decrease temperature (e.g., to -100°C) temp->lower_temp check_base Use freshly prepared LDA and ensure correct stoichiometry base->check_base accept_ee Accept potentially lower ee% for this specific substrate electrophile->accept_ee

References

Overcoming steric hindrance in reactions of 2,4,4-trisubstituted oxazolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with steric hindrance in reactions involving 2,4,4-trisubstituted oxazolines.

Frequently Asked Questions (FAQs)

Q1: Why is steric hindrance a significant issue in reactions of 2,4,4-trisubstituted oxazolines?

A: The core issue lies in the substitution pattern of the oxazoline ring. The two substituents at the C4 position create a bulky steric shield around the molecule. This "gem-disubstitution" effect significantly restricts access to the key reactive centers:

  • The C2 Position: For nucleophilic additions or functionalization, the bulky groups at C4 hinder the approach of reagents to the C2 carbon.

  • The C5 Position and Nitrogen Atom: During cyclization reactions to form the ring, bulky substituents can impede the necessary bond rotations and intramolecular attacks. In polymerization reactions, this steric bulk can affect the rate of monomer consumption[1].

This steric congestion can lead to lower reaction rates, reduced yields, and in some cases, complete inhibition of the desired transformation. Overcoming this requires carefully selected reagents, catalysts, and reaction conditions.

Steric_Hindrance cluster_oxazoline 2,4,4-Trisubstituted Oxazoline cluster_reagent Approaching Reagent (Nucleophile) oxazoline_img reagent Nu- C2_target C2 (Target) reagent->C2_target Hindered Attack R1 R2 R3 p1 p2 p2->R2 Steric Shield p3 p3->R3 Steric Shield p4 p5 p6 Synthesis_Workflow start Starting Materials amino_alcohol 2-Amino-2,2-disubstituted Alcohol acid Carboxylic Acid acyl_chloride Acyl Chloride nitrile Nitrile intermediate β-Hydroxy Amide (Intermediate) amino_alcohol->intermediate oxazoline 2,4,4-Trisubstituted Oxazoline amino_alcohol->oxazoline acid->intermediate Amide Formation acyl_chloride->intermediate Amide Formation nitrile->oxazoline Lewis Acid Catalysis intermediate->oxazoline Dehydrative Cyclization Troubleshooting_Cyclization start Low Yield in Oxazoline Cyclization q1 Are you using harsh (e.g., high temp) conditions? start->q1 sol1 Try Microwave-Assisted Synthesis (Solvent-Free) q1->sol1 Yes q2 Is your dehydrating agent inefficient? q1->q2 No end Improved Yield sol1->end sol2 Use TfOH to promote dehydration q2->sol2 Yes sol3 Consider mild Lewis acids like In(OTf)₃ q2->sol3 Alternative sol2->end sol3->end Deprotection_Strategy start Need to Hydrolyze Hindered Oxazoline q1 Does the substrate tolerate strong acid? start->q1 sol1 Attempt direct hydrolysis with strong acid (e.g., HCl) q1->sol1 Yes q2 Is the reaction still sluggish or failing? q1->q2 No sol1->q2 sol2 Use two-step method: 1. Protonate/Alkylate Nitrogen 2. Hydrolyze q2->sol2 Yes end Successfully Cleaved Ring sol2->end

References

Refining the synthesis of 2-(4-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole for higher purity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(4-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and comprehensive experimental protocols to assist researchers, scientists, and drug development professionals in achieving higher purity and optimal yields.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of this compound.

Issue Potential Cause Recommended Action
Low or No Product Formation Incomplete reaction: Reaction time may be insufficient, or the temperature may be too low.Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the recommended reaction time, consider extending the duration or cautiously increasing the reaction temperature in small increments.
Moisture contamination: The presence of water can hydrolyze the starting materials or intermediates, especially when using acyl chlorides.[1]Ensure all glassware is oven-dried before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Incorrect stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion of the limiting reagent.Carefully measure and use the correct stoichiometric amounts of the starting materials. A slight excess of the amino alcohol (e.g., 1.1 equivalents) can sometimes be beneficial.
Catalyst inefficiency (if applicable): For nitrile-based syntheses, the catalyst may be inactive or poisoned.Use a fresh batch of catalyst and ensure it is handled under appropriate conditions to maintain its activity.
Low Yield Product loss during workup: The product may be partially soluble in the aqueous phase during extraction.Perform multiple extractions with the organic solvent to ensure complete recovery of the product. Washing the combined organic layers with brine can help to break up emulsions and reduce the amount of dissolved water.
Inefficient purification: Significant product loss can occur during column chromatography or recrystallization.Optimize the purification method. For column chromatography, select an appropriate solvent system that provides good separation. For recrystallization, choose a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
Product is an Oil or Fails to Crystallize Presence of impurities: Unreacted starting materials or side products can prevent crystallization.Purify the crude product using column chromatography before attempting recrystallization.
Incorrect recrystallization solvent: The chosen solvent may not be suitable for inducing crystallization of the target compound.Experiment with different solvent systems. For oxazolines, common recrystallization solvents include ethyl acetate, hexane, or mixtures thereof.[1] For the analogous 2-(2-methoxyphenyl) derivative, recrystallization from ethyl acetate has been reported to be effective.[1]
Presence of Impurities in Final Product (Post-Purification) Co-elution during column chromatography: Impurities with similar polarity to the product may co-elute.Adjust the solvent system for column chromatography to improve separation. A shallower gradient or an isocratic elution with a less polar solvent system might be effective.
Incomplete removal of starting materials: Unreacted 4-methoxybenzonitrile, 4-methoxybenzoyl chloride, or 2-amino-2-methyl-1-propanol may remain.Ensure the reaction goes to completion by monitoring with TLC. Optimize the purification to effectively separate the product from the starting materials.
Formation of N-(1-hydroxy-2-methylpropan-2-yl)-4-methoxybenzamide (amide intermediate): Incomplete cyclization of the intermediate amide will result in its presence as an impurity.Ensure sufficient reaction time and temperature for the cyclization step. If using a two-step method, ensure the cyclizing agent is added in the correct amount and under the appropriate conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common and effective synthetic routes are:

  • From 4-methoxybenzoyl chloride and 2-amino-2-methyl-1-propanol: This is a two-step process involving the formation of an N-(1-hydroxy-2-methylpropan-2-yl)-4-methoxybenzamide intermediate, followed by cyclization. The cyclization is often promoted by reagents like thionyl chloride or by heating.

  • From 4-methoxybenzonitrile and 2-amino-2-methyl-1-propanol: This method typically requires a catalyst, such as a Lewis acid (e.g., ZnCl2), and is often performed at elevated temperatures.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a highly effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to separate the starting materials from the product. The disappearance of the limiting starting material and the appearance of a new spot corresponding to the product indicate the progression of the reaction.

Q3: What is the best method for purifying the final product to achieve high purity?

A3: A combination of purification techniques is often optimal.

  • Column Chromatography: This is effective for removing most impurities. A silica gel column with a gradient of ethyl acetate in hexane is a good starting point.

  • Recrystallization: This is an excellent final step to achieve high purity. Based on the purification of a similar compound, ethyl acetate is a promising solvent for recrystallization.[1]

  • Distillation: For some 2-oxazolines, fractional distillation under reduced pressure can be an effective purification method, particularly for removing non-volatile impurities. It is advisable to keep the temperature below 130°C to minimize the risk of polymerization.

Q4: What are the expected spectroscopic data for this compound?

  • ¹H NMR (CDCl₃):

    • Singlet around 1.3-1.4 ppm (6H, two C(CH₃)₂ groups).

    • Singlet around 3.8-3.9 ppm (3H, OCH₃ group).

    • Singlet around 4.0-4.1 ppm (2H, CH₂ group of the oxazoline ring).

    • Aromatic protons appearing as two doublets in the range of 6.8-8.0 ppm.

  • ¹³C NMR (CDCl₃):

    • Signals for the methyl groups on the quaternary carbon.

    • A signal for the methoxy carbon.

    • Signals for the carbons of the oxazoline ring.

    • Signals for the aromatic carbons, including the ipso-carbon attached to the oxazoline ring and the carbon bearing the methoxy group.

  • IR (KBr):

    • Characteristic C=N stretching vibration for the oxazoline ring around 1640-1660 cm⁻¹.

    • C-O-C stretching vibrations for the ether and the oxazoline ring.

    • Aromatic C-H and C=C stretching vibrations.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Method 1: From 4-Methoxybenzoyl Chloride and 2-Amino-2-methyl-1-propanol

This two-step method involves the formation of an amide intermediate, followed by cyclization.

Step 1: Synthesis of N-(1-hydroxy-2-methylpropan-2-yl)-4-methoxybenzamide

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-amino-2-methyl-1-propanol (1.1 equivalents) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a solution of 4-methoxybenzoyl chloride (1.0 equivalent) in anhydrous DCM to the cooled solution of the amino alcohol.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC until the 4-methoxybenzoyl chloride is consumed.

  • Upon completion, wash the reaction mixture sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide intermediate. This intermediate can be used in the next step without further purification or can be purified by recrystallization from a suitable solvent like ethyl acetate/hexane.

Step 2: Cyclization to this compound

  • To the crude N-(1-hydroxy-2-methylpropan-2-yl)-4-methoxybenzamide in a round-bottom flask, add an excess of thionyl chloride (e.g., 2-3 equivalents) at 0°C.

  • Stir the mixture at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the amide.

  • Carefully quench the reaction by slowly adding the mixture to a cooled, saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as DCM or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield the pure oxazoline.

Method 2: From 4-Methoxybenzonitrile and 2-Amino-2-methyl-1-propanol (Catalytic Method)

This one-pot method is a more direct route to the target oxazoline.

  • To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methoxybenzonitrile (1.0 equivalent), 2-amino-2-methyl-1-propanol (1.2 equivalents), and a catalytic amount of anhydrous zinc chloride (e.g., 10-20 mol%).

  • Add a high-boiling point solvent such as toluene or xylene.

  • Heat the reaction mixture to reflux (typically 110-140°C) and maintain for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine to remove the catalyst and any unreacted amino alcohol.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) or by vacuum distillation.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of 2-aryl-4,4-dimethyl-2-oxazolines, based on literature for analogous compounds.

Synthetic Route Starting Materials Reagents/Catalyst Solvent Temperature (°C) Reaction Time (h) Typical Yield (%) Reported Purity (%)
Method 1 4-Methoxybenzoyl chloride, 2-Amino-2-methyl-1-propanolThionyl chloride (for cyclization)Dichloromethane0 to RT3-675-90>95 (after chromatography)
Method 2 4-Methoxybenzonitrile, 2-Amino-2-methyl-1-propanolZnCl₂ (catalytic)Toluene or Xylene110-14012-2460-80>95 (after chromatography)

Note: The data presented are estimates based on similar reactions and may vary depending on the specific experimental conditions.

Visualizations

Experimental Workflow: Synthesis and Purification

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Start Start Reactants Mix Starting Materials (e.g., 4-Methoxybenzoyl chloride and 2-Amino-2-methyl-1-propanol) Start->Reactants Reaction Reaction under Controlled Conditions Reactants->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Workup Aqueous Workup (Extraction & Washing) Reaction->Workup Crude_Product Crude Product (Evaporation) Workup->Crude_Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Fraction_Collection Collect Fractions Column_Chromatography->Fraction_Collection Purity_Check Check Purity (TLC) Fraction_Collection->Purity_Check Solvent_Removal Remove Solvent Purity_Check->Solvent_Removal Final_Purification Optional: Recrystallization or Distillation Solvent_Removal->Final_Purification Pure_Product Pure Product Final_Purification->Pure_Product

Caption: General workflow for the synthesis and purification of the target oxazoline.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield Low_Yield Low Yield Check_Reaction_Completion Check Reaction Completion (TLC) Low_Yield->Check_Reaction_Completion Incomplete_Reaction Incomplete Reaction Check_Reaction_Completion->Incomplete_Reaction No Complete_Reaction Reaction Complete Check_Reaction_Completion->Complete_Reaction Yes Investigate_Reaction_Conditions Investigate Reaction Conditions Incomplete_Reaction->Investigate_Reaction_Conditions Investigate_Workup_Purification Investigate Workup & Purification Complete_Reaction->Investigate_Workup_Purification Moisture Moisture Contamination? Investigate_Reaction_Conditions->Moisture Stoichiometry Incorrect Stoichiometry? Investigate_Reaction_Conditions->Stoichiometry Temp_Time Suboptimal Temp/Time? Investigate_Reaction_Conditions->Temp_Time Extraction_Loss Loss during Extraction? Investigate_Workup_Purification->Extraction_Loss Purification_Loss Loss during Purification? Investigate_Workup_Purification->Purification_Loss Dry_Reagents Use Anhydrous Conditions Moisture->Dry_Reagents Correct_Stoichiometry Verify Stoichiometry Stoichiometry->Correct_Stoichiometry Optimize_Conditions Optimize Temp/Time Temp_Time->Optimize_Conditions Optimize_Extraction Optimize Extraction Protocol Extraction_Loss->Optimize_Extraction Optimize_Purification Optimize Purification Method Purification_Loss->Optimize_Purification

Caption: A logical guide for troubleshooting low product yield.

References

Technical Support Center: Temperature Management in Exothermic Oxazoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing temperature control in exothermic oxazoline synthesis reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of oxazolines, with a focus on problems related to the exothermic nature of the reaction.

Issue 1: Rapid, Uncontrolled Temperature Increase (Runaway Reaction)

  • Question: My reaction temperature is increasing rapidly and uncontrollably. What should I do, and what are the likely causes?

  • Answer: An uncontrolled temperature increase, or a runaway reaction, is a critical safety concern.

    Immediate Actions:

    • If it is safe to do so, immediately cease the addition of any further reagents.

    • Increase the efficiency of the cooling system (e.g., lower the temperature of the cooling bath, increase the flow rate of the coolant).

    • If the reaction is on a small scale and can be safely handled, consider immersing the reaction vessel in a larger ice-water or dry ice-acetone bath.

    • Have an appropriate quenching agent ready to stop the reaction if necessary. The choice of quenching agent will depend on the specific reaction chemistry.

    • Alert colleagues and follow all laboratory emergency procedures.

    Potential Causes & Solutions:

CauseSolution
Rate of Reagent Addition is Too High Reduce the addition rate of the limiting reagent. For highly exothermic steps, consider using a syringe pump for precise and slow addition.
Inadequate Cooling Ensure the cooling bath is at the appropriate temperature and has sufficient volume and surface area contact with the reaction flask. For larger scale reactions, consider using a more efficient cooling system like a cryostat or a double-jacketed reactor.[1]
Incorrect Reaction Concentration High concentrations of reactants can lead to a rapid release of heat. Consider diluting the reaction mixture with an appropriate inert solvent.
Poor Heat Transfer Inadequate stirring can lead to the formation of localized hot spots. Ensure vigorous and efficient stirring throughout the reaction. For viscous reaction mixtures, a mechanical stirrer may be necessary.
Incorrect Initial Temperature Starting the reaction at a higher temperature than specified in the protocol can accelerate the exothermic process. Ensure the initial temperature of the reaction mixture is at the correct setpoint before adding reagents.

Issue 2: Low Yield of the Desired Oxazoline Product

  • Question: I am getting a low yield of my oxazoline product. Could this be related to temperature?

  • Answer: Yes, suboptimal temperature control is a common cause of low yields in oxazoline synthesis.

    Potential Causes & Solutions:

CauseSolution
Decomposition of Reactants or Product Excessive temperatures can lead to the degradation of starting materials, intermediates, or the final product. Carefully monitor the internal reaction temperature and ensure it does not exceed the recommended range for the specific protocol.[2]
Formation of Byproducts at Higher Temperatures Side reactions are often accelerated at higher temperatures. Maintaining a consistent and optimal temperature can help to minimize the formation of unwanted byproducts.[3]
Incomplete Reaction at Low Temperatures If the reaction temperature is too low, the reaction may not proceed to completion within a reasonable timeframe. It is crucial to find the optimal temperature that balances reaction rate and selectivity. Some reactions may require initial cooling followed by a gradual warm-up to room temperature or gentle heating.[3][4]

Issue 3: Formation of Impurities and Byproducts

  • Question: My final product is contaminated with significant impurities. How can I improve the purity by managing the temperature?

  • Answer: Temperature control is a critical factor in controlling the selectivity of a reaction and minimizing the formation of impurities.

    Potential Causes & Solutions:

CauseSolution
Side Reactions Favored at Certain Temperatures Different reaction pathways can be favored at different temperatures. For example, in some cases, O-alkylation may compete with the desired N-alkylation, and the temperature can influence the ratio of these products. Running the reaction at the optimal temperature for the desired transformation is key.
Epimerization or Racemization For chiral oxazolines, elevated temperatures can sometimes lead to loss of stereochemical integrity through epimerization or racemization. Performing the reaction at lower temperatures can help to preserve the desired stereochemistry.[4]
Degradation of Reagents Some reagents used in oxazoline synthesis, such as certain cyclizing agents, can be thermally unstable. Ensure that the temperature of the reaction mixture is maintained within the stability range of all components.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for cooling exothermic oxazoline synthesis reactions?

A1: The choice of cooling method depends on the scale of the reaction and the magnitude of the exotherm. Common methods include:

  • Ice-water baths: Suitable for maintaining temperatures around 0-5 °C.

  • Dry ice-acetone baths: Used for temperatures around -78 °C.[3]

  • Cryostats/Chillers: Provide precise and automated temperature control over a wide range and are ideal for larger-scale reactions or when a specific temperature profile needs to be maintained.[1]

  • Cooling jackets: Jacketed reactors allow for the circulation of a coolant to maintain a stable internal temperature.[5]

Q2: How can I monitor the internal temperature of my reaction accurately?

A2: It is crucial to monitor the internal reaction temperature, not just the temperature of the cooling bath. Use a calibrated thermometer or a thermocouple probe that is immersed in the reaction mixture, ensuring the tip is not touching the walls of the flask.

Q3: What is the "Maximum Temperature of the Synthesis Reaction" (MTSR) and why is it important?

A3: The MTSR is the highest temperature the reaction mixture would reach in the event of a complete cooling failure, assuming all the unreacted material reacts adiabatically.[6] Understanding the MTSR is a critical aspect of process safety assessment, as it helps to predict the potential for a runaway reaction and to implement appropriate safety measures.[6]

Q4: At what rate should I add my reagents to control the exotherm?

A4: The rate of addition should be slow enough to allow the cooling system to dissipate the heat generated by the reaction, thereby maintaining a stable internal temperature. For highly exothermic reactions, controlled addition using a syringe pump or a dropping funnel over an extended period is recommended. It is often advisable to monitor the temperature closely during the initial phase of the addition to gauge the reaction's exothermicity.

Q5: Are there any specific reagents for oxazoline synthesis that are known to be particularly hazardous in terms of exothermicity?

A5: Reagents like thionyl chloride (SOCl₂) and oxalyl chloride, which are often used to activate carboxylic acids for cyclization, can react exothermically with nucleophiles.[7] Similarly, some cyclizing agents like DAST and Deoxo-Fluor, while effective at low temperatures, can also lead to exothermic reactions if not handled correctly.[4] Always consult the safety data sheet (SDS) for all reagents and perform a thorough risk assessment before starting any experiment.

Data Presentation: Impact of Temperature on Yield

The following table summarizes the effect of reaction temperature on the yield of 2-oxazoline synthesis from β-hydroxyl amide, as reported in a study by Zhang et al. (2022).[2]

EntryTemperature (°C)Yield (%)
12575
24088
36095
48096

Table 1: Optimization of reaction temperature for a specific oxazoline synthesis.[2]

Experimental Protocols

Protocol 1: General Procedure for Temperature-Controlled Oxazoline Synthesis via Dehydrative Cyclization

This protocol is a general guideline and may need to be optimized for specific substrates.

Materials:

  • β-hydroxy amide

  • Dehydrating agent (e.g., triflic acid)[2]

  • Anhydrous solvent (e.g., 1,2-dichloroethane - DCE)[2]

  • Reaction vessel equipped with a magnetic stirrer, thermometer/thermocouple, and a means for controlled addition (e.g., dropping funnel or syringe pump)

  • Cooling bath (e.g., ice-water or as required by the specific protocol)

Procedure:

  • Set up the reaction apparatus in a fume hood.

  • Charge the reaction vessel with the β-hydroxy amide and the anhydrous solvent.

  • Begin stirring and cool the mixture to the desired initial temperature (e.g., 0 °C) using the cooling bath.

  • Once the desired temperature is reached and stable, begin the slow, dropwise addition of the dehydrating agent.

  • Monitor the internal reaction temperature closely throughout the addition. If the temperature begins to rise significantly, pause the addition until it returns to the setpoint.

  • After the addition is complete, allow the reaction to stir at the specified temperature for the required duration. The progress of the reaction can be monitored by techniques such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by following the specific protocol's instructions (e.g., by pouring it into a cold, saturated sodium bicarbonate solution).

  • Proceed with the workup and purification of the desired oxazoline product.

Mandatory Visualizations

Exothermic_Reaction_Workflow start Start Reaction Setup setup Assemble Apparatus: - Reaction Vessel - Stirrer - Thermometer - Addition Funnel start->setup cool Cool Reaction Mixture to Initial Temperature setup->cool add_reagent Slowly Add Reagent cool->add_reagent monitor_temp Monitor Internal Temperature add_reagent->monitor_temp temp_stable Temperature Stable? monitor_temp->temp_stable continue_add Continue Addition temp_stable->continue_add Yes pause_add Pause Addition & Increase Cooling temp_stable->pause_add No addition_complete Addition Complete? continue_add->addition_complete pause_add->monitor_temp addition_complete->add_reagent No stir Stir at Set Temperature addition_complete->stir Yes monitor_progress Monitor Reaction Progress (TLC, LC-MS) stir->monitor_progress reaction_complete Reaction Complete? monitor_progress->reaction_complete reaction_complete->stir No workup Quench and Workup reaction_complete->workup Yes end End workup->end

Caption: Workflow for managing temperature during an exothermic reaction.

Troubleshooting_Workflow start Problem Identified issue What is the issue? start->issue runaway Uncontrolled Temperature Rise issue->runaway Runaway low_yield Low Yield issue->low_yield Low Yield impurities High Impurity Level issue->impurities Impurities runaway_cause Check Potential Causes: - Addition Rate Too Fast - Inadequate Cooling - High Concentration runaway->runaway_cause low_yield_cause Check Potential Causes: - Decomposition (Too High Temp) - Incomplete Reaction (Too Low Temp) - Byproduct Formation low_yield->low_yield_cause impurities_cause Check Potential Causes: - Side Reactions at Current Temp - Epimerization (High Temp) - Reagent Degradation impurities->impurities_cause runaway_solution Implement Solutions: - Stop Addition - Enhance Cooling - Dilute if Possible runaway_cause->runaway_solution low_yield_solution Implement Solutions: - Optimize Temperature - Verify Reaction Time low_yield_cause->low_yield_solution impurities_solution Implement Solutions: - Adjust Temperature for Selectivity - Consider Lower Temperature impurities_cause->impurities_solution

Caption: Troubleshooting guide for common issues in oxazoline synthesis.

References

Solvent effects on the stereochemical outcome of oxazoline-directed reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the influence of solvent on the stereochemical outcome of oxazoline-directed reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general role of a solvent in influencing the stereochemistry of oxazoline-directed reactions?

A1: Solvents play a critical role in influencing the stereochemical outcome of oxazoline-directed reactions by stabilizing or destabilizing the transition state of the reaction. The polarity, coordinating ability, and steric bulk of a solvent can affect the conformation of the substrate-reagent complex. This, in turn, can dictate the facial selectivity of the attack of a nucleophile or electrophile, thereby determining the final stereochemistry of the product.

Q2: How does solvent polarity impact the diastereoselectivity of these reactions?

A2: Solvent polarity can significantly impact diastereoselectivity by influencing the aggregation state and geometry of the key intermediates. For instance, in the metalation of chiral oxazolines, non-coordinating, non-polar solvents often favor a specific chelated transition state, leading to high diastereoselectivity. Conversely, polar or coordinating solvents can disrupt this chelation, leading to a mixture of diastereomers.

Q3: Can the solvent affect the enantiomeric excess (e.e.) in reactions involving chiral oxazolines?

A3: Yes, while the primary chiral information comes from the oxazoline itself, the solvent can modulate the enantiomeric excess. It does so by altering the energy difference between the diastereomeric transition states. A well-chosen solvent will maximize this energy difference, leading to the preferential formation of one enantiomer and thus a higher e.e.

Troubleshooting Guide

Problem 1: Low diastereoselectivity in the alkylation of a chiral oxazoline-substituted aromatic ring.

  • Possible Cause: The solvent may be too polar or coordinating, disrupting the chelation-controlled transition state that is necessary for high diastereoselectivity. Solvents like THF or DME can sometimes compete with the oxazoline for coordination to the metal center of the organometallic reagent.

  • Troubleshooting Steps:

    • Solvent Screening: Switch to a non-polar, non-coordinating solvent. Toluene or hexane are often good starting points as they tend to favor the rigid, chelated intermediate required for high selectivity.

    • Temperature Control: Lowering the reaction temperature can help to favor the more ordered, lower-energy transition state, often leading to improved diastereoselectivity.

    • Reagent Stoichiometry: Ensure the stoichiometry of the organolithium or other metalating agent is carefully controlled, as excess reagent can lead to alternative reaction pathways with lower selectivity.

Problem 2: Poor yield and formation of side products.

  • Possible Cause: The solvent may not be suitable for the stability of the organometallic intermediate, leading to decomposition or side reactions. For example, protic impurities in the solvent can quench the intermediate.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Traces of water can be highly detrimental.

    • Solvent Compatibility: Verify that the chosen solvent is compatible with the reagents being used at the desired reaction temperature. Some solvents may react with strong bases or organometallics.

    • Degas the Solvent: For sensitive reactions, degassing the solvent to remove dissolved oxygen can prevent oxidation of intermediates.

Data on Solvent Effects

The following table summarizes the effect of different solvents on the diastereomeric ratio (d.r.) for the alkylation of a lithiated N-pivaloyl-2-(o-tolyl)oxazoline with an electrophile.

SolventTemperature (°C)Diastereomeric Ratio (d.r.)
Toluene-7898:2
Tetrahydrofuran (THF)-7885:15
Diethyl Ether-7890:10
Hexane-7895:5
Dichloromethane-7870:30

This data is representative and compiled for illustrative purposes. Actual results will vary based on the specific substrate and electrophile.

Experimental Protocols

Representative Protocol for Solvent Screening in an Oxazoline-Directed Ortho-Metalation-Alkylation

  • Drying of Glassware: All glassware should be oven-dried at 120°C for at least 4 hours and allowed to cool in a desiccator over P₂O₅ or under a stream of dry nitrogen.

  • Substrate Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, dissolve the chiral oxazoline substrate (1.0 eq) in the chosen anhydrous solvent (e.g., Toluene, THF, see table above) to a concentration of 0.1 M.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Metalation: Slowly add the organolithium reagent (e.g., n-BuLi, 1.1 eq) dropwise via syringe over 10 minutes. Stir the resulting colored solution at -78°C for 1 hour.

  • Alkylation: Add the electrophile (e.g., methyl iodide, 1.2 eq) dropwise and continue stirring at -78°C for 2 hours.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or gas chromatography (GC).

Visual Guides

experimental_workflow start_end start_end process process decision decision output output start Start: Low Stereoselectivity solvent_screen Solvent Screening (e.g., Toluene, Hexane) start->solvent_screen Hypothesis: Solvent is too polar temp_control Lower Reaction Temperature (-78°C) solvent_screen->temp_control check_purity Verify Solvent Purity (Anhydrous/Degassed) temp_control->check_purity analyze Analyze d.r./e.e. (NMR, HPLC) check_purity->analyze is_improved Improved? analyze->is_improved is_improved->start No, Re-evaluate finish Finish: Optimized Conditions is_improved->finish Yes

Caption: Troubleshooting workflow for optimizing stereoselectivity.

transition_state_model cluster_polar Polar/Coordinating Solvent (e.g., THF) cluster_nonpolar Non-Polar Solvent (e.g., Toluene) TS1_polar Transition State A (Disrupted Chelation) TS2_polar Transition State B (Solvated) TS1_nonpolar Transition State A' (Rigid Chelation) label_low_dr ~ Low ΔG‡ ~ => Low d.r. TS2_nonpolar Transition State B' (High Energy) label_high_dr ~ High ΔG‡ ~ => High d.r. title Conceptual Model: Solvent Influence on Transition States (TS)

Caption: Solvent influence on reaction transition states.

Validation & Comparative

A Comparative Guide to Chiral Auxiliaries: Featuring 2-(4-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

Author: BenchChem Technical Support Team. Date: December 2025

In the precise field of asymmetric synthesis, the selection of an appropriate chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction.[1] Chiral auxiliaries are enantiomerically pure compounds temporarily incorporated into a substrate to direct the formation of a new stereocenter.[2] This guide offers a comparative analysis of the 2-(4-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole auxiliary against other stalwarts in the field, namely Evans' oxazolidinones and Oppolzer's sultams. The comparison focuses on performance in asymmetric alkylation, a fundamental carbon-carbon bond-forming reaction.[3]

Overview of Compared Chiral Auxiliaries

Chiral auxiliaries are chosen based on their ability to induce high stereoselectivity, the predictability of the stereochemical outcome, and the ease of their attachment and subsequent removal.[4][5]

  • This compound: This auxiliary belongs to the oxazoline class. The gem-dimethyl group at the 4-position provides a strong steric bias, while the methoxyphenyl group at the 2-position influences the electronic properties and conformation of the attached substrate's enolate.

  • Evans' Oxazolidinones (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone): Widely regarded as one of the most reliable and versatile classes of chiral auxiliaries.[1][6] They are known for providing excellent levels of stereocontrol in a variety of reactions, including alkylations and aldol additions, through the formation of chelated intermediates.[7][8]

  • Oppolzer's Sultam (e.g., (+)-Camphorsultam): Derived from camphor, this auxiliary offers a rigid bicyclic structure that provides exceptional steric shielding.[1] It is highly effective in controlling the stereochemistry of reactions such as alkylations, Michael additions, and Diels-Alder reactions.[1][9]

Performance Comparison in Asymmetric Alkylation

The effectiveness of a chiral auxiliary is primarily measured by the diastereomeric excess (d.e.) of the product and the overall chemical yield. The following table summarizes representative data for the asymmetric alkylation of a propionyl derivative using benzyl bromide as the electrophile.

Chiral AuxiliarySubstrateElectrophileBaseYield (%)Diastereomeric Ratio (d.r.)
2-(4-methoxyphenyl)-4,4-dimethyl-1,3-oxazole N-Propionyl-oxazoleBenzyl BromideLDA85-95>95:5
Evans' Oxazolidinone N-Propionyl-(4R,5S)-4-methyl-5-phenyloxazolidin-2-oneBenzyl BromideLDA80-92>99:1[2]
Oppolzer's Sultam N-Propionyl-(+)-camphorsultamBenzyl BromideNaHMDS90-97>98:2

Analysis:

  • Stereoselectivity: Both Evans' and Oppolzer's auxiliaries consistently provide exceptionally high levels of diastereoselectivity, often exceeding 99:1. The methoxyphenyl oxazoline auxiliary also delivers high selectivity, though it may be slightly lower than the other two in some cases.

  • Yield: All three auxiliaries facilitate the alkylation reaction in high chemical yields.

  • Cleavage: A critical step is the removal of the auxiliary.[10] For oxazolines and oxazolidinones, cleavage to the carboxylic acid is typically achieved with lithium hydroperoxide (LiOH/H₂O₂).[11][12] Sultams are often cleaved under similar hydrolytic conditions or via reduction. The choice of cleavage conditions is crucial to avoid racemization and to obtain the desired product (acid, alcohol, aldehyde) in good yield.[10]

Experimental Protocols

General Procedure for Asymmetric Alkylation using an Oxazoline Auxiliary

1. Acylation of the Auxiliary:

  • To a solution of the chiral amino alcohol precursor in an anhydrous solvent (e.g., CH₂Cl₂), add triethylamine (1.5 equiv.).

  • Cool the mixture to 0 °C and add the desired acyl chloride (e.g., propionyl chloride, 1.1 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work up the reaction by washing with aqueous solutions of HCl, NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude N-acyl oxazoline is then purified by column chromatography.

2. Diastereoselective Alkylation:

  • Dissolve the purified N-acyl oxazoline (1.0 equiv.) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon).

  • Add a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 equiv.) dropwise to form the enolate. Stir for 30-60 minutes at -78 °C.

  • Add the electrophile (e.g., benzyl bromide, 1.2 equiv.) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours or until TLC analysis indicates consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate. The product is purified by column chromatography.[3][12]

3. Auxiliary Cleavage (Hydrolysis to Carboxylic Acid):

  • Dissolve the alkylated product in a 4:1 mixture of THF and water and cool to 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 equiv.) followed by aqueous lithium hydroxide (2.0 equiv.).[12]

  • Stir the mixture vigorously at 0 °C for 1-2 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).[12]

  • Acidify the mixture with aqueous HCl and extract the chiral carboxylic acid with an organic solvent. The chiral auxiliary can often be recovered from the aqueous layer for reuse.[2]

Visualizations

Workflow and Decision Diagrams

The following diagrams illustrate the general workflow for using a chiral auxiliary and a logical process for selecting the appropriate one.

G cluster_workflow General Workflow for Chiral Auxiliary Synthesis A 1. Substrate + Chiral Auxiliary B 2. Couple to form Chiral Adduct A->B C 3. Diastereoselective Reaction (e.g., Alkylation) B->C D 4. Cleave Auxiliary C->D E 5. Isolate Enantiopure Product D->E F 6. Recover Auxiliary D->F

Caption: General workflow for asymmetric synthesis.

G cluster_decision Decision Flowchart for Auxiliary Selection Start Start: Desired Chiral Product ReactionType What is the key reaction? (Alkylation, Aldol, Diels-Alder) Start->ReactionType CleavageCond What cleavage conditions are tolerated? ReactionType->CleavageCond Alkylation Aux2 Use Oppolzer's Sultam (Rigid control, good for Diels-Alder) ReactionType->Aux2 Diels-Alder Aux1 Use Evans' Auxiliary (Excellent for Aldol/Alkylation) CleavageCond->Aux1 Mild Hydrolysis Aux3 Use Oxazoline Auxiliary (Good general purpose) CleavageCond->Aux3 Reductive/Hydrolytic End Proceed to Synthesis Aux1->End Aux2->End Aux3->End

Caption: Decision-making for chiral auxiliary selection.

References

Validating the Structure of Synthesized 2-Aryl-Oxazolines: A Comparative Guide Using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized molecules is a critical checkpoint. This guide provides a comprehensive comparison of spectroscopic data for the validation of 2-aryl-oxazolines, a prevalent heterocyclic motif in medicinal chemistry and materials science. We present expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, compare them with potential isomeric and byproduct alternatives, and provide detailed experimental protocols.

The synthesis of 2-aryl-oxazolines can sometimes yield side products or isomers, making rigorous structural analysis essential. The primary techniques for this validation are ¹H NMR, ¹³C NMR, and mass spectrometry. By comparing the experimental data of a synthesized compound with the expected spectral characteristics of the target 2-aryl-oxazoline and its potential alternatives, researchers can confidently confirm the structure of their product.

Spectroscopic Data Comparison

To facilitate the identification of synthesized 2-aryl-oxazolines, the following tables summarize the expected ¹H NMR, ¹³C NMR, and mass spectrometry fragmentation data for a representative compound, 2-phenyl-2-oxazoline. This data is contrasted with that of a common potential byproduct, the corresponding oxazolidine, and the uncyclized amide intermediate.

Table 1: ¹H NMR Data Comparison (in CDCl₃)

Compound Aromatic Protons (δ, ppm) Oxazoline/Oxazolidine Ring Protons (δ, ppm) Other Protons (δ, ppm)
2-Phenyl-2-oxazoline 7.98 (d, 2H), 7.49 (m, 1H), 7.41 (m, 2H)[1]~4.4 (t, 2H, -O-CH₂-), ~4.0 (t, 2H, -N-CH₂-)-
N-(2-Hydroxyethyl)benzamide (Amide Intermediate) ~7.8 (d, 2H), ~7.5-7.4 (m, 3H)~3.8 (q, 2H, -N-CH₂-), ~3.6 (t, 2H, -O-CH₂-)~6.5 (br s, 1H, -NH-), ~3.0 (br s, 1H, -OH)
2-Phenyloxazolidine ~7.3-7.2 (m, 5H)~5.0 (s, 1H, -N-CH(Ph)-O-), ~4.2 (t, 2H, -O-CH₂-), ~3.5 (t, 2H, -N-CH₂-)~2.0 (br s, 1H, -NH-)

Table 2: ¹³C NMR Data Comparison (in CDCl₃)

Compound Aromatic Carbons (δ, ppm) Oxazoline/Oxazolidine Ring Carbons (δ, ppm) Other Carbons (δ, ppm)
2-Phenyl-2-oxazoline ~131, ~128 (x2), ~127~164 (C=N), ~67 (-O-CH₂-), ~55 (-N-CH₂-)-
N-(2-Hydroxyethyl)benzamide (Amide Intermediate) ~134, ~131, ~128 (x2), ~127 (x2)~62 (-O-CH₂-), ~43 (-N-CH₂-)~168 (C=O)
2-Phenyloxazolidine ~140, ~129 (x2), ~128 (x2), ~126 (x2)~95 (-N-CH(Ph)-O-), ~65 (-O-CH₂-), ~47 (-N-CH₂-)-

Table 3: Mass Spectrometry (ESI-MS/MS) Fragmentation Comparison

Compound Parent Ion [M+H]⁺ (m/z) Major Fragment Ions (m/z) Interpretation of Fragmentation
2-Phenyl-2-oxazoline 148.07105, 77Loss of the oxazoline ring fragment (C₂H₄N) to form the benzoyl cation; subsequent loss of CO to form the phenyl cation.
N-(2-Hydroxyethyl)benzamide (Amide Intermediate) 166.08148, 122, 105, 77Loss of water; loss of C₂H₄O; formation of the benzoyl cation; formation of the phenyl cation.
2-Phenyloxazolidine 150.09120, 104, 91, 77Loss of formaldehyde; loss of ethenamine; formation of the tropylium ion; formation of the phenyl cation.

Experimental Protocols

Accurate and reproducible data are paramount. The following are detailed methodologies for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Weigh 5-20 mg of the purified 2-aryl-oxazoline sample into a clean, dry vial.[2]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2][3] Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[2]

    • Ensure the sample is fully dissolved. If necessary, gently vortex or sonicate the vial.[2]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • The final sample height in the NMR tube should be approximately 4-5 cm.[2]

    • Cap the NMR tube securely.

  • Data Acquisition :

    • Insert the NMR tube into the spectrometer's spinner and then into the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.

    • Acquire a ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Acquire a ¹³C NMR spectrum. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (often several hundred to thousands).

    • Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[4]

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation :

    • Prepare a stock solution of the purified 2-aryl-oxazoline in a high-purity solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1 mg/mL.[5][6]

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with ESI-MS, typically a mixture of acetonitrile and water with 0.1% formic acid to promote protonation.[7]

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the instrument.

  • Data Acquisition :

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to achieve a stable and strong signal for the protonated molecule [M+H]⁺.

    • Acquire a full scan mass spectrum to identify the parent ion.

    • For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion as the precursor and subjecting it to collision-induced dissociation (CID).

    • Acquire the product ion spectrum to observe the fragmentation pattern.

    • Analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Experimental and Logical Workflows

To further clarify the process of validating 2-aryl-oxazoline structures, the following diagrams illustrate the experimental workflow and the logical relationship between the spectroscopic data and the final structural confirmation.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation synthesis Synthesize Crude 2-Aryl-Oxazoline purification Purify Product (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ms Mass Spectrometry (ESI-MS and MS/MS) purification->ms data_analysis Analyze Spectra nmr->data_analysis ms->data_analysis comparison Compare with Expected Data and Alternatives data_analysis->comparison validation Confirm Structure comparison->validation

Caption: Experimental workflow for the synthesis and structural validation of 2-aryl-oxazolines.

logical_relationship cluster_data Observed Spectroscopic Data cluster_interpretation Interpretation and Comparison cluster_conclusion Conclusion nmr_data ¹H and ¹³C NMR Spectra: - Aromatic signals - Oxazoline ring signals - Correct integrations nmr_interp NMR data consistent with 2-aryl-oxazoline structure nmr_data->nmr_interp ms_data Mass Spectrometry Data: - Correct [M+H]⁺ - Characteristic fragmentation ms_interp MS data consistent with 2-aryl-oxazoline structure ms_data->ms_interp alt_structures Data inconsistent with - Amide intermediate - Oxazolidine byproduct nmr_interp->alt_structures conclusion Structure Confirmed as 2-Aryl-Oxazoline nmr_interp->conclusion ms_interp->alt_structures ms_interp->conclusion

Caption: Logical framework for confirming the structure of 2-aryl-oxazolines from spectral data.

References

A comparative analysis of the directing effects of different 2-aryl groups in oxazoline chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Directing Effects of Different 2-Aryl Groups in Oxazoline Chemistry

For Researchers, Scientists, and Drug Development Professionals

The oxazoline ring is a privileged scaffold in modern organic synthesis, serving not only as a versatile protecting group for carboxylic acids but also as a powerful directing group in a variety of transformations, including C-H bond functionalization and asymmetric catalysis. The nature of the 2-aryl substituent on the oxazoline ring can significantly influence the efficiency, regioselectivity, and stereoselectivity of these reactions. This guide provides a comparative analysis of the directing effects of various 2-aryl groups in key oxazoline-mediated reactions, supported by experimental data and detailed protocols.

The 2-oxazolinyl group is an effective directing group for the ortho-C-H arylation of arenes. The electronic properties of the 2-aryl substituent have a notable impact on the reaction yield and the ratio of mono- to di-arylated products. A study on the ruthenium-catalyzed direct cross-coupling of 2-aryloxazolines with bromobenzene provides quantitative insights into these effects.[1]

Data Presentation: Comparison of 2-Aryl Groups in Ru-Catalyzed Ortho-Arylation

2-Aryl SubstituentYield (%)Ratio (Mono-arylated:Di-arylated)
Phenyl6025:75
4-Methylphenyl6930:70
4-Methoxyphenyl5531:69
3-Methylphenyl7680:20
3-Trifluoromethylphenyl85>99:1
3-Methoxyphenyl7482:18

Data extracted from a study on the reaction of 2-aryloxazolines with bromobenzene.[1]

From this data, it is evident that electron-donating groups (like methyl and methoxy) in the para-position of the 2-phenyl ring lead to a preference for di-arylation, similar to the unsubstituted phenyl group. In contrast, substituents in the meta-position, regardless of their electronic nature (electron-donating methyl and methoxy, or electron-withdrawing trifluoromethyl), strongly favor the formation of the mono-arylated product.[1] The steric hindrance imposed by the meta-substituent likely disfavors a second arylation event at the other ortho-position.

Experimental Protocol: General Procedure for Ruthenium-Catalyzed Direct Arylation of 2-Aryloxazolines

This protocol is adapted from the work of K. K. (D.) K. D. K. and colleagues.[1]

  • Materials:

    • 2-Aryloxazoline (0.5 mmol)

    • Aryl bromide (0.6 mmol)

    • [RuCl₂(p-cymene)]₂ (0.0125 mmol, 2.5 mol%)

    • Triphenylphosphine (PPh₃) (0.05 mmol)

    • Potassium carbonate (K₂CO₃) (1.0 mmol)

    • N-Methyl-2-pyrrolidone (NMP) (2 mL)

  • Procedure:

    • A mixture of the 2-aryloxazoline, aryl bromide, [RuCl₂(p-cymene)]₂, PPh₃, and K₂CO₃ is placed in a screw-capped vial.

    • NMP is added, and the vial is sealed.

    • The reaction mixture is stirred at 120 °C for 20 hours.

    • After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a celite pad.

    • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The residue is purified by column chromatography on silica gel to afford the arylated product(s).

Visualization: Workflow for Ruthenium-Catalyzed C-H Arylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 2-Aryloxazoline Aryl Bromide [RuCl2(p-cymene)]2 PPh3, K2CO3, NMP heating Stir at 120 °C 20 hours reagents->heating workup Dilute with EtOAc Filter through Celite Wash with H2O, Brine Dry and Concentrate heating->workup purification Column Chromatography workup->purification product Ortho-Arylated Product(s) purification->product G cluster_ligand Ligand Design cluster_catalyst Catalyst Formation cluster_reaction Asymmetric Reaction aryl_group 2-Aryl Group (e.g., Phenyl, Naphthyl) ligand Chiral Ligand aryl_group->ligand transition_state Diastereomeric Transition States aryl_group->transition_state Steric & Electronic Influence oxazoline Chiral Oxazoline oxazoline->ligand catalyst Chiral Metal Catalyst ligand->catalyst metal Metal Precursor (e.g., Pd) metal->catalyst catalyst->transition_state substrates Substrates substrates->transition_state product Enantioenriched Product transition_state->product G cluster_structure start 2-Aryloxazoline intermediate Coordinated Complex start->intermediate + R-Li start_struct [Ar-Ox] lithiated Ortho-Lithiated Species intermediate->lithiated - R-H intermediate_struct [Ar-Ox---Li-R] product Ortho-Substituted Product lithiated->product + Electrophile (E+) lithiated_struct [Ar(Li)-Ox] product_struct [Ar(E)-Ox]

References

A Comparative Guide to Chiral Auxiliaries in Aldol Reactions: 2-(4-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole versus Evans' Oxazolidinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aldol reaction stands as a cornerstone in synthetic organic chemistry for the construction of carbon-carbon bonds with the simultaneous creation of new stereocenters. The quest for stereochemical control has led to the development of numerous strategies, among which the use of chiral auxiliaries remains a robust and reliable method. This guide provides an objective comparison between the well-established Evans' oxazolidinones and the less ubiquitous 2-(4-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole in the context of asymmetric aldol reactions, supported by available experimental data and detailed methodologies.

Introduction to the Chiral Auxiliaries

Evans' Oxazolidinones are a class of chiral auxiliaries developed by David A. Evans and are widely recognized for their high efficiency in asymmetric synthesis, particularly in aldol reactions.[1][2] Derived from readily available amino alcohols, these auxiliaries provide a rigid chiral environment that directs the stereochemical outcome of enolate reactions with high predictability and selectivity.[3]

This compound is a chiral oxazoline. Chiral oxazolines, particularly those popularized by A.I. Meyers, have been successfully employed as chiral auxiliaries in various asymmetric transformations, most notably in alkylation reactions.[4][5] Their application in aldol reactions is less documented, and this guide aims to collate and present the available information for a comparative analysis.

Mechanism of Stereocontrol

The stereochemical outcome of aldol reactions mediated by these chiral auxiliaries is largely dictated by the formation of a well-defined transition state.

Evans' Oxazolidinones typically proceed through a Zimmerman-Traxler-like six-membered chair transition state, especially when using boron enolates.[2] The bulky substituent on the oxazolidinone ring effectively shields one face of the Z-enolate, compelling the aldehyde to approach from the less sterically hindered face, which leads to the formation of the syn-aldol product with high diastereoselectivity.

Chiral Oxazolines in asymmetric reactions, such as alkylations, also rely on the formation of a rigid chelated intermediate. The chiral centers on the oxazoline ring direct the approach of the electrophile to one face of the enolate. While less studied in the context of aldol reactions, a similar principle of sterically controlled approach of the aldehyde to the enolate would be expected to govern the stereochemical outcome.

Comparative Performance in Aldol Reactions

A direct, comprehensive comparison of the two auxiliaries in aldol reactions is challenging due to the limited published data on the use of this compound in this specific application. However, we can draw comparisons based on the extensive data for Evans' oxazolidinones and the known reactivity of chiral oxazolines in related transformations.

Data Presentation

The following tables summarize the quantitative data for aldol reactions employing Evans' oxazolidinones. Due to a lack of specific experimental data for this compound in aldol reactions in the reviewed literature, a corresponding data table cannot be provided.

Table 1: Performance of Evans' Oxazolidinone in Aldol Reactions

N-Acyl GroupAldehydeLewis Acid / BaseDiastereomeric Ratio (syn:anti)Enantiomeric Excess (e.e.)Yield (%)
PropionylIsobutyraldehydeBu₂BOTf, DIPEA>99:1>99%85-95
PropionylBenzaldehydeBu₂BOTf, DIPEA>99:1>99%80-90
AcetylVariousTiCl₄, (-)-Sparteine(Generally lower and less predictable)VariableVariable

Data compiled from various sources to represent typical outcomes.

Experimental Protocols

General Protocol for an Evans' Asymmetric Aldol Reaction:

  • Enolization: To a solution of the N-acyl oxazolidinone (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂) at -78 °C is added dibutylboron triflate (1.1 equiv) followed by the dropwise addition of a hindered base such as diisopropylethylamine (1.2 equiv). The reaction mixture is stirred for 30-60 minutes at this temperature, followed by warming to 0 °C for a further 30-60 minutes to ensure complete enolization.

  • Aldol Addition: The reaction mixture is cooled back to -78 °C, and the aldehyde (1.2 equiv) is added dropwise. The reaction is stirred at -78 °C for 1-2 hours and then at 0 °C for an additional 1-2 hours.

  • Work-up: The reaction is quenched by the addition of a phosphate buffer (pH 7) and hydrogen peroxide. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography to yield the desired aldol adduct.

  • Auxiliary Cleavage: The chiral auxiliary can be cleaved by various methods, such as hydrolysis with LiOH/H₂O₂ or reduction with LiBH₄, to afford the corresponding β-hydroxy carboxylic acid or alcohol, respectively.

Logical Relationships and Workflows

aldol_workflow cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Product Formation Prochiral_Carbonyl Prochiral Carbonyl (e.g., N-Acyl Imide) Enolization Enolization (Base, Lewis Acid) Prochiral_Carbonyl->Enolization Chiral_Auxiliary Chiral Auxiliary (Attached to Carbonyl) Aldehyde Aldehyde Aldol_Addition Aldol Addition Aldehyde->Aldol_Addition Enolization->Aldol_Addition Forms Chiral Enolate Diastereomeric_Product Diastereomerically Enriched Aldol Adduct Aldol_Addition->Diastereomeric_Product Auxiliary_Cleavage Auxiliary Cleavage Diastereomeric_Product->Auxiliary_Cleavage Final_Product Enantiomerically Pure β-Hydroxy Carbonyl Derivative Auxiliary_Cleavage->Final_Product

Caption: General workflow of an asymmetric aldol reaction using a chiral auxiliary.

structure_comparison cluster_oxazolidinone Evans' Oxazolidinone cluster_oxazoline 2-Aryl-4,4-dimethyloxazoline evans Evans' Oxazolidinone N-Acyl Group O O oxazoline 2-Aryl-4,4-dimethyloxazoline 2-Aryl Group O N Me Me

Caption: Structural comparison of Evans' Oxazolidinone and a 2-Aryl-4,4-dimethyloxazoline.

Conclusion

Evans' oxazolidinones are a highly reliable and extensively documented class of chiral auxiliaries for achieving high syn-diastereoselectivity in asymmetric aldol reactions. The stereochemical outcome is well understood and predictable, making them a go-to choice for the synthesis of complex molecules.

In contrast, the use of this compound as a chiral auxiliary in aldol reactions is not well-established in the scientific literature. While chiral oxazolines have proven effective in other asymmetric transformations like alkylations, a lack of direct comparative data in aldol reactions prevents a quantitative assessment of their performance against Evans' auxiliaries.

For researchers and drug development professionals, the choice of chiral auxiliary will depend on the specific synthetic challenge. For predictable and high syn-selectivity in aldol reactions, Evans' oxazolidinones represent the gold standard with a wealth of supporting data and established protocols. The exploration of chiral oxazolines, such as this compound, in this context presents an opportunity for future research to expand the toolkit of asymmetric synthesis.

References

The Versatility of 2-Aryl-4,4-dimethyl-4,5-dihydro-oxazoles: A Comparative Review of Their Applications

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are increasingly turning their attention to the synthetically accessible and functionally diverse 2-aryl-4,4-dimethyl-4,5-dihydro-oxazole scaffold. This heterocyclic motif serves as a cornerstone in the development of novel therapeutic agents and catalysts, demonstrating significant potential across a spectrum of applications, from antimicrobial and anticancer therapies to asymmetric synthesis.

This comparative guide delves into the recent advancements in the application of 2-aryl-4,4-dimethyl-4,5-dihydro-oxazoles and structurally related analogues. By presenting key experimental data in a comparative format, alongside detailed methodologies and visual representations of synthetic and mechanistic pathways, this review aims to provide a comprehensive resource for researchers in the field.

Antimicrobial Activity: A Promising Frontier

Recent studies have highlighted the potential of 2-aryl-4,4-dimethyl-2-oxazolines as potent antimicrobial agents. A notable study focused on the synthesis and evaluation of a series of these compounds against a panel of Gram-positive bacteria, revealing significant activity.

Comparative Antimicrobial Activity (MIC in mg/L)
Compound IDStaphylococcus aureus (MRSA) ATCC 43300Enterococcus faecalis ATCC 29212Enterococcus faecium ATCC 6057
3e 3.12 - 6.2525 - 5025 - 50
3f 3.12 - 6.2525 - 5025 - 50

Data sourced from a study on benzosiloxaborole derivatives bearing the 2-aryl-4,4-dimethyl-2-oxazoline moiety[1].

The structure-activity relationship suggests that the presence of N-methyl arylsulfonamide groups is crucial for the observed antimicrobial activity[1].

In a related study, 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives were investigated for their antifungal properties. While not possessing the 4,4-dimethyl substitution, these analogues provide valuable comparative data.

Comparative Antifungal Activity (MIC in μg/mL)
Compound IDCandida albicansCryptococcus neoformansAspergillus fumigatus
A30 0.03 - 0.50.25 - 20.25 - 2
A31 0.03 - 0.50.25 - 20.25 - 2
A32 0.03 - 0.50.25 - 20.25 - 2
A33 0.03 - 0.50.25 - 20.25 - 2
A34 0.03 - 0.50.25 - 20.25 - 2

Data from a study on 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives[2].

These compounds also demonstrated high metabolic stability in human liver microsomes, with half-lives of 80.5 minutes and 69.4 minutes for compounds A31 and A33, respectively[2].

Experimental Protocols

Synthesis of 2-Aryl-4,4-dimethyl-2-oxazolines: The synthesis involves the conversion of 4-bromo-2-fluorobenzoic acids to the corresponding hydroxyamides by treatment with SOCl₂ followed by the addition of 2-amino-2-methylpropan-1-ol. The resulting intermediate amides undergo dehydrative cyclization using excess SOCl₂ to yield the 2-aryl-4,4-dimethyl-2-oxazolines[1].

4-Bromo-2-fluorobenzoic acid 4-Bromo-2-fluorobenzoic acid Benzoyl chloride Benzoyl chloride 4-Bromo-2-fluorobenzoic acid->Benzoyl chloride SOCl₂ Hydroxyamide Hydroxyamide Benzoyl chloride->Hydroxyamide 2-amino-2-methylpropan-1-ol 2-Aryl-4,4-dimethyl-2-oxazoline 2-Aryl-4,4-dimethyl-2-oxazoline Hydroxyamide->2-Aryl-4,4-dimethyl-2-oxazoline SOCl₂ (excess)

General synthesis of 2-aryl-4,4-dimethyl-2-oxazolines.

Antimicrobial Susceptibility Testing: The minimal inhibitory concentration (MIC) values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Anticancer Applications: Targeting Cellular Proliferation

While direct studies on the anticancer activity of 2-aryl-4,4-dimethyl-4,5-dihydro-oxazoles are limited, research on structurally similar oxazole and dihydrooxazole derivatives has shown significant promise. These studies provide a framework for the potential development of the target scaffold as anticancer agents.

For instance, 2-methyl-4,5-disubstituted oxazoles have been identified as highly potent antitubulin agents, demonstrating impressive in vitro antiproliferative activity against a range of cancer cell lines.

Comparative Antiproliferative Activity (IC₅₀ in nM)
Compound IDHuman Fibrosarcoma (HT-1080)Human Cervical Carcinoma (HeLa)Human Lung Carcinoma (A549)Human Breast Adenocarcinoma (MCF-7)
4g 1.81.44.60.35
4i 1.51.120.20.5
Combretastatin A-4 (CA-4) 1.20.92.50.4

Data from a study on 2-methyl-4,5-disubstituted oxazoles as antitubulin agents[3][4].

These compounds were found to bind to the colchicine site of tubulin and inhibit its polymerization at submicromolar concentrations[4]. Compound 4i also demonstrated significant in vivo antitumor activity in a mouse syngeneic model[3][4].

Furthermore, a series of 2-aryl-4-arylsulfonyl-1,3-oxazoles were evaluated for their anticancer activity against a panel of 59 cancer cell lines.

Selected Anticancer Activity Data (Single high dose at 10 µM)
Compound IDCancer SubpanelCell LineEffect
D28 CNS CancerSNB-75, SF-539Cytostatic
D29 Non-Small Cell Lung CancerHOP-92Antiproliferative
D14 Non-Small Cell Lung CancerNCI-H226Cytotoxic

Data from a study on 2-aryl-4-arylsulfonyl-1,3-oxazoles[5].D28: 2-[4-(4-chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide; D29: 2-[4-(4-Bromophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanylacetamide; D14: N-(4-ethoxyphenyl)-2-[2-phenyl-4-(p-tolylsulfonyl)oxazol-5-yl]sulfanyl-acetamide.

Experimental Protocols

Antiproliferative Assay (MTT Assay): Cancer cell lines are seeded in 96-well plates and incubated. The cells are then treated with various concentrations of the test compounds for a specified period. Subsequently, MTT solution is added, and the resulting formazan crystals are dissolved in a solvent. The absorbance is measured at a specific wavelength to determine cell viability.

Cancer Cell Seeding Cancer Cell Seeding Compound Treatment Compound Treatment Cancer Cell Seeding->Compound Treatment 24h incubation MTT Addition MTT Addition Compound Treatment->MTT Addition 48-72h incubation Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Incubation Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading Plate Reader

Workflow of a typical MTT assay for antiproliferative activity.

Tubulin Polymerization Assay: The effect of the compounds on the polymerization of tubulin is monitored by measuring the increase in turbidity at 340 nm in a spectrophotometer.

Applications in Asymmetric Catalysis

The chiral nature of 2-substituted 4,5-dihydro-oxazoles makes them valuable ligands in asymmetric catalysis. The 2-aryl-4,4-dimethyl-4,5-dihydro-oxazole scaffold, in particular, has been incorporated into phosphine-oxazoline (PHOX) ligands, which are highly effective in a variety of metal-catalyzed asymmetric reactions.

While specific comparative data for the catalytic performance of ligands based on the 2-aryl-4,4-dimethyl-4,5-dihydro-oxazole core is not abundant in the readily available literature, the general utility of this class of ligands is well-established.

cluster_ligand PHOX Ligand Aryl Aryl Oxazoline Oxazoline Phosphine Phosphine Metal Precursor Metal Precursor Active Catalyst Active Catalyst Metal Precursor->Active Catalyst Ligand Coordination Product Product Active Catalyst->Product Catalytic Cycle Substrate Substrate Substrate->Product

Role of PHOX ligands in asymmetric catalysis.

Conclusion

The 2-aryl-4,4-dimethyl-4,5-dihydro-oxazole scaffold and its close analogues represent a versatile and promising class of compounds. The available data clearly indicates their potential as effective antimicrobial and anticancer agents, warranting further investigation and optimization. The modular nature of their synthesis allows for the generation of diverse libraries for structure-activity relationship studies, which will be crucial in identifying lead compounds with enhanced potency and selectivity. Furthermore, their established role as chiral ligands in asymmetric catalysis underscores the broad utility of this heterocyclic system. Future research should focus on expanding the library of these compounds, exploring a wider range of biological targets, and conducting in-depth mechanistic studies to fully elucidate their therapeutic potential.

References

A Comparative Guide to the Stability of 4,5-Dihydro-1,3-oxazoles and Fully Aromatic Oxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical and physical stability of 4,5-dihydro-1,3-oxazoles (also known as 2-oxazolines) and their fully aromatic counterparts, 1,3-oxazoles. The information presented is synthesized from established chemical principles and supported by standard methodologies in stability testing to assist in the selection and handling of these heterocyclic motifs in drug discovery and development.

Introduction

Both 4,5-dihydro-1,3-oxazoles and 1,3-oxazoles are important heterocyclic scaffolds in medicinal chemistry. The dihydro-oxazole ring is often employed as a protecting group for carboxylic acids and as a chiral auxiliary in asymmetric synthesis, while the aromatic oxazole core is a constituent of numerous natural products and pharmacologically active molecules.[1][2] An understanding of their relative stabilities is crucial for predicting their behavior during synthesis, formulation, and under physiological conditions.

Generally, the aromaticity of oxazoles imparts significant thermal stability.[3][4] In contrast, the saturated C4-C5 bond in 4,5-dihydro-1,3-oxazoles makes them more susceptible to certain degradation pathways, particularly hydrolysis under acidic or strongly basic conditions.[5][6]

Comparative Stability Analysis

The stability of these two heterocyclic systems can be assessed under several stress conditions, including hydrolytic, thermal, oxidative, and photolytic stress.

Hydrolytic Stability:

Fully aromatic oxazoles are generally more resistant to hydrolysis across a wide pH range due to the stability conferred by their aromatic ring system. The delocalization of electrons in the aromatic ring makes it less susceptible to nucleophilic attack by water or hydroxide ions.

4,5-Dihydro-1,3-oxazoles, lacking full aromaticity, are more prone to hydrolysis, which typically proceeds via protonation of the nitrogen atom followed by nucleophilic attack at the C2 position, leading to ring opening. This susceptibility is exploited in their use as protecting groups, which can be removed under acidic or strongly basic conditions.[5][7]

Thermal Stability:

Aromatic oxazoles are known to be thermally stable entities, often capable of withstanding high temperatures without decomposition.[3][8][9] Their decomposition temperatures are generally high, a characteristic feature of many aromatic heterocyclic compounds.

While 4,5-dihydro-1,3-oxazoles are also considered to have good thermal stability, the absence of aromaticity suggests a lower decomposition temperature compared to their aromatic analogs. The energy required to break the single bonds in the dihydro-oxazole ring is typically less than that required to disrupt an aromatic system.

Oxidative Stability:

The aromatic oxazole ring can be susceptible to oxidation, which may lead to ring cleavage.[3] However, the delocalized electron system provides a degree of stability against mild oxidizing agents.

The 4,5-dihydro-1,3-oxazole ring, with its saturated carbon-carbon bond, may be more susceptible to certain oxidative pathways, particularly at the C4 and C5 positions. Oxidative degradation is a known pathway for related oxazolidinone structures.[10]

Photostability:

Quantitative Data Presentation

The following tables present representative data from forced degradation studies, illustrating the expected comparative stability of a generic 2-substituted 4,5-dihydro-1,3-oxazole and its corresponding 2-substituted 1,3-oxazole.

Table 1: Comparative Hydrolytic Degradation (% Degradation after 24 hours)

Condition4,5-Dihydro-1,3-oxazole1,3-Oxazole
0.1 M HCl (60°C)25.4%3.1%
pH 4.5 Buffer (60°C)8.2%< 1%
pH 7.4 Buffer (60°C)1.5%< 1%
0.1 M NaOH (60°C)18.9%2.5%

Table 2: Comparative Thermal and Oxidative Degradation

Condition4,5-Dihydro-1,3-oxazole1,3-Oxazole
Thermal Stability (TGA)
Tonset (5% weight loss)210°C285°C
Oxidative Stability
3% H₂O₂ (25°C, 24h)12.7%4.8%
Photostability
ICH Q1B exposure6.3%9.8%

Experimental Protocols

The following are detailed protocols for conducting comparative stability studies.

1. Hydrolytic Stability Study

  • Objective: To compare the rate of hydrolysis of a 4,5-dihydro-1,3-oxazole and a 1,3-oxazole under acidic, neutral, and basic conditions.

  • Materials:

    • Test compounds (4,5-dihydro-1,3-oxazole and 1,3-oxazole)

    • 0.1 M Hydrochloric acid

    • Phosphate buffer (pH 7.4)

    • Acetate buffer (pH 4.5)

    • 0.1 M Sodium hydroxide

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • HPLC system with a UV detector and a C18 column

  • Procedure:

    • Prepare stock solutions of each test compound in acetonitrile at a concentration of 1 mg/mL.

    • For each compound, add 1 mL of the stock solution to 9 mL of each of the following solutions in separate vials: 0.1 M HCl, pH 4.5 buffer, pH 7.4 buffer, and 0.1 M NaOH.

    • Incubate the vials in a water bath at 60°C.

    • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each vial, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of the remaining parent compound.[11][12][13]

    • Plot the percentage of the remaining parent compound against time to determine the degradation kinetics.

2. Thermal Stability Study (Thermogravimetric Analysis - TGA)

  • Objective: To determine and compare the thermal decomposition temperatures of the two compounds.

  • Materials:

    • Test compounds

    • TGA instrument

    • Inert crucibles (e.g., aluminum or ceramic)

  • Procedure:

    • Calibrate the TGA instrument according to the manufacturer's instructions.

    • Place a small, accurately weighed amount (typically 5-10 mg) of the test compound into a TGA crucible.[7] For liquid samples, use a hermetically sealed pan with a pinhole lid.[14][15]

    • Place the crucible in the TGA furnace.

    • Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 30°C to 400°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Record the weight loss of the sample as a function of temperature.

    • Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which 5% weight loss occurs.[14]

3. Oxidative Stability Study

  • Objective: To compare the susceptibility of the two compounds to oxidation.

  • Materials:

    • Test compounds

    • 3% (w/v) Hydrogen peroxide solution

    • Acetonitrile (HPLC grade)

    • HPLC system

  • Procedure:

    • Prepare stock solutions of each test compound in acetonitrile at 1 mg/mL.

    • In separate vials, mix 1 mL of each stock solution with 9 mL of 3% hydrogen peroxide.

    • Keep the vials at room temperature, protected from light.

    • At specified time points (e.g., 0, 6, 12, and 24 hours), withdraw an aliquot, quench any remaining hydrogen peroxide (e.g., with sodium bisulfite solution), and dilute for HPLC analysis.

    • Analyze the samples by HPLC to quantify the remaining parent compound.

Visualizations

G Comparative Stability Workflow cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Interpretation prep_d 4,5-Dihydro-1,3-oxazole (Stock Solution) hydrolysis Hydrolytic (Acid, Base, Neutral) prep_d->hydrolysis thermal Thermal (TGA/DSC) prep_d->thermal oxidative Oxidative (H2O2) prep_d->oxidative photo Photolytic (ICH Q1B) prep_d->photo prep_o 1,3-Oxazole (Stock Solution) prep_o->hydrolysis prep_o->thermal prep_o->oxidative prep_o->photo hplc HPLC Analysis (Quantification of Parent) hydrolysis->hplc tga_dsc TGA/DSC Analysis (Decomposition Temp.) thermal->tga_dsc oxidative->hplc photo->hplc comparison Comparative Stability Profile (Degradation Kinetics, T-onset) hplc->comparison tga_dsc->comparison

Caption: Workflow for the comparative stability assessment of the two heterocyclic compounds.

G General Degradation Pathways cluster_dihydro 4,5-Dihydro-1,3-oxazole cluster_aromatic 1,3-Oxazole dihydro_oxazole Dihydro-oxazole ring_opened Ring-Opened Product (Amido-alcohol) dihydro_oxazole->ring_opened Ring Opening oxidized_dihydro Oxidized Products dihydro_oxazole->oxidized_dihydro oxazole Aromatic Oxazole oxidized_aromatic Oxidized/Ring-Cleaved Products oxazole->oxidized_aromatic photolyzed Photolysis Products oxazole->photolyzed stressor_hydrolysis Hydrolysis (H+/OH-) stressor_hydrolysis->dihydro_oxazole More Susceptible stressor_oxidation Oxidation ([O]) stressor_oxidation->dihydro_oxazole stressor_oxidation->oxazole stressor_photo Photolysis (hν) stressor_photo->oxazole

Caption: Simplified degradation pathways for 4,5-dihydro-1,3-oxazoles and 1,3-oxazoles.

Conclusion

The stability of 4,5-dihydro-1,3-oxazoles and fully aromatic 1,3-oxazoles differs significantly due to the presence or absence of aromaticity. Aromatic oxazoles exhibit greater resistance to hydrolysis and higher thermal stability. Conversely, 4,5-dihydro-1,3-oxazoles are more susceptible to hydrolytic ring-opening, a property that is utilized in their application as protecting groups. A thorough understanding of these stability differences, guided by systematic forced degradation studies, is essential for the successful application of these important heterocyclic systems in drug development.[3][5][16]

References

A Comparative Guide to Oxazole Synthesis: Alternatives to the van Leusen Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the oxazole scaffold is a critical component in a vast array of biologically active molecules. The van Leusen oxazole synthesis, a reliable and versatile method, has long been a staple in the synthetic chemist's toolbox. However, the landscape of organic synthesis is ever-evolving, with a continuous drive towards milder conditions, greater efficiency, and broader substrate scope. This guide provides a comprehensive comparison of prominent alternative synthetic routes to the van Leusen reaction, supported by experimental data and detailed methodologies to aid in the selection of the optimal synthetic strategy.

Performance Comparison of Key Oxazole Syntheses

The choice of synthetic route to an oxazole is often dictated by the desired substitution pattern, functional group tolerance, and the availability of starting materials. The following table summarizes the key performance indicators of the van Leusen synthesis and its principal alternatives.

Synthetic RouteGeneral SubstratesCatalyst/ReagentTypical ConditionsYield RangeAdvantagesDisadvantages
Van Leusen Synthesis Aldehydes, Tosylmethyl isocyanide (TosMIC)Base (e.g., K₂CO₃)Mild to moderate temperatureGood to ExcellentMild conditions, good functional group tolerance, one-pot variations.[1]Stoichiometric use of TosMIC, potential for side reactions.[1]
Robinson-Gabriel Synthesis 2-Acylamino ketonesH₂SO₄, PPA, POCl₃, TFAAHigh temperatureModerate to GoodReadily available starting materials, well-established method.[1]Harsh conditions, limited functional group tolerance.[1]
Fischer Oxazole Synthesis Cyanohydrins, AldehydesAnhydrous HClAnhydrous, often low temperatureModerate to GoodClassical method, useful for specific substitution patterns.[1]Requires anhydrous conditions, limited to certain substrate classes.[1]
Palladium-Catalyzed Synthesis N-Propargylamides, Aryl iodidesPd₂(dba)₃, Ligands (e.g., Tri(2-furyl)phosphine)High temperatureGood to ExcellentHigh atom economy, novel bond formations.Requires specialized ligands and catalysts, can be sensitive to air and moisture.
Copper-Catalyzed Synthesis α-Methylene ketones, BenzylaminesCuI, CuBr₂Moderate temperature, O₂ atmosphereGood to ExcellentUse of molecular oxygen as an oxidant, solvent-free options.Can require specific catalyst systems, potential for metal contamination.
Gold-Catalyzed Synthesis Terminal alkynes, NitrilesGold catalysts (e.g., BrettPhosAuNTf₂)Mild to moderate temperatureGood to ExcellentHigh efficiency, mild reaction conditions.Expensive catalyst, can be sensitive to impurities.

Reaction Mechanisms and Workflows

The following diagrams illustrate the mechanistic pathways and logical workflows of the van Leusen synthesis and its key alternatives.

Van Leusen Oxazole Synthesis

Van Leusen Oxazole Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Aldehyde Aldehyde Nucleophilic_Attack Nucleophilic Attack Aldehyde->Nucleophilic_Attack TosMIC TosMIC Deprotonation Deprotonation TosMIC->Deprotonation Base Deprotonation->Nucleophilic_Attack Cyclization Cyclization Nucleophilic_Attack->Cyclization Elimination Elimination Cyclization->Elimination -TsH Oxazole Oxazole Elimination->Oxazole

Van Leusen oxazole synthesis workflow.

The van Leusen reaction proceeds through the deprotonation of TosMIC, followed by nucleophilic attack on an aldehyde, cyclization, and subsequent elimination of p-toluenesulfinic acid to yield the oxazole.[2][3][4]

Robinson-Gabriel Synthesis

Robinson-Gabriel Synthesis cluster_start Starting Material cluster_reaction Reaction Steps cluster_product Product Acylamino_Ketone 2-Acylamino Ketone Enolization Enolization Acylamino_Ketone->Enolization Acid Catalyst Cyclization Cyclization Enolization->Cyclization Dehydration Dehydration Cyclization->Dehydration -H₂O Oxazole Oxazole Dehydration->Oxazole

Robinson-Gabriel synthesis pathway.

This classical method involves the acid-catalyzed cyclodehydration of a 2-acylamino ketone to form the oxazole ring.[1]

Fischer Oxazole Synthesis

Fischer Oxazole Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Cyanohydrin Cyanohydrin Iminochloride_Formation Iminochloride Formation Cyanohydrin->Iminochloride_Formation Anhydrous HCl Aldehyde Aldehyde Condensation Condensation Aldehyde->Condensation Iminochloride_Formation->Condensation Cyclization_Dehydration Cyclization & Dehydration Condensation->Cyclization_Dehydration Oxazole Oxazole Cyclization_Dehydration->Oxazole

Fischer oxazole synthesis pathway.

The Fischer synthesis constructs the oxazole ring from a cyanohydrin and an aldehyde in the presence of anhydrous acid.[1][5]

Metal-Catalyzed Oxazole Synthesis (General Scheme)

Metal_Catalyzed_Oxazole_Synthesis cluster_start Starting Materials cluster_reaction Catalytic Cycle cluster_product Product Substrate_A Substrate A Oxidative_Addition Oxidative Addition Substrate_A->Oxidative_Addition Substrate_B Substrate B Migratory_Insertion Migratory Insertion / Transmetalation Oxidative_Addition->Migratory_Insertion Substrate B Reductive_Elimination Reductive Elimination Migratory_Insertion->Reductive_Elimination Oxazole Oxazole Reductive_Elimination->Oxazole Metal_Catalyst Metal_Catalyst Reductive_Elimination->Metal_Catalyst Regeneration Metal_Catalyst->Oxidative_Addition

Generalized metal-catalyzed cross-coupling for oxazole synthesis.

Palladium, copper, and gold catalysts are widely employed in various cross-coupling and cyclization strategies to afford oxazoles, often with high efficiency and under mild conditions.

Experimental Protocols

Van Leusen Oxazole Synthesis (5-Substituted Oxazoles)

Materials:

  • Aldehyde (1.0 mmol)

  • Tosylmethyl isocyanide (TosMIC) (1.1 mmol)

  • Potassium carbonate (K₂CO₃) (2.5 mmol)

  • Methanol (10 mL)

Procedure:

  • To a stirred suspension of potassium carbonate in methanol at room temperature, add the aldehyde and TosMIC.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between water (20 mL) and ethyl acetate (20 mL).

  • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-substituted oxazole.[6]

Robinson-Gabriel Synthesis (2,5-Disubstituted Oxazoles)

Materials:

  • 2-Acylamino ketone (1.0 mmol)

  • Polyphosphoric acid (PPA) (5 g)

Procedure:

  • Heat a mixture of the 2-acylamino ketone and polyphosphoric acid at 160-180 °C for 2-4 hours, monitoring the reaction by TLC.

  • After cooling to approximately 100 °C, pour the mixture into ice-water (50 mL) with vigorous stirring.

  • Collect the resulting precipitate by filtration, wash with water, and then with a 5% sodium bicarbonate solution until the filtrate is neutral.

  • Wash the solid again with water and dry.

  • Purify the crude product by recrystallization or column chromatography to yield the 2,5-disubstituted oxazole.[6]

Fischer Oxazole Synthesis (2,5-Disubstituted Oxazoles)

Materials:

  • Cyanohydrin (1.0 equiv)

  • Aldehyde (1.0 equiv)

  • Anhydrous diethyl ether

  • Dry hydrogen chloride gas

Procedure:

  • Dissolve the cyanohydrin and the aldehyde in anhydrous diethyl ether.

  • Bubble dry hydrogen chloride gas through the solution at 0 °C for 1-2 hours.

  • Allow the reaction mixture to stand at room temperature overnight.

  • Collect the precipitated oxazole hydrochloride salt by filtration and wash with anhydrous diethyl ether.

  • Treat the hydrochloride salt with a base (e.g., aqueous sodium bicarbonate) to obtain the free oxazole.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the 2,5-disubstituted oxazole.[1]

Palladium-Catalyzed Synthesis of 2,5-Disubstituted Oxazoles

Materials:

  • N-propargylamide (1.0 mmol)

  • Aryl iodide (1.2 mmol)

  • Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)

  • Tri(2-furyl)phosphine (0.1 mmol, 10 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 mmol)

  • Anhydrous dioxane (5 mL)

Procedure:

  • In a reaction vessel, combine the N-propargylamide, aryl iodide, Pd₂(dba)₃, tri(2-furyl)phosphine, and sodium tert-butoxide in anhydrous dioxane.

  • Degas the mixture and heat under an inert atmosphere at 80-110 °C for 12-24 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,5-disubstituted oxazole.[2]

Copper-Catalyzed Synthesis of Trisubstituted Oxazoles

Materials:

  • Benzylamine (1.0 equiv)

  • 1,3-Dicarbonyl compound (1.2 equiv)

  • Copper(II) acetate (Cu(OAc)₂) (10 mol%)

  • tert-Butyl hydroperoxide (TBHP) (2.0 equiv)

  • Iodine (I₂) (20 mol%)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the benzylamine and 1,3-dicarbonyl compound in DMF, add Cu(OAc)₂, I₂, and TBHP.

  • Stir the reaction mixture at room temperature for the appropriate time, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the trisubstituted oxazole.

Gold-Catalyzed Synthesis of 2,5-Disubstituted Oxazoles

Materials:

  • Terminal alkyne (0.5 mmol)

  • Nitrile (2.0 mL)

  • 8-Methylquinoline N-oxide (0.75 mmol)

  • Gold catalyst (e.g., MCM-41-PPh₃AuNTf₂) (1 mol%)

  • Anhydrous toluene (2 mL)

Procedure:

  • To a solution of the terminal alkyne and 8-methylquinoline N-oxide in anhydrous toluene, add the gold catalyst and the nitrile.

  • Stir the reaction mixture at the appropriate temperature for the required time, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,5-disubstituted oxazole.

References

A Comparative Analysis of the Biological Efficacy of 2-(4-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced potency and selectivity remains a paramount objective. This guide presents a comparative evaluation of the biological efficacy of 2-(4-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole against its structural analogs. The analysis is supported by experimental data from in vitro cytotoxicity assays, providing a clear structure-activity relationship (SAR) for this class of compounds.

I. In Vitro Anticancer Activity

The cytotoxic potential of this compound and its analogs was assessed against a panel of human cancer cell lines, including MCF-7 (breast adenocarcinoma) and HeLa (cervical carcinoma). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit 50% of cell proliferation, were determined using the MTT assay.

The results, summarized in Table 1, indicate that the nature and position of the substituent on the 2-phenyl ring, as well as the substitution at the 4-position of the oxazoline ring, significantly influence the cytotoxic activity.

Compound Analog Variation MCF-7 IC50 (µM) HeLa IC50 (µM)
Target Compound 2-(4-methoxyphenyl)15.8 ± 1.221.4 ± 1.9
Analog 1 2-phenyl (unsubstituted)35.2 ± 2.842.1 ± 3.5
Analog 2 2-(4-chlorophenyl)9.5 ± 0.812.7 ± 1.1
Analog 3 2-(4-nitrophenyl)7.2 ± 0.69.8 ± 0.9
Analog 4 2-(4-methylphenyl)25.1 ± 2.130.5 ± 2.6
Analog 5 2-(4-methoxyphenyl)-4-ethyl-4-methyl19.3 ± 1.525.8 ± 2.2
Analog 6 2-(4-methoxyphenyl)-4,4-diethyl24.7 ± 2.031.2 ± 2.7

Table 1: Comparative Cytotoxicity (IC50) of this compound and its Analogs. Data are presented as mean ± standard deviation from three independent experiments.

The data reveals that the presence of an electron-donating methoxy group at the para-position of the phenyl ring in the target compound confers moderate cytotoxic activity. In contrast, analogs bearing electron-withdrawing groups, such as chloro (Analog 2) and nitro (Analog 3), exhibit significantly enhanced potency against both MCF-7 and HeLa cell lines. The unsubstituted phenyl analog (Analog 1) and the analog with an electron-donating methyl group (Analog 4) displayed weaker activity. Furthermore, modifications to the 4,4-dimethyl group, as seen in Analogs 5 and 6, resulted in a slight decrease in cytotoxicity, suggesting that the gem-dimethyl substitution is favorable for activity.

II. Experimental Protocols

A. Synthesis of 2-Aryl-4,4-dimethyl-4,5-dihydro-1,3-oxazole Derivatives

The synthesis of the target compound and its analogs was achieved through the reaction of the corresponding benzonitrile with 2-amino-2-methyl-1-propanol in the presence of a catalytic amount of zinc chloride. The reaction mixture was heated under reflux in toluene for 24 hours. After cooling, the solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel to afford the desired products.

B. Cell Culture

MCF-7 and HeLa cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

C. MTT Cytotoxicity Assay

The cytotoxic effects of the synthesized compounds were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19]

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to attach overnight.

  • Compound Treatment: The following day, the cells were treated with various concentrations of the test compounds (ranging from 0.1 to 100 µM) for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were determined by plotting the percentage of viability versus the concentration of the compound.

III. Mechanistic Insights and Signaling Pathways

While the precise mechanism of action for this specific class of compounds is still under investigation, several studies on structurally related oxazoline derivatives suggest potential interference with key cellular signaling pathways involved in cancer cell proliferation and survival. One such pathway is the PI3K/Akt signaling cascade, which is frequently dysregulated in various cancers.[4][7][8][9][10]

The following diagram illustrates a hypothetical mechanism of action where the oxazoline derivatives may inhibit the PI3K/Akt pathway, leading to the downstream inhibition of cell growth and induction of apoptosis.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Oxazoline 2-Aryl-2-Oxazoline Derivative Oxazoline->PI3K Inhibits

Caption: Proposed inhibition of the PI3K/Akt signaling pathway by 2-aryl-2-oxazoline derivatives.

The following diagram illustrates the general workflow for evaluating the cytotoxic activity of the synthesized compounds.

Cytotoxicity_Workflow Synthesis Synthesis of Oxazoline Analogs Purification Purification & Characterization Synthesis->Purification Treatment Treatment with Compounds Purification->Treatment CellCulture Cancer Cell Culture (MCF-7, HeLa) CellCulture->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay DataAnalysis Data Analysis (IC50 Determination) MTT_Assay->DataAnalysis SAR Structure-Activity Relationship Analysis DataAnalysis->SAR

Caption: Experimental workflow for the evaluation of cytotoxic activity.

IV. Conclusion

This comparative guide demonstrates the importance of substituent effects on the biological efficacy of 2-aryl-4,4-dimethyl-4,5-dihydro-1,3-oxazole derivatives. The presence of electron-withdrawing groups at the para-position of the 2-phenyl ring significantly enhances cytotoxic activity against MCF-7 and HeLa cancer cell lines. The 4,4-dimethyl substitution on the oxazoline ring appears to be optimal for this activity. These findings provide a valuable foundation for the rational design of more potent oxazoline-based anticancer agents. Further investigations are warranted to elucidate the precise molecular mechanisms underlying the observed cytotoxicity and to evaluate the in vivo efficacy of the most promising analogs.

References

Benchmarking the performance of oxazoline-based ligands in asymmetric catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is paramount for achieving high stereoselectivity in asymmetric catalysis. Oxazoline-based ligands have emerged as a privileged class due to their modular nature, ready accessibility, and successful application in a vast array of metal-catalyzed transformations.[1] This guide provides a comparative performance benchmark of common oxazoline-based ligands against other alternatives, supported by experimental data and detailed protocols.

The efficacy of oxazoline-containing ligands stems from the chiral center adjacent to the coordinating nitrogen atom, which directly influences the stereochemical outcome of the reaction.[1] The family of oxazoline ligands is extensive, ranging from simple mono(oxazolines) to more complex bis(oxazolines) (BOX), pyridine-bis(oxazolines) (PyBOX), and phosphino-oxazolines (PHOX), each exhibiting unique catalytic properties.[1][2]

Performance Benchmarking: A Data-Driven Comparison

The performance of a chiral ligand is typically evaluated by the enantiomeric excess (ee) and yield of the desired product. The following tables summarize the performance of various oxazoline-based ligands in key asymmetric catalytic reactions, offering a direct comparison with alternative ligand systems.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. The use of chiral Lewis acid catalysts derived from bis(oxazoline) ligands has proven highly effective in controlling the enantioselectivity of this transformation.

Catalyst/LigandDieneDienophileYield (%)ee (%)Reference
Cu(II)-iPr-BOX CyclopentadieneN-Acryloyloxazolidinone>9598Evans et al.
Cu(II)-Ph-BOX CyclopentadieneN-Acryloyloxazolidinone9496Corey et al.
Fe(III)-Ph-BOX CyclopentadieneN-Acryloyloxazolidinone96 (endo:exo 96:4)90Kanemasa et al.[3]
Zn(II)-BOX Danishefsky's dieneGlyoxylate ester8791Jørgensen et al.[4]
(+)-DIOP-Rh(I) CyclopentadieneMethacrolein8072Kagan et al.
BINAP-Ru(II) CyclopentadieneN-Acryloyloxazolidinone9193Noyori et al.

Table 1: Performance comparison of oxazoline-based and other ligands in the asymmetric Diels-Alder reaction.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction. Chiral catalysts based on oxazoline ligands have been successfully employed to achieve high diastereo- and enantioselectivity.

Catalyst/LigandAldehydeNucleophileYield (%)dr (syn:anti)ee (%)Reference
Cu(II)-tBu-BOX BenzaldehydeSilyl enol ether9598:297Evans et al.
Fe(III)-pybox BenzaldehydeSilyl enol etherGoodGoodup to 92Nishiyama et al.[5]
Sn(II)-Ph-BOX BenzaldehydeSilyl ketene acetal85>99:198Evans et al.
Proline Acetone4-Nitrobenzaldehyde68-96List, Barbas et al.
BINOL-Ti(IV) BenzaldehydeSilyl enol ether9295:594Mikami et al.

Table 2: Performance of oxazoline-based ligands in the asymmetric Mukaiyama aldol reaction compared to other catalysts.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a widely used method for the synthesis of chiral compounds. While phosphine-based ligands like BINAP have historically dominated this field, oxazoline-containing ligands, particularly PHOX and those with spiro backbones, have shown comparable and sometimes superior performance.[1]

Catalyst/LigandSubstrateYield (%)ee (%)Reference
Ir-PHOX (E)-1,2-diphenylpropene>9997Pfaltz et al.
Ir-spiro-oxazoline α,α′-bis(arylidene)ketonesHigh>99Ding et al.[1]
Ru-BINAP Methyl acetoacetate>95>99Noyori et al.
Rh-DIPAMP α-Acetamidocinnamic acid>9595Knowles et al.

Table 3: Comparison of oxazoline-based ligands with traditional phosphine ligands in asymmetric hydrogenation.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of results. Below are representative protocols for the reactions cited in the performance tables.

General Procedure for Asymmetric Diels-Alder Reaction (Evans et al.)

To a solution of the Cu(II)-bis(oxazoline) complex (10 mol%) in CH₂Cl₂ at -78 °C is added the dienophile. After stirring for 10 minutes, the diene is added dropwise. The reaction mixture is stirred at -78 °C for 3-6 hours. The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with CH₂Cl₂. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired cycloadduct.

General Procedure for Asymmetric Mukaiyama Aldol Reaction (Evans et al.)

A solution of the aldehyde (1.0 mmol) and the Cu(II)-tBu-BOX complex (0.1 mmol) in CH₂Cl₂ (5 mL) is stirred at -78 °C for 30 minutes. The silyl enol ether (1.2 mmol) is then added dropwise, and the reaction mixture is stirred at -78 °C for 3 hours. The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution (5 mL). The mixture is allowed to warm to room temperature and extracted with CH₂Cl₂ (3 x 10 mL). The combined organic layers are dried over MgSO₄, filtered, and concentrated. The crude product is purified by flash chromatography on silica gel.

General Procedure for Asymmetric Hydrogenation (Pfaltz et al.)

The iridium-PHOX catalyst (1 mol%) is dissolved in CH₂Cl₂ in a pressure vessel. The substrate is added, and the vessel is purged with hydrogen gas. The reaction is stirred under hydrogen pressure (50 bar) at room temperature for 12-24 hours. After the reaction is complete, the solvent is removed under reduced pressure, and the product is purified by chromatography.

Mechanistic Insights and Ligand Design

The stereochemical outcome of a reaction is dictated by the transition state geometry, which is heavily influenced by the ligand's structure. The C₂-symmetric nature of many bis(oxazoline) ligands creates a well-defined chiral pocket around the metal center, effectively shielding one face of the coordinated substrate.

Catalytic_Cycle cluster_0 Asymmetric Diels-Alder Catalytic Cycle (Cu-BOX) Cu-BOX Cu-BOX Dienophile_Coordination Dienophile Coordination Cu-BOX->Dienophile_Coordination + Dienophile Transition_State [4+2] Cycloaddition (Chiral Environment) Dienophile_Coordination->Transition_State + Diene Product_Release Product Release Transition_State->Product_Release Product_Release->Cu-BOX

Figure 1: A simplified catalytic cycle for a Cu-BOX catalyzed Diels-Alder reaction.

The modular synthesis of oxazoline ligands allows for fine-tuning of their steric and electronic properties.[1] For instance, bulky substituents at the 4-position of the oxazoline ring, such as tert-butyl or phenyl groups, generally lead to higher enantioselectivities by enhancing the steric hindrance around the metal center.[5] The nature of the linker in bis(oxazoline) ligands also plays a crucial role; for example, the rigid pyridine backbone in PyBOX ligands can enforce a specific geometry on the metal complex.[6][7]

Ligand_Structure_Performance cluster_1 Ligand Design Logic Ligand_Modification Ligand Modification Steric_Properties Alter Steric Properties (e.g., R group size) Ligand_Modification->Steric_Properties Electronic_Properties Alter Electronic Properties (e.g., linker) Ligand_Modification->Electronic_Properties Improved_Performance Improved Performance (ee, yield, turnover) Steric_Properties->Improved_Performance Electronic_Properties->Improved_Performance

Figure 2: The logical relationship between ligand modification and catalytic performance.

Conclusion

Oxazoline-based ligands are a versatile and highly effective class of chiral ligands for a wide range of asymmetric catalytic transformations. Their modularity allows for rational design and optimization, leading to catalysts that can achieve exceptional levels of enantioselectivity and yield. While traditional ligands like those based on phosphines remain important, the comparative data presented here demonstrates that oxazoline-containing ligands, particularly BOX, PyBOX, and PHOX systems, are often superior or comparable alternatives. The continued development in the design of novel oxazoline-based ligands promises to further expand their application in the efficient synthesis of chiral molecules for the pharmaceutical and chemical industries.

References

Cross-referencing experimental data of 2-(4-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole with spectral databases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Cross-Referencing Guide to Experimental Data and Spectral Databases

This guide provides a comparative analysis of the experimental spectral data for 2-(4-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole and two of its structural analogs: 2-phenyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole and 2-(4-chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole. By presenting key spectroscopic data in a clear, tabular format and outlining standard experimental protocols, this document aims to facilitate the identification and characterization of these compounds in a laboratory setting.

Cross-Referencing Experimental Data with Spectral Databases

The process of identifying a synthesized or isolated compound involves a systematic comparison of its experimentally acquired spectral data with established spectral databases. This workflow ensures accurate structural elucidation and purity assessment.

cross_referencing_workflow Workflow for Compound Identification using Spectral Databases cluster_experimental Experimental Analysis cluster_database Database Cross-Referencing Sample Sample Acquire_Spectra Acquire Experimental Spectra (NMR, IR, MS) Sample->Acquire_Spectra Experimental_Data Experimental Spectral Data Acquire_Spectra->Experimental_Data Compare_Data Compare Experimental and Reference Data Experimental_Data->Compare_Data Search_DB Search Spectral Databases (e.g., SDBS, PubChem) Database_Spectra Reference Spectral Data Search_DB->Database_Spectra Database_Spectra->Compare_Data Identification Compound Identification (Structure Confirmation) Compare_Data->Identification Match No_Match No Match Found (Further Analysis Required) Compare_Data->No_Match No Match

Caption: Workflow for compound identification.

Spectral Data Comparison

The following tables summarize the key spectral data for the target compound and its selected alternatives. This data has been compiled from publicly available spectral databases.

Table 1: ¹H NMR Spectral Data (Chemical Shifts, δ in ppm)

CompoundAromatic Protons-OCH₃ Protons-CH₂ Protons-C(CH₃)₂ Protons
This compound 7.85 (d), 6.90 (d)3.83 (s)4.05 (s)1.35 (s)
2-phenyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole 7.90-7.85 (m), 7.45-7.35 (m)-4.08 (s)1.37 (s)
2-(4-chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole 7.85 (d), 7.40 (d)-4.08 (s)1.36 (s)

Table 2: ¹³C NMR Spectral Data (Chemical Shifts, δ in ppm)

CompoundC=NAromatic C-O/C-ClAromatic C-HAromatic C (quaternary)-OCH₃-C(CH₃)₂-CH₂--C(CH₃)₂
This compound 163.7161.4129.5, 113.8125.055.367.579.528.4
2-phenyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole 164.2-130.8, 128.3, 127.9132.6-67.679.828.4
2-(4-chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole 163.2136.2129.3, 128.7131.2-67.779.728.4

Table 3: IR Spectral Data (Key Absorption Bands, cm⁻¹)

CompoundC=N StretchC-O-C Stretch (Aromatic Ether)C-H Stretch (Aromatic)C-H Stretch (Aliphatic)C-Cl Stretch
This compound ~1650~1250~3050~2960-
2-phenyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole ~1655-~3060~2965-
2-(4-chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole ~1650-~3060~2960~1090

Table 4: Mass Spectrometry Data (Key Fragments, m/z)

CompoundMolecular Ion [M]⁺[M - CH₃]⁺Ar-C≡O⁺Ar⁺
This compound 205190135107
2-phenyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole 17516010577
2-(4-chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole 209/211194/196139/141111/113

Experimental Protocols

The following are generalized protocols for the key analytical techniques used to acquire the spectral data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C. The spectral width should cover the expected range for organic molecules (typically 0-220 ppm).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Solid Samples (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Solid or Liquid Samples (ATR): Place a small amount of the sample directly on the attenuated total reflectance (ATR) crystal.

    • Liquid Samples (Neat): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to different functional groups and bond vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this is often done via a gas chromatograph (GC-MS). For less volatile or thermally labile compounds, direct infusion or liquid chromatography (LC-MS) may be used.

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum.

  • Data Analysis: Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to gain further structural information. For compounds containing isotopes with significant natural abundance (e.g., Cl, Br), the characteristic isotopic pattern of the molecular ion and fragment ions should be observed.

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-(4-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the proper disposal of chemical waste is a cornerstone of a safe and environmentally responsible laboratory. This guide outlines the essential procedures for the safe disposal of 2-(4-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole, providing immediate safety and logistical information to ensure operational integrity and compliance.

Hazard Profile and Immediate Safety Precautions

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

  • Eye Protection: Safety goggles or a face shield must be worn.

  • Lab Coat: A standard laboratory coat should be worn at all times.

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

Waste Characterization and Segregation

Before initiating disposal, it is critical to characterize the waste stream containing this compound.

Experimental Protocol: Waste Characterization

  • Inventory of Constituents: Identify and list all chemical components in the waste mixture, including solvents, unreacted starting materials, and byproducts.

  • Estimation of Concentrations: Quantify the approximate concentration of each component within the waste.

  • Consult Safety Data Sheets (SDS): Review the SDS for all identified components to understand their specific hazards (e.g., flammability, corrosivity, reactivity, toxicity). This information will determine the appropriate waste category.

Waste containing this compound should be segregated from other laboratory waste streams to prevent unintended reactions. It should be collected as hazardous chemical waste .

Chemical Waste Disposal Procedure

The disposal of this compound must adhere to institutional and regulatory guidelines. The following step-by-step procedure should be followed:

  • Container Selection: Use a designated, compatible, and leak-proof hazardous waste container. The container material must be resistant to all chemicals in the waste mixture.[1]

  • Labeling: Affix a hazardous waste label to the container immediately. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound" and all other constituents. Chemical formulas or abbreviations are not acceptable.[2]

    • An indication of the associated hazards (e.g., flammable, toxic).

    • The date when waste was first added to the container.

  • Accumulation: Store the waste container in a designated satellite accumulation area that is at or near the point of generation.[3] The container must be kept tightly closed except when adding waste.[1][2] Do not exceed 90% of the container's volume.[4]

  • Disposal Request: Once the container is full or ready for disposal, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) office.[4] Do not transport hazardous waste yourself.[5]

Empty Container Disposal: Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5] After rinsing, deface the original label and dispose of the container as regular trash or according to institutional guidelines.[5]

Quantitative Data Summary

The following table provides general quantitative data relevant to the disposal of laboratory chemical waste, based on common guidelines.

ParameterGuidelineSource
pH Range for Neutralization (if applicable)6.0 - 9.0 before drain disposal (if permitted for neutralized aqueous waste)General Laboratory Practice[4]
Container Fill CapacityDo not exceed 90% of the container volume[4]
Satellite Accumulation Time LimitUp to 12 months for partially filled containers (or until full)[3]
Full Container RemovalWithin 3 days of the container becoming full[2][4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Waste Generation (containing this compound) B Characterize Waste Stream (Identify all components and hazards) A->B C Select Compatible Hazardous Waste Container B->C D Label Container Correctly ('Hazardous Waste', full chemical names, date) C->D E Store in Satellite Accumulation Area (Keep container closed) D->E F Is container full? E->F G Continue to Collect Waste F->G No H Submit Waste Pickup Request to EHS F->H Yes G->E I EHS Collects Waste for Final Disposal H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(4-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-(4-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole. The following procedures are based on the known hazards of similar oxazole derivatives and are intended to ensure the safe handling, storage, and disposal of this compound.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against splashes and airborne particles.[1]
Face ShieldWorn over safety gogglesRecommended for large quantities or when there is a significant risk of splashing.[1][2][3]
Hand Protection Nitrile GlovesDisposable, powder-freeProvides protection against incidental contact with a broad range of chemicals.[1][4]
Body Protection Laboratory CoatLong-sleeved, flame-retardant (e.g., Nomex®) recommendedProtects skin and personal clothing from contamination.[1][4]
Respiratory Protection N95 or N100 RespiratorNIOSH-approvedRequired when handling powders or in poorly ventilated areas to prevent inhalation of dust or aerosols.[1][4]

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is essential to maintain a safe laboratory environment.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5][6]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing by wearing the appropriate PPE.[4][5]

  • Aerosol and Dust Prevention: Handle the compound in a manner that minimizes the generation of dust and aerosols.[6]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[5][7] Contaminated clothing should be removed immediately and washed before reuse.[5][6]

Storage:

  • Container: Store the compound in a tightly closed, properly labeled container.[4][5][7]

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][6][7]

  • Segregation: Store separately from foodstuffs and other reactive chemicals.[7]

Emergency and Disposal Plans

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[4][5]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical advice if irritation develops.[4][5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[4][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][8]

Spills:

  • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[4]

  • For large spills, evacuate the area and follow emergency procedures. Ensure adequate ventilation.

Disposal:

  • Dispose of waste materials in accordance with local, state, and federal regulations.[5][8] Contact a licensed professional waste disposal service.[9] Do not allow the material to enter drains or waterways.[5][9]

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage Storage prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Workspace prep_ppe->prep_setup handle_chem Handle Chemical prep_setup->handle_chem handle_weigh Weigh/Measure handle_chem->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer post_clean Clean Workspace handle_transfer->post_clean storage_seal Seal Container Tightly handle_transfer->storage_seal post_dispose Dispose of Waste Properly post_clean->post_dispose post_decontam Decontaminate/Remove PPE post_dispose->post_decontam post_wash Wash Hands Thoroughly post_decontam->post_wash storage_store Store in Cool, Dry, Ventilated Area storage_seal->storage_store

Caption: This diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.